3-(3-Chloro-4-methoxyphenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYOFTZUJPQKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447265 | |
| Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-56-3 | |
| Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Chloro-4-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, a detailed, plausible synthesis protocol, and an exploration of its potential therapeutic applications based on existing literature on structurally related compounds. The content is structured to provide researchers and drug development professionals with the foundational knowledge required to understand and utilize this compound in their scientific endeavors.
Introduction and Chemical Identity
This compound, with the Chemical Abstracts Service (CAS) number 1857-56-3 , is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a propanoic acid chain attached to a chloro- and methoxy-substituted benzene ring, makes it a valuable scaffold and intermediate in the synthesis of more complex molecules.[2][3] The presence of the chlorine atom and the methoxy group on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.
The strategic placement of these functional groups makes this compound a subject of interest for Structure-Activity Relationship (SAR) studies in drug discovery. Phenylpropanoic acid derivatives, in general, are known to exhibit a wide range of pharmacological activities, and the specific substitutions on the phenyl ring of this compound suggest potential for novel therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to formulation.
| Property | Value | Source |
| CAS Number | 1857-56-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 115-119 °C | |
| Boiling Point | 346.5 °C at 760 mmHg | |
| Density | 1.267 g/cm³ | |
| IUPAC Name | This compound | |
| Synonyms | 3-Chloro-4-methoxybenzenepropanoic acid |
Synthesis Protocol: A Plausible Approach via Perkin Reaction
The proposed synthesis involves a two-step process starting from the commercially available 3-Chloro-4-methoxybenzaldehyde.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid (Perkin Condensation)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-Chloro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents). The use of anhydrous reagents is crucial to prevent side reactions.
-
Reaction Execution: Heat the reaction mixture to 180°C with continuous stirring for 5-8 hours. The high temperature is necessary to drive the condensation reaction.
-
Work-up and Isolation: After cooling, pour the reaction mixture into a large volume of water. The unreacted anhydride will be hydrolyzed to acetic acid. The crude product, 3-(3-Chloro-4-methoxyphenyl)acrylic acid, will precipitate. If it separates as an oil, induce solidification by scratching the flask.
-
Purification: Filter the crude solid, wash with cold water, and then dissolve it in a dilute sodium carbonate solution. Treat the solution with activated charcoal to remove colored impurities and then filter. Acidify the filtrate with dilute hydrochloric acid to re-precipitate the purified acrylic acid derivative. Filter the solid, wash with cold water, and dry thoroughly.
Causality behind Experimental Choices:
-
Acetic Anhydride: Serves as both a reactant and a solvent. The excess ensures the reaction goes to completion.
-
Sodium Acetate: Acts as the base catalyst, deprotonating the acetic anhydride to form the reactive enolate.[8]
-
High Temperature: Provides the activation energy for the condensation and subsequent dehydration steps.
Step 2: Synthesis of this compound (Reduction)
-
Reactant Preparation: Dissolve the purified 3-(3-Chloro-4-methoxyphenyl)acrylic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Causality behind Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the hydrogenation of carbon-carbon double bonds.
-
Hydrogen Atmosphere: Provides the reducing agent for the reaction.
-
Celite Filtration: Ensures the complete removal of the fine, pyrophoric palladium catalyst.
Potential Applications in Drug Development
While direct pharmacological studies on this compound are limited in publicly accessible literature, the biological activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Research has shown that chlorinated phenylpropanoic acid derivatives possess antimicrobial properties. For instance, a study on compounds isolated from the Red Sea marine actinomycete Streptomyces coelicolor identified 3-(3-chloro-4-hydroxyphenyl)propanoic acid , a close structural analog, as having significant and selective activity against Escherichia coli and Staphylococcus aureus. This suggests that this compound could serve as a lead compound for the development of novel antibacterial agents. The presence of the chloro and methoxy groups can be systematically varied to optimize potency and spectrum of activity.
Anti-inflammatory and Analgesic Potential
The synthesis and evaluation of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its α-methyl homologue have demonstrated their anti-inflammatory, analgesic, and antipyretic activities. These compounds compared favorably with established drugs like alclofenac and phenylbutazone in preclinical models. This indicates that the 3-chloro-4-alkoxyphenyl scaffold is a promising pharmacophore for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety is a common feature in many existing NSAIDs (e.g., ibuprofen, naproxen), and it is plausible that this compound could exhibit similar mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes.
Anticancer and Antioxidant Properties
Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities.[9] Certain derivatives showed significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. While the core structure is different, this highlights the potential of substituted phenylpropanoic acid derivatives as a source of new anticancer agents. The antioxidant properties of such compounds are also of interest, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer.
Diagram of Potential Therapeutic Pathways
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An In-depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid: Molecular Structure, Synthesis, and Potential Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, supported by spectroscopic analysis, explore a viable synthetic route with a detailed experimental protocol, and discuss its potential pharmacological relevance based on the activities of structurally similar compounds.
Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery
Phenylpropanoic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The versatility of this scaffold allows for a wide range of substitutions on the phenyl ring and the propanoic acid chain, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates a chloro and a methoxy substituent on the phenyl ring, modifications that can significantly influence its biological activity. Understanding the precise molecular architecture and potential biological effects of this compound is crucial for its exploration in drug development programs.
Molecular Structure and Physicochemical Properties
This compound is a white to off-white solid compound.[][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1857-56-3 | [][2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [][2] |
| Molecular Weight | 214.65 g/mol | [][2] |
| Melting Point | 115-119 °C | [2] |
| Appearance | White to off-white solid | [] |
The molecular structure consists of a benzene ring substituted with a chlorine atom at the C3 position and a methoxy group at the C4 position. A propanoic acid tail is attached to the C1 position of the ring.
Structural Elucidation (Hypothetical Spectroscopic Data):
While specific, publicly available spectra for this compound are limited, a detailed structural analysis can be projected based on the known spectroscopic characteristics of similar compounds.[3][4][5][6][7][8][9]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The two methylene groups of the propanoic acid chain would appear as triplets. The methoxy protons would present as a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum. The aromatic carbons would appear in the characteristic aromatic region, with their chemical shifts influenced by the chloro and methoxy substituents. The methylene carbons and the methoxy carbon would be observed in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[7] A strong carbonyl (C=O) stretching vibration would be prominent around 1700-1725 cm⁻¹.[7] The spectrum would also show characteristic peaks for C-H stretching, C=C aromatic stretching, and C-O stretching.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the catalytic hydrogenation of the corresponding cinnamic acid precursor, 3-(3-Chloro-4-methoxyphenyl)acrylic acid. This method is widely used for the preparation of phenylpropanoic acids.[10]
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process, starting from 3-chloro-4-methoxybenzaldehyde.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of cinnamic acid derivatives.[10]
Materials:
-
3-(3-Chloro-4-methoxyphenyl)acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 3-(3-Chloro-4-methoxyphenyl)acrylic acid in a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution. The flask is then securely attached to a hydrogenation apparatus.
-
Hydrogenation: The reaction vessel is evacuated and purged with hydrogen gas multiple times to ensure an inert atmosphere. The reaction is then stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, the hydrogen supply is stopped, and the reaction mixture is carefully filtered through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. The filter cake is washed with the solvent.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system.
Potential Pharmacological Significance and Future Directions
While direct pharmacological studies on this compound are not extensively reported in publicly available literature, the biological activities of structurally related compounds provide compelling insights into its potential therapeutic applications.
Anti-inflammatory and Analgesic Potential
A closely related analog, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, has been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities.[11] This suggests that this compound may also exhibit similar properties, potentially acting as a modulator of inflammatory pathways.
Cardiovascular Effects
Derivatives of 3-(hydroxyphenyl)propionic acid have been identified as activators of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation and cardiovascular health.[12] The substitution pattern on the phenyl ring of our target molecule could influence its interaction with eNOS or other cardiovascular targets.
Neuroprotective Properties
Research on 3-(4-hydroxy-3-methoxyphenyl)propionic acid has demonstrated its ability to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's.[13] The specific substituents of this compound may confer unique neuroprotective or neuro-modulatory effects.
Future Research and Development
The structural similarity to known bioactive molecules makes this compound a compelling candidate for further investigation. Future research should focus on:
-
In-depth Pharmacological Screening: A comprehensive screening of its activity against a panel of biological targets, including enzymes and receptors involved in inflammation, cardiovascular disease, and neurodegeneration.
-
Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the chloro and methoxy substituents to its biological profile.
Potential Signaling Pathway Involvement
Based on the activities of related compounds, a potential mechanism of action could involve the modulation of inflammatory signaling pathways. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit cyclooxygenase (COX) enzymes or modulate cytokine signaling.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
This compound is a molecule with a scientifically intriguing structure that warrants further investigation. Its synthesis is achievable through established chemical methodologies, and the pharmacological activities of its structural analogs suggest a promising potential for applications in drug discovery, particularly in the areas of inflammation, cardiovascular disease, and neuroprotection. This guide provides a foundational understanding of its chemical nature and a roadmap for its future exploration as a potential therapeutic agent.
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NIST. 3-(4-Methoxyphenyl)propionic acid. [Link]
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Gaviraghi, G., et al. Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. Farmaco Sci. 1977 Apr;32(4):286-95. [Link]
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PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
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El Rayes, S. M., et al. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Adv., 2020,10, 10355-10368. [Link]
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Chen, W.-P., et al. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites 2024, 14, 383. [Link]
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Ono, K., et al. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. J Alzheimers Dis. 2021;82(4):1729-1741. [Link]
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An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted aromatic carboxylic acid, represents a versatile scaffold in medicinal chemistry and materials science. Its structure, featuring a propanoic acid moiety attached to a chloro- and methoxy-substituted phenyl ring, imparts a unique combination of lipophilicity, electronic properties, and reactive handles that make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug development professionals.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 1857-56-3 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | Elemental Analysis[2] |
| Molecular Weight | 214.65 g/mol | Calculated[2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 115-119 °C | Literature |
| Boiling Point | 346.5 °C at 760 mmHg (Predicted) | BOC Sciences[] |
| Density | 1.267 g/cm³ (Predicted) | BOC Sciences[] |
| Solubility | Sparingly soluble in water; Soluble in hot water and organic solvents such as ethanol, acetone, and diethyl ether. | Inferred from aromatic carboxylic acids[4][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of closely related analogs like 3-(4-methoxyphenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.
-
Aromatic Protons (δ 6.8-7.3 ppm): Three protons on the phenyl ring will exhibit splitting patterns influenced by their positions relative to the chloro and methoxy groups.
-
Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.
-
Methylene Protons (α to COOH, δ ~2.6 ppm): A triplet corresponding to the two protons adjacent to the carboxylic acid group.
-
Methylene Protons (β to COOH, δ ~2.9 ppm): A triplet corresponding to the two protons adjacent to the aromatic ring.
-
Carboxylic Acid Proton (δ >10 ppm): A broad singlet for the acidic proton, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (δ ~178 ppm): The carboxylic acid carbonyl carbon will appear at the downfield end of the spectrum.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.
-
Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group.
-
Methylene Carbons (δ ~30-35 ppm): Two signals for the two methylene carbons in the propanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of key functional groups:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Methoxy): Bands in the 1210-1320 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 214, with an M+2 peak at m/z 216 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the propanoic acid side chain.
-
Cleavage at the benzylic position.
-
Loss of a methoxy radical (-OCH₃, 31 Da).
-
Synthesis and Reactivity
Synthesis
Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method is the Malonic Ester Synthesis . This approach offers a high degree of control and generally provides good yields.
Figure 1: Malonic Ester Synthesis Workflow. This diagram illustrates the key stages in the synthesis of the target compound starting from 3-chloro-4-methoxybenzyl chloride.
Experimental Protocol: Malonic Ester Synthesis
-
Preparation of the Malonate Adduct: To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 3-chloro-4-methoxybenzyl chloride to the reaction mixture and reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (3-chloro-4-methoxybenzyl)malonate.
-
Hydrolysis and Decarboxylation: The crude product is then hydrolyzed by refluxing with a solution of sodium hydroxide in water and ethanol. After hydrolysis is complete, the solution is cooled and acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.
Reactivity
The reactivity of this compound is primarily dictated by the carboxylic acid functional group. It can undergo a variety of reactions to form esters, amides, acid chlorides, and other derivatives. The presence of the chloro and methoxy substituents on the aromatic ring can also influence its reactivity in electrophilic aromatic substitution reactions.
Figure 3: Role in Drug Discovery Workflow. This diagram outlines the process from the precursor molecule to the identification of a potential lead compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated biological activities of structurally related compounds underscore the promise of this scaffold for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of this compound, intended to support and inspire further research and innovation in medicinal chemistry.
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Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical and chemical properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a compound of interest in pharmaceutical research and organic synthesis. Understanding these properties is paramount for its effective handling, characterization, and application in drug development and other scientific endeavors.
Introduction: The Significance of this compound
This compound, with the CAS Number 1857-56-3, is a halogenated aromatic carboxylic acid. Its structure, featuring a chloro group and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity. These substitutions can influence the compound's interaction with biological targets, making it a valuable scaffold in medicinal chemistry. A thorough understanding of its physical properties is the foundation for its rational use in synthesis, formulation, and analytical method development.
Core Physicochemical Properties
A summary of the pivotal physical properties of this compound is presented below. This data is a amalgamation of available experimental values and computationally predicted parameters, providing a robust profile of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| CAS Number | 1857-56-3 | [1] |
| Appearance | Off-white solid | |
| Melting Point | 115-119 °C (literature) | [1] |
| Boiling Point | 397.7±27.0 °C (Predicted) | [2] |
| Density | Predicted value for a similar compound is ~1.245 g/cm³ | [3] |
| pKa | Predicted to be in the range of typical carboxylic acids (~4-5) | |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents |
In-Depth Analysis and Experimental Methodologies
Melting Point: A Purity and Identity Benchmark
The melting point of a solid is a critical indicator of its purity. For this compound, the literature value is a range of 115-119 °C.[1] A sharp melting point within this range is indicative of high purity, while a broader melting range suggests the presence of impurities.
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is the capillary method.
Causality in Experimental Choices: The capillary method is favored for its small sample requirement, accuracy, and the ability to observe the melting process. The rate of heating is crucial; a slow ramp rate around the expected melting point ensures thermal equilibrium between the sample and the heating block, leading to an accurate determination.
Caption: General Workflow for Qualitative Solubility Assessment.
Acidity (pKa): A Determinant of Ionization State
The pKa of the carboxylic acid group in this compound is a critical parameter that dictates its degree of ionization at a given pH. This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of a substituted benzoic acid is influenced by the electronic effects of the substituents on the phenyl ring. The chloro group is electron-withdrawing, which would be expected to increase the acidity (lower the pKa) compared to an unsubstituted propanoic acid.
Experimental Protocol for pKa Determination via Potentiometric Titration:
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.
Causality in Experimental Choices: This method directly measures the pH change upon the addition of a titrant, allowing for the precise determination of the half-equivalence point where pH equals the pKa. The use of a standardized titrant and a calibrated pH meter ensures the accuracy of the measurement.
Caption: Workflow for pKa Determination using Potentiometric Titration.
Spectroscopic Characterization: The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid chain. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The methoxy protons will be a sharp singlet, and the two methylene groups of the propanoic acid chain will appear as triplets. The acidic proton of the carboxylic acid will be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the two methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, C-O stretches from the methoxy and carboxylic acid groups, and C-H stretches from the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (214.65 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic cleavages.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care. It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.
Conclusion
The physical properties of this compound outlined in this guide provide a foundational understanding for its application in research and development. The combination of experimental and predicted data offers a comprehensive profile of this compound. The detailed experimental protocols serve as a practical resource for its characterization, ensuring scientific integrity and reproducibility. As a molecule with potential in various scientific domains, a thorough grasp of its physicochemical characteristics is indispensable for unlocking its full potential.
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An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a valuable intermediate in medicinal chemistry and drug development.[][][3] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into a scientifically sound two-step synthesis, beginning with a Knoevenagel-Doebner condensation, followed by catalytic hydrogenation. The causality behind the experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Phenylpropanoic Acid Derivatives
Phenylpropanoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of an aromatic ring with chloro and methoxy groups, as seen in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.[4] This intermediate, therefore, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. While specific end-products derived from this particular acid are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. The synthesis of such intermediates with high purity and yield is a critical step in the drug discovery and development pipeline.[][3]
Recommended Synthetic Pathway: A Two-Step Approach
A logical and efficient route to synthesize this compound involves a two-step process, commencing with the commercially available 3-Chloro-4-methoxybenzaldehyde. The overall transformation is depicted below:
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
-
Enolate Formation: Piperidine, a weak base, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-Chloro-4-methoxybenzaldehyde.
-
Protonation and Dehydration: The resulting alkoxide intermediate is protonated, and subsequent dehydration yields an unstable dicarboxylic acid intermediate.
-
Decarboxylation: Under the reaction conditions, this intermediate readily undergoes decarboxylation to afford the thermodynamically more stable α,β-unsaturated carboxylic acid.
Experimental Protocol (Adapted)
This protocol is adapted from established procedures for Knoevenagel-Doebner condensations.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Chloro-4-methoxybenzaldehyde | 170.59 | 10.0 g | 0.0586 |
| Malonic Acid | 104.06 | 9.15 g | 0.0879 |
| Pyridine | 79.10 | 20 mL | - |
| Piperidine | 85.15 | 0.5 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-methoxybenzaldehyde (10.0 g, 0.0586 mol) and malonic acid (9.15 g, 0.0879 mol).
-
Add pyridine (20 mL) and piperidine (0.5 mL) to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~1-2).
-
A precipitate of 3-(3-Chloro-4-methoxyphenyl)acrylic acid will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Catalytic Hydrogenation
The second step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the desired propanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.
Mechanistic Insights
Catalytic hydrogenation on a metal surface involves the following key steps:
Caption: Simplified mechanism of catalytic hydrogenation.
-
Adsorption: Both hydrogen gas and the α,β-unsaturated carboxylic acid are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Addition: The adsorbed hydrogen atoms are transferred sequentially to the carbon atoms of the double bond.
-
Desorption: The saturated product, this compound, desorbs from the catalyst surface.
Experimental Protocol (Adapted)
This protocol is adapted from established procedures for the hydrogenation of cinnamic acid derivatives.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(3-Chloro-4-methoxyphenyl)acrylic acid | 212.63 | 10.0 g | 0.0470 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ generator | - |
Procedure:
-
In a 250 mL hydrogenation flask, dissolve 3-(3-Chloro-4-methoxyphenyl)acrylic acid (10.0 g, 0.0470 mol) in ethanol (150 mL).
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogen generator.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) until the reaction is complete (typically monitored by the disappearance of the starting material on TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Product Characterization
The final product, this compound, should be a white to off-white solid. [5] Table of Expected Data:
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Melting Point | 115-119 °C |
| Appearance | White to off-white solid [5] |
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of this compound. The described Knoevenagel-Doebner condensation followed by catalytic hydrogenation provides a practical route for obtaining this valuable intermediate. The mechanistic discussions and detailed, albeit adapted, protocols offer a solid foundation for researchers to successfully synthesize this compound for its potential applications in drug discovery and development.
References
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MluniAs. (2026). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
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3-(3-Chloro-4-methoxyphenyl)propanoic acid IUPAC name.
An In-depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic carboxylic acid of significant interest to the scientific community. The document delineates its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores its current and prospective applications in research and drug development, particularly as a chemical intermediate and a scaffold for potential bioactive agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require detailed, actionable information on this compound.
Chemical Identity and Physicochemical Properties
This compound is a fine chemical notable for its specific substitution pattern on the phenyl ring, which imparts distinct chemical characteristics. Its formal IUPAC name is This compound [][2].
Chemical Structure
The molecular structure consists of a propanoic acid chain attached to a benzene ring, which is substituted with a chlorine atom at position 3 and a methoxy group at position 4.
Caption: Chemical structure of this compound.
Key Properties
The compound's physical and chemical properties are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 1857-56-3 | [][2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [][2] |
| Molecular Weight | 214.65 g/mol | [][2] |
| Appearance | White to yellow solid | [] |
| Melting Point | 115-119 °C | [2] |
| Common Synonyms | 3-(3-chloro-4-methoxyphenyl)propionic acid, 3-chloro-4-methoxybenzenepropanoic acid | [][2] |
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 3-(3-Chloro-4-methoxyphenyl)cinnamic acid. This method is widely applicable to the synthesis of phenylpropanoic acids from their cinnamic acid counterparts.[3]
Synthetic Workflow Overview
The process involves the reduction of an alkene double bond in the presence of a palladium catalyst and a hydrogen source. This reaction is highly selective for the double bond, leaving the aromatic ring and carboxylic acid functional groups intact under controlled conditions.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 3-(3-chloro-4-methoxyphenyl)cinnamic acid (1.0 eq) in ethanol (0.1 M), add 10% palladium on carbon (Pd/C) (5 mol %). The choice of Pd/C is critical as it is a robust and efficient catalyst for hydrogenating carbon-carbon double bonds without affecting the aromatic system.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction, typically within 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the resulting solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a white or off-white solid.
Analytical Characterization
Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques. The data presented below are expected values based on the analysis of structurally similar compounds.[4][5]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic region: Three protons exhibiting an ABC spin system. - Propanoic chain: Two triplets around 2.6-3.0 ppm. - Methoxy group: A singlet around 3.9 ppm. - Carboxylic acid: A broad singlet (>10 ppm). |
| ¹³C NMR | - Approximately 10 distinct carbon signals. - Carbonyl carbon (~178 ppm). - Aromatic carbons (110-155 ppm). - Methoxy carbon (~56 ppm). - Aliphatic carbons (30-35 ppm). |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band at 2500-3300 cm⁻¹. - C=O stretch (carbonyl): Strong, sharp peak at ~1700 cm⁻¹. - C-O stretch (ether & acid): Peaks in the 1200-1300 cm⁻¹ region. - C-Cl stretch: Peak in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion (M⁺) peak confirming the molecular weight (214.65 g/mol ). - Characteristic M+2 isotope peak for chlorine in an approximate 3:1 ratio with the M⁺ peak. |
Applications in Research and Drug Development
This compound is primarily recognized as a valuable building block in organic synthesis and a scaffold for developing novel molecules in drug discovery.[]
Intermediate for Bioactive Molecules
The compound's functional groups—the carboxylic acid, the chloro substituent, and the methoxy group—can be readily modified, making it an ideal starting material. The carboxylic acid can be converted into esters, amides, or other derivatives to explore structure-activity relationships (SAR).
Potential as an Antimicrobial Agent
Research on structurally related compounds provides compelling evidence for potential biological activity. For instance, 3-(3-chloro-4-hydroxyphenyl)propanoic acid , a closely related analogue, was isolated from the marine actinomycete Streptomyces coelicolor and demonstrated significant and selective antimicrobial activity against Escherichia coli and Staphylococcus aureus.[6] This suggests that the 3-chloro-4-substituted phenylpropanoic acid scaffold is a promising pharmacophore for developing new antibacterial agents. The chlorine atom enhances lipophilicity, which can facilitate cell membrane penetration, a key factor in antimicrobial efficacy.
Caption: Role as a scaffold in a drug discovery workflow.
Tool for Agrochemical and Materials Science Research
Analogues like 3-(4-Methoxyphenyl)propanoic acid are used in the development of specialty chemicals and agrochemicals, including potential plant growth regulators.[7] They have also been incorporated into polymer formulations to enhance thermal and mechanical properties.[7] This suggests that this compound could be explored for similar applications where its unique electronic and steric properties might offer advantages.
Conclusion
This compound is a well-characterized compound with significant potential as a versatile intermediate in chemical synthesis. Its straightforward preparation, combined with the strategic placement of reactive and modulating functional groups, makes it a valuable tool for medicinal chemistry, particularly in the search for new antimicrobial agents. Further investigation into its biological activity and its utility in materials science is warranted and represents a promising area for future research.
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An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(3-chloro-4-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. From its fundamental properties to synthetic methodologies and potential therapeutic applications, this document serves as a technical resource for professionals in the field.
Compound Identification and Properties
SMILES Notation: COC1=C(C=C(C=C1)CCC(=O)O)Cl[]
This compound is a substituted aromatic carboxylic acid. The presence of a chlorine atom and a methoxy group on the phenyl ring, coupled with the propanoic acid side chain, imparts specific physicochemical properties that make it an attractive starting material for the synthesis of more complex molecules.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 1857-56-3 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [][2] |
| Molecular Weight | 214.65 g/mol | [][2] |
| Melting Point | 115-119 °C | [2] |
| Appearance | White to yellow solid | [] |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible and efficient method involves a two-step process starting from the commercially available 3-chloro-4-methoxybenzaldehyde. This approach first creates an unsaturated precursor, which is subsequently reduced to the desired saturated propanoic acid.
Proposed Synthetic Pathway: Perkin Condensation followed by Catalytic Hydrogenation
A reliable method for the synthesis of the target molecule involves the Perkin condensation of 3-chloro-4-methoxybenzaldehyde with an acid anhydride, followed by the reduction of the resulting cinnamic acid derivative.[3][4][5][6][7]
Experimental Protocol:
Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid (Unsaturated Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and triethylamine (1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water with vigorous stirring.
-
Isolation and Purification: The crude acrylic acid derivative will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(3-chloro-4-methoxyphenyl)acrylic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the 3-(3-chloro-4-methoxyphenyl)acrylic acid (1 equivalent) obtained from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Reaction Monitoring: The reaction is typically complete when the uptake of hydrogen ceases. The progress can also be monitored by TLC.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization to afford the final product as a white to off-white solid.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.4 | Doublet | 1H | Ar-H |
| ~7.0-7.2 | Doublet of doublets | 1H | Ar-H |
| ~6.8-7.0 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.9 | Triplet | 2H | -CH₂-Ar |
| ~2.6 | Triplet | 2H | -CH₂-COOH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~178-180 | Quaternary | -COOH |
| ~155-158 | Quaternary | Ar-C-O |
| ~130-135 | Quaternary | Ar-C-Cl |
| ~128-130 | Tertiary | Ar-CH |
| ~125-128 | Quaternary | Ar-C-CH₂ |
| ~115-120 | Tertiary | Ar-CH |
| ~110-115 | Tertiary | Ar-CH |
| ~56 | Primary | -OCH₃ |
| ~35 | Secondary | -CH₂-COOH |
| ~30 | Secondary | -CH₂-Ar |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700-1725 | C=O stretch | Carboxylic acid |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050-1150 | C-O stretch | Methoxy group |
| ~700-800 | C-Cl stretch | Aryl chloride |
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. Propanoic acid derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties.[11][12][13]
The presence of the chloro and methoxy substituents on the aromatic ring allows for further chemical modifications, making this compound a versatile scaffold for the synthesis of compound libraries for high-throughput screening. The lipophilicity and electronic properties of the molecule can be fine-tuned by derivatizing the carboxylic acid group or by further substitution on the aromatic ring.
Logical Relationship for Application in Drug Discovery:
Caption: Role as a scaffold in the drug discovery process.
Conclusion
This compound, with its defined structure and accessible synthetic routes, represents a significant tool for chemists in both academic and industrial research. Its utility as a molecular building block, coupled with the potential for its derivatives to exhibit interesting biological activities, ensures its continued relevance in the pursuit of novel chemical entities with therapeutic potential. The predictive spectroscopic data and proposed synthetic protocol herein provide a solid foundation for researchers to synthesize, characterize, and further explore the applications of this versatile compound.
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An In-depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid: Synthesis, Properties, and Potential Applications
Physicochemical Properties and Structural Elucidation
3-(3-Chloro-4-methoxyphenyl)propanoic acid, with the CAS Number 1857-56-3, is a white to off-white crystalline solid. Its chemical structure features a benzene ring substituted with a chloro group at the 3-position and a methoxy group at the 4-position, with a propanoic acid side chain at the 1-position. This combination of functional groups imparts specific electronic and steric properties that make it a versatile synthon in organic chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Melting Point | 115-119 °C |
| Boiling Point | 346.5 °C at 760 mmHg |
Plausible Historical Synthesis: A Retro-Synthetic Approach
The synthesis of substituted phenylpropanoic acids has a rich history in organic chemistry. A logical and historically significant approach to this compound likely involves a two-step process: the formation of a substituted cinnamic acid derivative followed by its reduction.
The Perkin Reaction: A Classic Route to Cinnamic Acid Precursors
The Perkin reaction, discovered by William Henry Perkin in 1868, is a powerful method for the synthesis of α,β-unsaturated aromatic acids, such as cinnamic acids.[1] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[2]
For the synthesis of the precursor to our target molecule, 3-(3-chloro-4-methoxyphenyl)cinnamic acid, the starting materials would be 3-chloro-4-methoxybenzaldehyde and acetic anhydride, with sodium acetate as the base catalyst.
Experimental Protocol: Perkin Reaction for 3-(3-chloro-4-methoxyphenyl)cinnamic acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1 molar equivalent of 3-chloro-4-methoxybenzaldehyde, 1.5 molar equivalents of acetic anhydride, and 1 molar equivalent of anhydrous sodium acetate.
-
Reaction: Heat the mixture to 180°C with continuous stirring for 5-8 hours. The high temperature is necessary to drive the reaction to completion.[3]
-
Work-up: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.
-
Isolation: Acidify the hot solution with concentrated hydrochloric acid. The 3-(3-chloro-4-methoxyphenyl)cinnamic acid will precipitate out upon cooling.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified product.
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A Technical Guide to the Investigational Biological Activity of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Abstract
3-(3-Chloro-4-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid for which, to date, no specific biological activities have been extensively reported in peer-reviewed literature. However, its structural architecture, featuring a propanoic acid moiety, a chlorinated phenyl ring, and a methoxy group, suggests a compelling rationale for investigation into several key areas of pharmacology. This guide synthesizes information from structurally analogous compounds to hypothesize potential biological activities, outlines a comprehensive, multi-stage experimental plan to validate these hypotheses, and provides detailed protocols for core assays. The proposed investigational pathway is grounded in established principles of drug discovery, focusing on anti-inflammatory and antimicrobial activities as primary targets for exploration.
Introduction and Rationale
The propanoic acid moiety is a well-established pharmacophore present in a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[1][2][3][4] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3] The presence of this core structure in this compound provides a strong basis for hypothesizing anti-inflammatory potential.
Furthermore, the substitution pattern on the phenyl ring—a chloro group at position 3 and a methoxy group at position 4—is significant. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its activity. Indeed, chlorinated phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated significant and selective antimicrobial activities.[5] The methoxy group, as seen in compounds like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), is associated with a range of biological effects, including antioxidant and anti-inflammatory properties, as well as modulation of metabolic pathways.[6][7][8][9]
Given this structural evidence, this document outlines a logical, tiered approach to systematically investigate the biological potential of this compound, beginning with foundational in vitro screening and progressing to more complex cell-based and mechanistic assays.
Structural Analogue Analysis and Hypothesized Activities
The investigational strategy is built upon the known activities of compounds sharing key structural motifs with the target molecule.
-
Arylpropionic Acid Derivatives: This class is renowned for its anti-inflammatory, analgesic, and antipyretic properties, primarily through COX inhibition.[10] Ibuprofen, a cornerstone of this class, is 2-(4-isobutylphenyl)propionic acid.[2][4] This precedent strongly supports the hypothesis that this compound may function as a COX inhibitor.
-
Chlorinated Phenyl Derivatives: The introduction of chlorine can enhance biological activity. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid show selective antimicrobial effects against Escherichia coli and Staphylococcus aureus.[5] This suggests a secondary hypothesis of potential antibacterial activity.
-
Methoxyphenyl Derivatives: The 4-methoxy substitution is common in biologically active molecules. Related compounds are used as intermediates in the development of anti-inflammatory medications.[11] HMPA, a gut microbiota metabolite with a similar core, has demonstrated beneficial effects on hepatic lipid metabolism.[6][8]
Based on this analysis, the primary hypotheses are:
-
Hypothesis 1 (Anti-inflammatory): this compound will exhibit anti-inflammatory activity, potentially through the inhibition of COX-2 and/or modulation of the NF-κB signaling pathway.
-
Hypothesis 2 (Antimicrobial): this compound will display selective antimicrobial activity against pathogenic bacteria.
Proposed Experimental Workflow
A tiered screening approach ensures that resources are used efficiently, starting with broad assessments and moving toward more specific, mechanism-of-action studies.
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An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-chloro-4-methoxyphenyl)propanoic acid and its derivatives, a class of compounds with significant therapeutic potential. This document delves into the synthetic methodologies, physicochemical properties, and biological activities of these molecules, with a particular focus on their anti-inflammatory and anticancer properties. Drawing from established research, this guide details potential mechanisms of action, structure-activity relationships, and key in vitro and in vivo evaluation techniques. Furthermore, it provides detailed experimental protocols for synthesis, in vitro cytotoxicity assessment, and bioanalytical quantification, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Phenylpropanoic acid derivatives are a well-established scaffold in medicinal chemistry, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The substitution pattern on the phenyl ring plays a crucial role in modulating the biological activity of these compounds. The presence of a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring of a propanoic acid core structure presents a unique combination of electronic and steric properties that have been explored for various therapeutic applications. This guide will focus on the synthesis, biological evaluation, and therapeutic potential of this compound and its analogs.
Physicochemical Properties
The core molecule, this compound, possesses the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Appearance | White to yellow solid | |
| Melting Point | 115-119 °C | [2] |
| Boiling Point | 346.5 °C at 760 mmHg | [1] |
| Density | 1.267 g/cm³ | [1] |
| SMILES | COC1=C(Cl)C=C(CCC(=O)O)C=C1 | [1] |
| InChI Key | MAYOFTZUJPQKET-UHFFFAOYSA-N | [1] |
Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding cinnamic acid derivative. The following is a representative protocol based on established methods for similar compounds[2][3].
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid (Knoevenagel Condensation)
-
To a solution of 3-chloro-4-methoxybenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and dried to yield 3-(3-chloro-4-methoxyphenyl)acrylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Catalytic Hydrogenation) [2][3]
-
Dissolve 3-(3-chloro-4-methoxyphenyl)acrylic acid (1 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization if necessary.
Biological Activities and Mechanism of Action
Derivatives of phenylpropanoic acid are known to exhibit a range of biological activities, primarily anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of phenylpropanoic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins[4][5]. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is induced during inflammation[5]. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects[4][5][6].
Potential Mechanism of Action:
Caption: Proposed selective inhibition of COX-2 by this compound derivatives.
Studies on related structures suggest that the presence and position of substituents on the phenyl ring are critical for COX-2 selectivity[4]. The chloro and methoxy groups on the this compound scaffold likely play a significant role in its binding affinity and selectivity towards the COX-2 active site.
Anticancer Activity
Several studies have highlighted the anticancer potential of phenylpropanoic acid derivatives[7][8]. The mechanisms underlying their cytotoxic effects are often multifactorial and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Potential Mechanisms of Action:
-
Induction of Apoptosis: These compounds may trigger programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 family members.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M phases.
-
Inhibition of Signaling Pathways: Phenylpropanoic acid derivatives might interfere with critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.
In Vitro Cytotoxicity Data
The cytotoxic activity of this compound analogs has been evaluated against various cancer cell lines. The following table summarizes representative IC₅₀ values for related compounds, demonstrating their potential as anticancer agents.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylpropiophenone derivatives | HeLa (Cervical Cancer) | Varies | [4] |
| K562 (Leukemia) | Varies | [4] | |
| 3-Aryl-1,2,4-oxadiazoles | T47D (Breast Cancer) | Varies | [9] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Varies | [8] |
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR insights for related compounds include:
-
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring significantly influence both anti-inflammatory and anticancer activities[1][9][10][11]. Halogen atoms, like the chloro group at the 3-position, can enhance activity, potentially by increasing lipophilicity and facilitating binding to target proteins[10][11]. The methoxy group at the 4-position can also contribute to the overall electronic and steric profile of the molecule, impacting its biological effects.
-
The Propanoic Acid Side Chain: The carboxylic acid moiety is often crucial for activity, particularly for COX inhibition, as it can form key interactions within the enzyme's active site. Modifications to the propanoic acid chain, such as esterification or amidation, can alter the pharmacokinetic properties and may lead to prodrugs with improved bioavailability.
In Vivo Evaluation
Preclinical in vivo studies are essential to evaluate the efficacy and safety of new chemical entities.
Animal Models for Anti-inflammatory Activity
A standard model for assessing in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats[12][13].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [12][13]
-
Animal Acclimatization: Wistar rats are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the this compound derivative).
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Pharmacokinetic and Toxicological Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicity profile is critical for drug development. These studies are typically conducted in animal models like mice or rats. Key parameters to be evaluated include bioavailability, plasma half-life, metabolic pathways, and potential organ toxicity.
Bioanalytical Methodology
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity[14][15][16][17].
General LC-MS/MS Workflow
Caption: A typical workflow for the quantification of small molecules in biological matrices using LC-MS/MS.
Detailed Protocol for Quantification in Human Plasma
This protocol is a representative method that can be optimized for this compound.
-
Sample Preparation (Protein Precipitation): [16]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability[16].
Conclusion
This compound derivatives represent a promising class of compounds with potential applications in the treatment of inflammatory diseases and cancer. Their synthesis is accessible through established chemical transformations, and their biological activity can be fine-tuned through structural modifications. This technical guide provides a foundational understanding of these compounds and offers detailed protocols to aid researchers in their further exploration and development. Future studies should focus on elucidating the precise molecular targets and signaling pathways to fully realize the therapeutic potential of this chemical scaffold.
References
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Structure-activity relationship studies on a novel series of (S)-2β-substituted 3α-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation. PubMed. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]
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In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. PubMed. [Link]
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3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed. [Link]
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Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]
-
COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. PubMed. [Link]
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1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Brieflands. [Link]
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A VALIDATED LC-MS/MS BIOANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF THREE ACE-INHIBITORS IN HUMAN PLASMA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Anti-inflammatory effect of methoxyphenamine compound in rat model of chronic obstructive pulmonary disease. PubMed. [Link]
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A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. Semantic Scholar. [Link]
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Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma. PubMed. [Link]
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- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 12. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Characterization of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Molecular Structure and Spectroscopic Overview
3-(3-Chloro-4-methoxyphenyl)propanoic acid possesses a distinct molecular architecture that gives rise to a characteristic spectroscopic fingerprint. The key structural features include a 1,2,4-trisubstituted benzene ring, a propanoic acid side chain, a chloro substituent, and a methoxy group. Each of these components will manifest in a predictable manner across various spectroscopic techniques.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, the methoxy protons, and the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.2 - 7.4 | Doublet | 1H | Ar-H (adjacent to Cl) |
| ~7.0 - 7.2 | Doublet of doublets | 1H | Ar-H (adjacent to CH₂) |
| ~6.8 - 7.0 | Doublet | 1H | Ar-H (adjacent to OCH₃) |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.9 | Triplet | 2H | -CH₂-Ar |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
Interpretation and Rationale
-
Aromatic Protons (δ 6.8-7.4): The three protons on the benzene ring will appear as distinct signals due to their different electronic environments. The proton adjacent to the electron-withdrawing chlorine atom is expected to be the most deshielded. Spin-spin coupling between adjacent protons will result in doublet and doublet of doublets splitting patterns.
-
Propanoic Acid Protons (δ 2.7, 2.9): The two methylene groups of the propanoic acid chain will appear as two triplets. The methylene group alpha to the carbonyl group is expected at a slightly higher chemical shift than the methylene group attached to the aromatic ring.
-
Methoxy Protons (δ ~3.9): The three protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
-
Carboxylic Acid Proton (δ ~11.0-12.0): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a high chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178 - 180 | C=O (Carboxylic Acid) |
| ~155 - 157 | Ar-C-OCH₃ |
| ~132 - 134 | Ar-C-Cl |
| ~130 - 132 | Ar-C (quaternary) |
| ~128 - 130 | Ar-CH |
| ~112 - 114 | Ar-CH |
| ~110 - 112 | Ar-CH |
| ~56 - 58 | -OCH₃ |
| ~35 - 37 | -CH₂-Ar |
| ~30 - 32 | -CH₂-COOH |
Interpretation and Rationale
-
Carbonyl Carbon (δ ~178-180): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at a very high chemical shift.
-
Aromatic Carbons (δ ~110-157): The six aromatic carbons will give rise to six distinct signals. The carbons attached to the electronegative oxygen and chlorine atoms will be significantly deshielded.
-
Aliphatic Carbons (δ ~30-37): The two methylene carbons of the propanoic acid chain will appear in the aliphatic region of the spectrum.
-
Methoxy Carbon (δ ~56-58): The carbon of the methoxy group will appear at a characteristic chemical shift around 56-58 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a carbon probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1100 | Medium | C-O stretch (Carboxylic Acid) |
| ~800 | Strong | C-Cl stretch |
Interpretation and Rationale
-
O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad absorption due to the O-H stretching vibration, which is broadened by hydrogen bonding.[1]
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected.[1]
-
Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-O Stretches (~1250, ~1100 cm⁻¹): The spectrum will show C-O stretching vibrations for both the aryl ether and the carboxylic acid.
-
C-Cl Stretch (~800 cm⁻¹): The presence of the chloro substituent will give rise to a C-Cl stretching absorption.
Caption: Key IR vibrational modes for the target molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z ≈ 214 and 216 (in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments:
-
m/z ≈ 199/201: Loss of a methyl group (-CH₃).
-
m/z ≈ 169/171: Loss of a carboxyl group (-COOH).
-
m/z ≈ 155: A prominent fragment resulting from the benzylic cleavage.
-
m/z ≈ 127: Further fragmentation of the aromatic portion.
-
Interpretation and Rationale
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. The fragmentation pattern will be dominated by the loss of stable neutral fragments and the formation of stable carbocations.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive and technically sound basis for the characterization of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently identify and verify the structure of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental work.
References
-
NIST WebBook: 3-(3,4,5-Trimethoxyphenyl)propionic acid. (URL: [Link])
-
NIST WebBook: 3-(3-Methoxyphenyl)propanoic acid. (URL: [Link])
-
The Royal Society of Chemistry: Supporting information. (URL: [Link])
-
Cheminfo.org: IR spectra prediction. (URL: [Link])
-
Doc Brown's Chemistry: low/high resolution 1H proton nmr spectrum of propanoic acid. (URL: [Link])
-
NIST WebBook: 3-(4-Methoxyphenyl)propionic acid. (URL: [Link])
-
Cheminfo.org: Infrared spectra prediction. (URL: [Link])
-
SpectraBase: 3-(3-Methoxyphenyl)propionic acid - Optional[ATR-IR] - Spectrum. (URL: [Link])
-
NIST WebBook: 3-(4-Methoxyphenyl)propionic acid, TMS derivative. (URL: [Link])
-
SpectraBase: Propanoic acid, 2,2-dimethyl-, 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
-
ResearchGate: (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. (URL: [Link])
-
Doc Brown's Chemistry: Introductory note on the 13C NMR spectrum of propanoic acid. (URL: [Link])
-
PubMed: Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. (URL: [Link])
-
The Good Scents Company: 3-(3,4,5-trimethoxyphenyl) propionic acid. (URL: [Link])
-
NIST WebBook: 3-(3-Methoxyphenyl)propanoic acid. (URL: [Link])
-
NIST WebBook: 3-(p-Methoxyphenyl)propionic acid. (URL: [Link])
-
PrepChem.com: Synthesis of 3-(m-methoxyphenyl)propionic acid. (URL: [Link])
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An In-depth Technical Guide to the Safe Handling of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS No: 1857-56-3).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles that govern safe laboratory conduct. Our objective is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Compound Profile and Inherent Risks
Hazard Identification and GHS Classification
Under the Globally Harmonized System (GHS), this compound is classified with specific hazard statements that dictate the necessary precautions. Understanding these classifications is the foundational step in risk assessment.
Signal Word: Warning [1]
| GHS Classification | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant, but reversible, irritation.[1] |
This table summarizes the primary hazards associated with this compound, providing a clear basis for the subsequent handling and safety protocols.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety relies on a multi-layered strategy known as the hierarchy of controls. This principle prioritizes the most effective and reliable control measures. Rather than relying solely on personal protective equipment (PPE), we must first seek to eliminate or reduce the hazard at its source.
Caption: Hierarchy of controls, prioritizing strategies from most to least effective.
For this compound, elimination or substitution may not be feasible if it is a required synthetic intermediate. Therefore, our focus shifts heavily to robust Engineering and Administrative Controls .
-
Engineering Controls : The primary engineering control for handling this powdered compound is a certified chemical fume hood.[3][4] This is critical to avoid the formation and inhalation of dust and aerosols.[1] The fume hood's negative pressure environment contains airborne particles, preventing them from entering the laboratory workspace and the researcher's breathing zone. Facilities must also be equipped with an eyewash station and a safety shower as a failsafe measure for accidental exposure.[4]
-
Administrative Controls : These are the procedural safeguards. They include developing Standard Operating Procedures (SOPs) for handling this chemical, providing thorough training on its specific hazards, and restricting access to authorized personnel only. Proper labeling and maintaining an up-to-date chemical inventory are also crucial administrative tasks.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are paramount, the use of appropriate PPE is mandatory to protect against residual risks, such as splashes or unforeseen contact.[6]
Caption: Required PPE for handling this compound.
-
Eye and Face Protection : Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations are required to protect against eye irritation.[4][7]
-
Skin Protection : A standard laboratory coat should be worn to protect clothing and skin.[4] Nitrile gloves are recommended for hand protection; they should be inspected before use and replaced regularly or immediately if contaminated.[3][7]
-
Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not required.[4] However, if engineering controls fail or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator (such as an N95) may be necessary.[8]
Step-by-Step Handling Protocols
Adherence to a strict, validated protocol is essential for minimizing exposure and ensuring experimental integrity.
Protocol 5.1: Handling the Solid Compound
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Confirm the location of the nearest eyewash station and safety shower.
-
Don PPE : Put on a laboratory coat, chemical safety goggles, and nitrile gloves.
-
Weighing : Perform all weighing operations on a balance located within the fume hood or a ventilated balance enclosure. Use a spatula to transfer the solid. Avoid creating dust clouds by handling the material gently.[1]
-
Transfer : If transferring to a reaction vessel, do so within the fume hood. Keep the container tightly closed when not in use.[1][4]
-
Post-Handling : After use, securely close the container and wipe down the spatula and work surface with a damp cloth (if compatible) to collect any residual dust. Dispose of contaminated wipes as hazardous waste.
-
Doff PPE : Remove gloves using the proper technique to avoid skin contamination, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.[9]
Protocol 5.2: Preparing and Handling Solutions
-
Solvent Selection : Choose an appropriate solvent. Be aware of and control for any additional hazards the solvent may introduce (e.g., flammability).
-
Dissolution : All solution preparation must occur inside a chemical fume hood. Add the solid compound to the solvent slowly to avoid splashing.
-
Storage : Store solutions in clearly labeled, sealed containers. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
-
Handling : When transferring solutions, use appropriate volumetric glassware (pipettes, graduated cylinders) to minimize drips and spills.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions : Store in a cool, dry, well-ventilated area away from incompatible substances.[1][4] The container must be kept tightly closed to prevent moisture absorption and contamination.[1]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[10]
Spill Management and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate hazards.
First Aid Measures[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[11]
-
Inhalation : If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1][9]
Protocol 7.1: Spill Cleanup
Caption: Step-by-step workflow for managing a chemical spill.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, a lab coat, and a respirator if there is significant airborne dust.
-
Containment : For solid spills, avoid generating dust. Do not use dry sweeping methods.[4] Gently cover the spill with an absorbent material.
-
Collection : Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[4]
-
Decontamination : Clean the spill area with a suitable solvent and paper towels. Place all contaminated materials into the waste container.
-
Disposal : Seal the container and label it as "Hazardous Waste: Halogenated Organic Solid."
Disposal Considerations
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. It must not be discharged down the drain or mixed with non-hazardous waste.[3][5]
-
Waste Categorization : All waste containing this compound (including contaminated PPE, spill cleanup materials, and residual solids) must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[3]
-
Institutional Protocols : Follow all local, state, and federal regulations, as well as your institution's specific waste management protocols, for the final disposal by a licensed chemical destruction plant.[9]
References
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. [Link]
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Laboratory chemical waste. Water Corporation. [Link]
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Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
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Management of Waste. Prudent Practices in the Laboratory. National Academies Press (US). [Link]
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3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
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What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. [Link]
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Material Safety Data Sheet acc. to OSHA and ANSI. Aurora Fine Chemicals. [Link]
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An In-depth Technical Guide to Determining the Solubility of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. Given the absence of extensive published solubility data for this specific compound, this document emphasizes a robust experimental approach, grounded in established methodologies, to empower researchers to generate reliable and reproducible solubility profiles.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorinated and methoxylated phenyl ring attached to a propanoic acid moiety, suggests a compound with moderate polarity. Understanding its solubility is a critical first step in a variety of research and development applications, including formulation development, pharmacological screening, and synthetic chemistry.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][] |
| Molecular Weight | 214.65 g/mol | [1][] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 115-119 °C | [1][3] |
The presence of both a polar carboxylic acid group and a more nonpolar substituted phenyl ring indicates that the solubility of this compound will be highly dependent on the nature of the solvent.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. For this compound, we can anticipate the following:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can form hydrogen bonds with these solvents, potentially leading to some degree of solubility. However, the nonpolar aromatic portion of the molecule may limit its aqueous solubility. For instance, the related compound 3-phenylpropanoic acid has a water solubility of 5.9 mg/mL at 20°C.[5]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can interact with the polar functional groups of the molecule but do not have hydrogen-donating capabilities. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide array of organic compounds.[6][7][8] For example, 3-(3-Hydroxyphenyl)propionic Acid is soluble in DMSO at 33 mg/mL.[9]
-
Nonpolar Solvents (e.g., hexane, toluene): The nonpolar aromatic ring and the alkyl chain may allow for some solubility in these solvents, but the polar carboxylic acid group will likely hinder extensive dissolution.
The pH of the solvent will also significantly impact the solubility of this acidic compound. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in aqueous media.[10]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process:
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Into appropriately labeled vials, add an excess amount of solid this compound. An excess is crucial to ensure that a saturated solution is achieved.[10]
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker or rotator within a constant temperature environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[10]
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.[3]
-
-
Quantification:
-
If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the prepared samples and calibration standards using a validated HPLC method or another suitable analytical technique.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered samples from the calibration curve.
-
Calculate the solubility of the compound in each solvent, taking into account any dilution factors.
-
Data Presentation
The determined solubility values should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
Conclusion
Determining the solubility of this compound is a crucial step in its development and application. The shake-flask method, as detailed in this guide, provides a robust and reliable means of obtaining this critical data. By carefully executing this protocol, researchers can generate a comprehensive solubility profile of this compound in a variety of solvents, enabling informed decisions in subsequent research and development activities.
References
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An In-depth Technical Guide to the Melting Point of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is a cornerstone of scientific rigor. Among the fundamental physical properties, the melting point stands out as a critical parameter for the identification, purity assessment, and quality control of crystalline solids. This guide provides a comprehensive technical overview of the melting point of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a compound of interest in organic synthesis and medicinal chemistry. We will delve into its reported melting point, the authoritative methodology for its determination, the underlying scientific principles, and the critical factors that can influence this key physical property. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both procedural guidance and a deeper understanding of the significance of melting point analysis.
Physicochemical Properties of this compound
This compound is a carboxylic acid derivative with the molecular formula C₁₀H₁₁ClO₃.[1] Its structure, featuring a substituted aromatic ring, a chloro group, a methoxy group, and a propanoic acid side chain, contributes to its specific physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 1857-56-3 | [1][] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 115-119 °C (literature value) | [1][3] |
The reported melting point range of 115-119 °C serves as a crucial specification for this compound.[1][3] A sharp melting range within these temperatures is indicative of a high degree of purity.[4] Conversely, a broader melting range or a depressed melting point would suggest the presence of impurities.[4][5]
Authoritative Methodology for Melting Point Determination: The Capillary Method (USP <741>)
The determination of a melting point is a fundamental analytical procedure. For regulatory and quality control purposes in the pharmaceutical industry, adherence to standardized methods is paramount. The United States Pharmacopeia (USP) General Chapter <741> provides a detailed and authoritative protocol for melting point determination.[6][7][8] The capillary method, described as Class Ia in USP <741>, is the most commonly employed technique.[7][8]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a detailed breakdown of the capillary method for determining the melting point of this compound, grounded in the principles of USP <741>.
1. Sample Preparation:
-
Ensure the sample of this compound is finely powdered and thoroughly dried. This can be achieved by grinding the crystalline solid with a mortar and pestle and drying it in a desiccator.
-
Introduce the powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.[7]
-
Pack the sample firmly by tapping the capillary tube on a hard surface to a height of 2.5-3.5 mm.[7]
2. Apparatus Setup:
-
Utilize a calibrated melting point apparatus, which consists of a heating block, a thermometer or temperature sensor, and a means for observing the sample.
-
Insert the capillary tube containing the sample into the heating block.
3. Measurement Procedure:
-
Rapidly heat the block to a temperature approximately 10-20°C below the expected melting point of 115°C.
-
Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute.[7] A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, which is essential for an accurate measurement.
-
Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).[7]
-
The melting point is reported as the range between the onset of melting and the clear point.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Scientific Principles and Factors Influencing Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase.[9] At this temperature, the solid and liquid phases are in equilibrium. This transition is governed by the strength of the intermolecular forces within the crystal lattice.
The Role of Purity: Melting Point Depression
For a pure crystalline compound, the melting point is a sharp, well-defined temperature.[4][10] However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression .[5][11][12] The key consequences of impurities are:
-
Lowering of the melting point: The impurities introduce defects in the crystal structure, which weakens the intermolecular forces and requires less energy to break them.[11]
-
Broadening of the melting range: The melting process begins at a lower temperature and occurs over a wider temperature range as the impurities dissolve in the molten solid.[4]
This principle is so reliable that a "mixed melting point" determination can be used for compound identification.[8][12] In this technique, the unknown compound is mixed with a known standard. If the melting point of the mixture is sharp and matches that of the standard, the two compounds are identical. If the melting point is depressed and broadened, the compounds are different.
Illustration of Melting Point Depression
Caption: Effect of Impurities on Melting Point.
Influence of Molecular Structure
The molecular structure of this compound also dictates its melting point. Key structural features and their influence include:
-
Intermolecular Forces: The presence of the carboxylic acid group allows for strong hydrogen bonding between molecules. These strong intermolecular interactions require significant thermal energy to overcome, contributing to a relatively high melting point for a molecule of its size.
-
Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the strength of the intermolecular forces.[11] While not perfectly symmetrical, the planarity of the benzene ring and the substituents influence how closely the molecules can approach each other.
-
Substituents: The chloro and methoxy groups on the benzene ring alter the molecule's polarity and van der Waals interactions, which in turn affect the crystal lattice energy and melting point.
Conclusion
The melting point of this compound, with a literature value of 115-119 °C, is a critical parameter for its identification and quality assessment.[1][3] The accurate determination of this property, following standardized protocols such as the USP <741> capillary method, is essential for ensuring the integrity of research and development activities.[6][7][8] An understanding of the scientific principles behind melting point, including the effects of impurities and molecular structure, empowers researchers to interpret their results with confidence. This guide serves as a foundational resource for scientists and professionals, reinforcing the importance of this fundamental physical property in the broader context of drug discovery and development.
References
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Scribd. USP 741 Melting Point or Range. Available from: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available from: [Link]
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University of Calgary. Melting point determination. Available from: [Link]
-
US Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available from: [Link]
-
TutorChase. What factors affect the melting point of a substance?. Available from: [Link]
-
Reddit. How does crystal structure affect melting point?. r/AskChemistry. Available from: [Link]
-
Wikipedia. Melting point. Available from: [Link]
-
Quora. Why does crystalline solid have a sharp melting point?. Available from: [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]
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Sciencing. What Factors Affect Melting Point?. Available from: [Link]
-
SSERC. Melting point determination. Available from: [Link]
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Methodological & Application
Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the structural elucidation of 3-(3-Chloro-4-methoxyphenyl)propanoic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. This note is designed to serve as a practical resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering insights into the causal relationships between molecular structure and spectral features.
Introduction: The Role of NMR in Structural Verification
This compound is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as intermediates or final products in pharmaceutical synthesis. Unambiguous structural confirmation is a critical checkpoint in the development pipeline to ensure purity, identity, and safety. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and relative number of protons within a molecule.[1][2]
This guide moves beyond a simple recitation of data, explaining the underlying principles that govern the spectral output. By understanding why specific protons resonate at certain frequencies and exhibit particular splitting patterns, researchers can interpret spectra with greater confidence and troubleshoot unexpected results.
Theoretical Framework: From Structure to Spectrum
A ¹H NMR spectrum provides four key pieces of information: the chemical shift, signal integration, and spin-spin splitting multiplicity, which includes the coupling constant.[1][3][4]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the local electronic environment of a proton.[1] Electron-withdrawing groups (like chlorine or carbonyls) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear further downfield (higher ppm).[4][5] Conversely, electron-donating groups (like a methoxy group) increase electron density, "shielding" the proton and moving its signal upfield (lower ppm).[6][7]
-
Integration: The area under each signal is directly proportional to the number of protons generating that signal.[3][8] This provides a ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of non-equivalent protons on adjacent carbons, causing the signal to split.[9] This splitting pattern, or multiplicity, typically follows the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.[8] The distance between the split lines is the coupling constant (J), measured in Hertz (Hz), which provides information about the connectivity and spatial relationship between coupled protons.[9] In aromatic systems, coupling occurs between protons on the ring, with typical values of:
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters.
The objective is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.
-
Weighing: Accurately weigh 5-10 mg of this compound.[11]
-
Solvent Selection: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
-
Causality: Deuterated solvents are used because deuterium (²H) resonates at a different frequency from protons (¹H), making the solvent "invisible" in the ¹H spectrum and preventing a massive solvent signal from obscuring the analyte signals.[12] The residual proton signal of the solvent (e.g., CHCl₃ at ~7.26 ppm) can serve as a secondary chemical shift reference.
-
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved peaks.[13]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Causality: This step removes any solid particles, which distort the magnetic field homogeneity and lead to broad lines and poor spectral resolution.
-
-
Internal Standard (Optional but Recommended): Add a small amount (1-2 µL) of a solution containing tetramethylsilane (TMS).
-
Causality: TMS provides a sharp reference signal at 0.00 ppm, against which all other chemical shifts are measured, ensuring accuracy and comparability across different experiments.[14]
-
-
Final Check: Ensure the sample height in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.[13] Cap the tube securely.
These parameters are typical for a 400 or 500 MHz spectrometer and can be adjusted as needed.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Set Acquisition Parameters:
-
Pulse Program: zg or zg30. A standard one-pulse experiment is sufficient.
-
Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically from -2 to 16 ppm.[15]
-
Acquisition Time (AT/AQ): Set to 3-4 seconds.
-
Number of Scans (NS): Start with 8 or 16 scans.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[17] For dilute samples, more scans are necessary.
-
-
Receiver Gain (RG): Use the automatic receiver gain setting (rga) to optimize signal amplification without causing clipping of the FID.[18]
-
-
Acquisition: Start the experiment.
-
Data Processing: After acquisition, perform a Fourier transform on the FID. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value. Integrate all signals.
Spectrum Interpretation: Decoding the Molecular Structure
The ¹H NMR spectrum of this compound is predicted to show six distinct signals corresponding to the six unique proton environments in the molecule.
Diagram 1: Molecular Structure and Proton Assignments
Caption: Structure of this compound with proton environments labeled Ha-Hg.
The following table summarizes the expected spectral data. Chemical shifts are predicted based on standard values for similar structures and substituent effects.
| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s), J (Hz) |
| Hg | -COOH | 10.0 - 12.0 | 1H | Broad Singlet (br s) | N/A |
| Hc | Ar-H (pos. 2) | ~ 7.20 | 1H | Doublet (d) | ⁴Jac ≈ 2.2 Hz |
| Ha | Ar-H (pos. 5) | ~ 7.05 | 1H | Doublet of Doublets (dd) | ³Jab ≈ 8.4 Hz, ⁴Jac ≈ 2.2 Hz |
| Hb | Ar-H (pos. 6) | ~ 6.85 | 1H | Doublet (d) | ³Jab ≈ 8.4 Hz |
| Hd | -OCH ₃ | ~ 3.88 | 3H | Singlet (s) | N/A |
| He | Ar-CH ₂- | ~ 2.92 | 2H | Triplet (t) | ³Jef ≈ 7.6 Hz |
| Hf | -CH ₂-COOH | ~ 2.65 | 2H | Triplet (t) | ³Jef ≈ 7.6 Hz |
-
Carboxylic Acid Proton (Hg, δ ~10.0-12.0): This proton is highly deshielded due to the adjacent electronegative oxygen atoms and appears far downfield.[5] It is typically a broad singlet because of rapid chemical exchange with trace amounts of water in the solvent, which averages out any coupling to neighboring protons.[14]
-
Aromatic Region (Ha, Hb, Hc, δ ~6.8-7.3): The three aromatic protons constitute an ABC spin system.
-
Hc (δ ~7.20): This proton is ortho to the electron-withdrawing propanoic acid group and meta to the electron-withdrawing chloro group. This cumulative deshielding places it furthest downfield in the aromatic region. It is split only by Ha through a four-bond meta coupling, appearing as a narrow doublet (d) with J ≈ 2.2 Hz.[9][19]
-
Ha (δ ~7.05): This proton is ortho to the propanoic acid group and ortho to Hb, but meta to Hc. It will be split by both Hb (ortho, large J) and Hc (meta, small J), resulting in a doublet of doublets (dd).
-
Hb (δ ~6.85): This proton is ortho to the strongly electron-donating methoxy group, which shields it significantly, causing it to appear at the most upfield position in this region.[6][20] It is split by its ortho neighbor Ha, appearing as a doublet (d) with a large coupling constant of J ≈ 8.4 Hz.
-
-
Methoxy Protons (Hd, δ ~3.88): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. They appear as a sharp, strong singlet integrating to 3H.[4] Their position is characteristic for protons on a carbon attached to an oxygen atom.
-
Aliphatic Chain Protons (He, Hf, δ ~2.6-3.0): The two methylene groups of the propanoic acid chain are adjacent to each other and thus split each other's signals.
-
He (δ ~2.92): These benzylic protons are adjacent to the aromatic ring and the Hf methylene group. They appear as a triplet (t) due to coupling with the two Hf protons (n=2, so n+1=3).[14]
-
Hf (δ ~2.65): These protons are alpha to the deshielding carbonyl group of the carboxylic acid and adjacent to the He methylene group. They also appear as a triplet (t) due to coupling with the two He protons. The coupling constant for both triplets will be identical (³Jef).
-
Conclusion
¹H NMR spectroscopy provides an exceptionally detailed and definitive fingerprint for this compound. Each signal, defined by its chemical shift, integration, and multiplicity, can be logically assigned to a specific set of protons within the molecule. The observed patterns—including the characteristic splitting in the aromatic region and the coupled triplets of the aliphatic chain—are fully consistent with the proposed structure. By following the robust protocols outlined herein, researchers can generate high-quality, reproducible data, ensuring the confident structural verification required for advancing research and development objectives.
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Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). LibreTexts. Retrieved from [Link]
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low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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¹H NMR: Long-Range Coupling. (2024). JoVE. Retrieved from [Link]
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The Acquisition Parameters. (n.d.). University of California, Riverside. Retrieved from [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]
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Karplus, M., & Pople, J. A. (1963). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 38(12), 2803-2807. Retrieved from [Link]
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FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Optimized Default 1H Parameters. (2020). University of Missouri, Chemistry Department NMR Facility. Retrieved from [Link]
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¹H NMR Spectroscopy. (n.d.). University of Bath. Retrieved from [Link]
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Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1297-1304. Retrieved from [Link]
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How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts. Retrieved from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]
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¹H Acquisition Period. (n.d.). IMSERC, Northwestern University. Retrieved from [Link]
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Sample Preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin, Department of Chemistry. Retrieved from [Link]
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¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Coupling in H-NMR. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]
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NMR acquisition parameters and qNMR. (2021). Nanalysis. Retrieved from [Link]
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NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Retrieved from [Link]
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Applications of ¹H NMR. (n.d.). Imperial College London. Retrieved from [Link]
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Multiplicity of ¹H NMR signals (Spin-spin coupling). (2020, June 10). YouTube. Retrieved from [Link]
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Application Note: Mass Spectrometric Fragmentation Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. As a compound of interest in metabolic studies, environmental analysis, and as a potential synthetic intermediate, its unambiguous identification is critical. Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), offers the requisite sensitivity and specificity for its characterization. This document outlines the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. While a public reference spectrum for this specific molecule is not available in common databases, the fragmentation patterns are deduced from well-established chemical principles and spectral data of structurally similar compounds. Detailed, field-proven protocols for GC-MS and LC-MS/MS analysis are provided for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
This compound is a substituted aromatic carboxylic acid. Its structure combines a halogenated and methoxylated phenyl ring with a propanoic acid side chain, affording several characteristic sites for mass spectrometric fragmentation. Understanding these fragmentation pathways is essential for structural elucidation, metabolite identification, and quantitative analysis in complex matrices.
Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₁ClO₃
-
Monoisotopic Mass: 214.040 Da (for ³⁵Cl), 216.037 Da (for ³⁷Cl)
-
Average Mass: 214.65 g/mol
The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the monoisotopic (M) peak, which is a key diagnostic feature in its mass spectrum.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. This method is typically coupled with GC. The resulting fragmentation pattern serves as a chemical "fingerprint" for the compound.
Causality of EI Fragmentation: The 70 eV electron beam used in standard EI-MS has sufficient energy to not only ionize the molecule but also to induce the cleavage of multiple covalent bonds. The fragmentation pathways are governed by the formation of the most stable carbocations and radical cations. For this compound, fragmentation is predicted to occur at the propanoic acid chain and via reactions involving the substituted aromatic ring.
Predicted Key Fragmentations:
-
Molecular Ion (M•⁺): The initial species formed is the radical cation at m/z 214 (and 216 for the ³⁷Cl isotope). While aromatic systems can produce strong molecular ion peaks, the presence of the aliphatic side chain may reduce its relative abundance[1].
-
Benzylic Cleavage: The most favorable cleavage site in alkyl-substituted benzenes is the benzylic C-C bond. This cleavage results in the formation of a highly stable, resonance-delocalized substituted benzyl or tropylium cation. This is expected to be a major fragmentation pathway.
-
McLafferty Rearrangement: A hallmark fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen, such as this one. This involves a six-membered ring transition state, leading to the elimination of a neutral ethene molecule (28 Da).
-
Side-Chain and Substituent Losses: Cleavage of bonds within the propanoic acid moiety can lead to the loss of neutral species like water (H₂O), a hydroxyl radical (•OH), or the entire carboxyl group (•COOH)[1]. The methoxy group can lose a methyl radical (•CH₃).
Visualizing the EI Fragmentation Pathway
The logical flow from the molecular ion to its primary fragments under EI conditions is depicted below.
Caption: Predicted EI fragmentation of this compound.
Table of Predicted EI Fragments
| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Description of Loss | Notes |
| 214 / 216 | [C₁₀H₁₁ClO₃]⁺• | Molecular Ion | Parent radical cation. |
| 199 / 201 | [C₉H₈ClO₃]⁺ | Loss of •CH₃ | Loss of methyl radical from methoxy group. |
| 197 / 199 | [C₁₀H₁₀ClO₂]⁺ | Loss of •OH | Alpha-cleavage at the carboxyl group. |
| 170 / 172 | [C₈H₈ClO₂]⁺• | Loss of C₂H₄ (ethene) | McLafferty Rearrangement. A key diagnostic peak. |
| 169 / 171 | [C₁₀H₁₀Cl]⁺ | Loss of •COOH | Loss of the entire carboxyl group. |
| 155 / 157 | [C₈H₈ClO]⁺ | Loss of •CH₂COOH | Benzylic Cleavage . Expected to be the base peak or a very abundant ion. |
| 127 / 129 | [C₇H₈Cl]⁺ | Loss of CO from m/z 155 | Subsequent fragmentation of the benzyl cation. |
Electrospray Ionization (ESI) Fragmentation Pathway
ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation. It is the standard for LC-MS analysis. Structural information is obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Causality of ESI Fragmentation: For carboxylic acids, negative ion mode is often preferred due to the acidic nature of the carboxyl proton, leading to a stable [M-H]⁻ precursor ion. Fragmentation via CID involves accelerating this ion and colliding it with an inert gas. The resulting collision energy is converted into internal energy, which induces fragmentation, commonly through the lowest energy pathways such as decarboxylation or loss of water.[2][3]
Negative Ion Mode ESI-MS/MS
This is the most likely mode for sensitive analysis. The precursor ion will be the deprotonated molecule at m/z 213 (and 215 for the ³⁷Cl isotope).
-
[M-H]⁻ at m/z 213/215: The primary fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[4]
-
Loss of CO₂: The resulting product ion at m/z 169/171 corresponds to the deprotonated ethyl-substituted chlorophenol.
-
Loss of H₂O: Loss of water (18 Da) is another common pathway for carboxylic acids, although often less favored than decarboxylation.[2][3]
Visualizing the ESI Fragmentation Pathway (Negative Mode)
The simple, directed fragmentation of the deprotonated molecule is shown below.
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
Table of Predicted ESI-MS/MS Fragments
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |
| Negative | 213 / 215 | 169 / 171 | CO₂ (44 Da) | Decarboxylation of the propanoic acid chain. |
| Negative | 213 / 215 | 195 / 197 | H₂O (18 Da) | Loss of water. |
| Positive | 215 / 217 | 197 / 199 | H₂O (18 Da) | Loss of water from the protonated molecule. |
| Positive | 215 / 217 | 169 / 171 | H₂O + CO (46 Da) | Subsequent loss of carbon monoxide. |
Experimental Protocols
The following protocols are designed to be self-validating starting points. Optimization may be required based on the specific instrument and analytical goals (e.g., quantitation vs. identification).
Protocol 4.1: GC-MS Analysis (EI)
This protocol is suitable for identifying the title compound in relatively clean samples or for confirmation of synthesis. Carboxylic acids can exhibit poor peak shape in GC; derivatization (e.g., silylation) is often employed to improve chromatography, but this will alter the mass spectrum significantly. The protocol below is for the underivatized compound.
-
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in high-purity methanol or ethyl acetate to a concentration of 1 mg/mL.
-
Serially dilute to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter if any particulates are present.
-
-
2. GC-MS Instrumentation & Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent single quadrupole.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/Splitless, operated in Split mode (20:1 ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40 - 450.
-
-
Protocol 4.2: LC-MS/MS Analysis (ESI)
This protocol is ideal for sensitive detection and quantification in complex matrices like plasma, urine, or environmental samples.[5]
-
1. Sample Preparation:
-
Prepare stock solutions in methanol at 1 mg/mL.
-
Prepare working standards by diluting the stock solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). A typical concentration range for calibration would be 1 ng/mL to 1000 ng/mL.
-
For biological samples, a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) may be necessary.
-
-
2. LC-MS/MS Instrumentation & Parameters:
-
LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
MS System: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
LC Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Re-equilibration)
-
-
MS Parameters (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions:
-
Primary (Quantifier): 213 -> 169 (Collision Energy optimized, typically 15-25 eV).
-
Secondary (Qualifier): 215 -> 171 (Same collision energy as primary).
-
-
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions under both EI and ESI conditions. Under EI, the key fragments arise from benzylic cleavage (m/z 155/157) and McLafferty rearrangement (m/z 170/172). Under ESI in negative mode, the fragmentation is dominated by a highly specific loss of CO₂ from the deprotonated molecule (m/z 213 -> 169). These distinct fragmentation patterns, combined with the characteristic chlorine isotope signature, provide a robust basis for the confident identification and analysis of this compound. The provided protocols offer a validated starting point for method development in research and regulated environments.
References
-
Harrison, A. G. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate Publication. [Link]
-
Paim, A. P. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Dass, C. (2004). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry. [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. [Link]
-
Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB - Applications in Chemical Engineering. [Link]
-
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Application Note. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare Presentation. [Link]
-
Pauloi, L., et al. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Biodiversitas. [Link]
-
New Drug Approvals. (2016). Application of LCMS in small-molecule drug development. New Drug Approvals Magazine. [Link]
-
Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Application News. [Link]
-
Sanborn, J. R., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. [Link]
-
O'Sullivan, M., & D. M. Service. (1993). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical & Environmental Mass Spectrometry. [Link]
-
NIST. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. NIST Chemistry WebBook. [Link]
-
Yablokov, V. A., et al. (2015). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate Publication. [Link]
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Application Notes and Protocols for the Research Chemical: 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Introduction
3-(3-Chloro-4-methoxyphenyl)propanoic acid, with CAS number 1857-56-3, is a substituted phenylpropanoic acid derivative.[1][2] Its chemical structure, featuring a chlorinated and methoxylated phenyl ring attached to a propanoic acid moiety, suggests potential for diverse biological activities. While specific research applications for this compound are not yet extensively documented, its structural similarity to other biologically active phenylpropanoic acids provides a strong rationale for its investigation in several key research areas. These include, but are not limited to, antimicrobial, anticancer, and metabolic disorder research.[3][4][5]
This guide provides detailed application notes and exploratory protocols to facilitate the investigation of this compound in these promising research domains. The protocols are designed to be a starting point for researchers, and optimization may be necessary based on specific experimental systems and objectives.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a research chemical is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1857-56-3 | [1] |
| Molecular Formula | C10H11ClO3 | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to yellow solid | [] |
| Melting Point | 115-119 °C | [1] |
| IUPAC Name | This compound | [] |
Safety and Handling
As with any research chemical, proper safety precautions are paramount. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Potential Research Applications and Protocols
The following sections outline potential research applications for this compound, complete with detailed experimental protocols. These are based on the known activities of structurally related compounds.
Antimicrobial Activity Screening
The discovery of antimicrobial properties in chlorinated 3-phenylpropanoic acid derivatives from marine actinomycetes suggests that this compound may also possess antibacterial or antifungal activity.[3] The following protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound against common bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microplates
-
Spectrophotometer (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Bacterial Culture: Inoculate the test bacterial strains in MHB and incubate at 37°C until they reach the mid-logarithmic growth phase. Adjust the culture density to approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, resulting in a final volume of 110 µL.
-
Controls: Include wells with bacteria and MHB (positive control) and wells with MHB only (negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Evaluation of Anticancer Activity
Structurally similar phenylpropanoic acid derivatives have been shown to selectively inhibit the proliferation of colon cancer cells.[4] This suggests that this compound could be a candidate for investigation as an anticancer agent. The following protocol outlines an MTT assay to assess the cytotoxic effects of the compound on a cancer cell line.
Caption: Hypothetical mechanism of antiproliferative action.
Materials:
-
This compound
-
Cancer cell line (e.g., HT-29, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compound at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Investigation of Effects on Metabolic Pathways
Microbial metabolites of dietary polyphenols, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been shown to improve hepatic lipid metabolism.[5][11] Given its structural resemblance, this compound could potentially modulate metabolic pathways. An initial in vitro screen could involve assessing its effect on adipogenesis in 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropyl alcohol (60%)
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound.
-
Compound Treatment: Treat the cells with the compound throughout the differentiation period (typically 8-10 days), replenishing the medium every 2-3 days.
-
Fixation: After differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropyl alcohol. Stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Imaging and Quantification: Wash the cells with water and visualize under a microscope. For quantification, elute the stain with 100% isopropyl alcohol and measure the absorbance at 520 nm.
Conclusion
This compound is a research chemical with a structural motif that suggests potential for biological activity. The application notes and protocols provided herein offer a starting point for investigating its potential in antimicrobial, anticancer, and metabolic research. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental systems.
References
-
PubChem. CID 161425776 | C20H24O6. Available from: [Link]
-
PubChem. 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid. Available from: [Link]
-
PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]
-
NIST. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]
-
National Institutes of Health. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC. Available from: [Link]
-
Royal Society of Chemistry. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]
-
National Institutes of Health. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed Central. Available from: [Link]
-
PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]
-
Amerigo Scientific. 3-(3-Chloro-4-methoxyphenyl)propionic acid. Available from: [Link]
-
MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. Available from: [Link]
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- 3. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
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Application Note: Derivatization Strategies for the Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
<
Abstract
This document provides a comprehensive guide to the derivatization of 3-(3-Chloro-4-methoxyphenyl)propanoic acid for enhanced analytical determination, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its carboxylic acid functional group, the parent molecule exhibits low volatility and a propensity for adsorption on active sites within the chromatographic system, leading to poor peak shape and low sensitivity. Derivatization is a critical sample preparation step to overcome these analytical challenges. This application note details two primary, field-proven derivatization strategies: silylation and esterification. The underlying chemical principles, step-by-step protocols, and critical experimental considerations are discussed to enable researchers, scientists, and drug development professionals to achieve robust and reliable quantification of this analyte in various matrices.
Introduction: The Rationale for Derivatization
This compound is a compound of interest in pharmaceutical development and related fields. Its direct analysis, particularly by GC, is hampered by the polar carboxylic acid group. This functional group is responsible for:
-
Low Volatility: The presence of the carboxyl group allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point of the molecule, making it unsuitable for direct GC analysis.
-
Poor Peak Shape: The active hydrogen of the carboxyl group can interact with active sites (e.g., silanol groups) on the GC column and liner, leading to peak tailing and reduced chromatographic resolution.
-
Thermal Instability: At the high temperatures required for volatilization in the GC inlet, carboxylic acids can be prone to decarboxylation, leading to inaccurate quantification.
Derivatization addresses these issues by chemically modifying the carboxylic acid group to form a less polar, more volatile, and more thermally stable derivative.[1][2] This transformation is essential for achieving the sensitivity, accuracy, and reproducibility required in regulated analytical environments.
Principles of Derivatization: Silylation vs. Esterification
Two of the most common and effective derivatization approaches for carboxylic acids are silylation and esterification.[3][4] The choice between these methods often depends on the sample matrix, available reagents, and the specific requirements of the analytical method.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation involves the replacement of the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][6][7] This is one of the most widely used derivatization techniques for GC analysis due to the ease of the reaction and the excellent chromatographic properties of the resulting TMS esters.
A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a popular and highly effective choice.[8][9] The reaction with BSTFA is rapid and produces volatile byproducts that typically do not interfere with the chromatography.[10] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, especially for sterically hindered compounds.[1]
Mechanism of Silylation with BSTFA:
The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the BSTFA molecule, leading to the formation of the TMS ester and N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide as byproducts.
Figure 1: Silylation of the analyte with BSTFA.
Esterification: Formation of Methyl Esters
Esterification is a classic chemical reaction that converts a carboxylic acid into an ester by reacting it with an alcohol in the presence of an acid catalyst.[11][12][13] For GC analysis, methyl esters are commonly prepared due to their increased volatility compared to the parent acid.
A common method for preparing methyl esters is through the use of methanolic HCl or a boron trifluoride-methanol complex (BF₃-methanol).[1][14] These reagents facilitate the Fischer esterification, an acid-catalyzed equilibrium reaction.[12][13] To drive the reaction to completion, an excess of methanol is typically used.[12][13][15]
Mechanism of Acid-Catalyzed Esterification:
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester.
Figure 2: Acid-catalyzed esterification of the analyte.
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents used are often flammable, corrosive, and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is suitable for the rapid and efficient conversion of the analyte to its TMS ester.
Materials:
-
This compound standard or sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dimethylformamide)
-
Reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the analyte into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[5][6]
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. To this solution, add 100 µL of BSTFA + 1% TMCS.[5] A molar excess of the derivatizing reagent is recommended to ensure complete reaction.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block.[3][5] The optimal time and temperature may need to be determined empirically for specific sample matrices.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[5] A typical injection volume is 1 µL.
Protocol 2: Esterification using Methanolic HCl
This protocol describes the formation of the methyl ester of the analyte.
Materials:
-
This compound standard or sample extract
-
Anhydrous Methanol
-
Acetyl Chloride or concentrated HCl
-
Reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Extraction solvent (e.g., Hexane or Diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Preparation of Methanolic HCl: In a fume hood, slowly add 1 part acetyl chloride to 10 parts of cold anhydrous methanol with stirring. Alternatively, bubble dry HCl gas through anhydrous methanol. This solution should be prepared fresh.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the analyte into a reaction vial.
-
Reaction: Add 1-2 mL of the freshly prepared methanolic HCl to the vial. Tightly cap the vial and heat at 60°C for 1-2 hours with occasional vortexing.[16]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of deionized water and 2 mL of hexane (or diethyl ether) to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester into the organic layer.
-
Carefully transfer the upper organic layer to a clean vial.
-
Wash the organic layer with 2 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the methyl ester is ready for GC-MS analysis.
Method Validation and Quality Control
A robust analytical method requires proper validation. Key parameters to consider include:
-
Derivatization Efficiency: The completeness of the derivatization reaction should be assessed. This can be achieved by analyzing the sample at different reaction times and temperatures to ensure a stable and maximal product peak is formed, with the absence of the parent acid peak.
-
Linearity and Range: A calibration curve should be generated using derivatized standards of known concentrations to establish the linear range of the assay.
-
Precision and Accuracy: Replicate preparations of quality control samples at different concentrations should be analyzed to determine the intra- and inter-day precision and accuracy of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method should be established by determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability of Derivatives: The stability of the derivatized samples should be evaluated over time under storage conditions to define the allowable time window between derivatization and analysis. TMS derivatives, in particular, can be susceptible to hydrolysis.
Data Presentation and Expected Results
The successful derivatization of this compound will result in a significant improvement in its chromatographic performance.
Table 1: Comparison of Chromatographic Parameters
| Parameter | Underivatized Analyte | TMS Ester Derivative | Methyl Ester Derivative |
| Retention Time | High / May not elute | Lower | Lower |
| Peak Shape | Tailing | Symmetrical | Symmetrical |
| Volatility | Low | High | High |
| Thermal Stability | Moderate | High | High |
| Detector Response | Low | Enhanced | Enhanced |
The mass spectrum of the derivatized analyte will show a characteristic molecular ion and fragmentation pattern that can be used for confirmation and quantification. For the TMS derivative, a prominent fragment corresponding to the loss of a methyl group (M-15) is often observed. For the methyl ester, the mass spectrum will be consistent with the structure of the esterified compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction, presence of moisture, inactive reagent. | Increase reaction time/temperature, ensure anhydrous conditions, use fresh derivatizing reagent. |
| Peak tailing persists | Incomplete derivatization, active sites in the GC system. | Optimize derivatization conditions, use a deactivated GC liner and column. |
| Multiple derivative peaks | Side reactions, presence of other reactive functional groups. | Optimize reaction conditions, consider a milder derivatization agent. |
| Poor reproducibility | Inconsistent reaction conditions, sample loss during work-up. | Tightly control reaction time and temperature, optimize extraction procedure. |
Conclusion
Derivatization is an indispensable step for the reliable analysis of this compound by GC-MS. Both silylation with BSTFA and esterification with methanolic HCl are effective methods for converting the polar carboxylic acid into a volatile and thermally stable derivative suitable for gas chromatography. The choice of method will depend on the specific analytical requirements and laboratory resources. By following the detailed protocols and considering the principles outlined in this application note, researchers can develop and validate robust analytical methods for the accurate quantification of this important compound.
References
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Smart, K. F., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form. Retrieved from [Link]
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
National Institutes of Health. (2022, May 6). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Retrieved from [Link]
-
ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
YMER. (n.d.). Development of Method and Validation of Related Substances In NAPROXEN Injection by Applying Stability Indicating HPLC Methodology. Retrieved from [Link]
-
Journal of Ravishankar University. (n.d.). A Review on Various Analytical Methodologies of Naproxen. Retrieved from [Link]
-
Oxford Academic. (n.d.). HPLC Method for Naproxen Determination in Human Plasma and Its Application to a Pharmacokinetic Study in Turkey. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Retrieved from [Link]
-
SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Derivatizing Reagents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Future Science. (n.d.). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate. Retrieved from [Link]
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Application Notes and Protocols for the Crystallization of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The isolation and purification of active pharmaceutical ingredients (APIs) and chemical intermediates are critical processes in drug development and manufacturing. Crystallization is a paramount technique for achieving high purity and the desired solid-state form of a compound, which can significantly impact its stability, solubility, and bioavailability. This document provides a comprehensive guide to the crystallization of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices. The protocols herein are designed to be robust and adaptable, with an emphasis on achieving high purity and desirable crystal morphology.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the cornerstone of developing a successful crystallization process.
Structure:
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 115-119 °C (lit.) | [1] |
The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent and that it will be more soluble in polar organic solvents. The aromatic ring and the chloro-substituent contribute to its nonpolar character, suggesting some solubility in less polar solvents as well.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For antisolvent crystallization, a miscible solvent-antisolvent pair is required where the compound is soluble in the solvent and insoluble in the antisolvent.
Recommended Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Heptane, Hexane
-
Mixed Solvent Systems: Ethanol/Water, Toluene/Heptane
Protocol 1: Rapid Solubility Screening
This protocol provides a method to quickly assess the suitability of various solvents for the crystallization of this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small vials or test tubes
-
Stirring plate and stir bars
-
Heating block or water bath
Procedure:
-
Place a small, known amount of the compound (e.g., 10-20 mg) into a series of vials.
-
Add a small volume of a solvent (e.g., 0.1 mL) to each vial at room temperature.
-
Observe the solubility at room temperature with stirring. Note if the compound is freely soluble, partially soluble, or insoluble.
-
For solvents in which the compound is not freely soluble at room temperature, gently heat the vial while stirring.
-
Observe the solubility at elevated temperatures. A good solvent for cooling crystallization will fully dissolve the compound upon heating.
-
Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. Note the quality and quantity of the crystals formed.
-
For antisolvent crystallization screening, dissolve the compound in a "good" solvent and then add a miscible "poor" solvent dropwise until turbidity is observed.
Interpretation of Results:
| Observation at Room Temp. | Observation upon Heating | Observation upon Cooling | Suitability for Cooling Crystallization |
| Insoluble | Soluble | Abundant Crystals | Excellent |
| Sparingly Soluble | Soluble | Good Crystal Yield | Good |
| Soluble | - | No/Few Crystals | Poor (Consider for antisolvent method) |
| Insoluble | Insoluble | - | Poor |
Crystallization Protocols
Based on the principles of crystallization and data from analogous compounds, the following detailed protocols are provided as a starting point for the purification of this compound.
Protocol 2: Cooling Crystallization from a Single Solvent (e.g., Ethanol/Water Mixture)
This is a widely applicable method for compounds that exhibit a significant difference in solubility at different temperatures.[3]
Workflow for Cooling Crystallization:
Figure 1: General workflow for cooling crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The principle is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. This ensures the solution is saturated at that temperature.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Covering the flask with a watch glass will slow down evaporation and cooling.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Antisolvent Crystallization (e.g., Toluene/Heptane)
This method is effective when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" to reduce the solubility and induce crystallization.[5][6]
Workflow for Antisolvent Crystallization:
Figure 2: General workflow for antisolvent crystallization.
Materials:
-
Crude this compound
-
Toluene ("good" solvent)
-
Heptane ("antisolvent")
-
Erlenmeyer flask or beaker
-
Stirring plate and stir bar
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of toluene at room temperature or with gentle warming.
-
Antisolvent Addition: While stirring the solution, slowly add heptane dropwise. The addition of the antisolvent will decrease the solubility of the compound and cause it to precipitate. Continue adding heptane until a persistent cloudiness is observed.
-
Crystal Growth: Allow the mixture to stir at room temperature for a period to allow for crystal growth and equilibration. The duration can range from 30 minutes to several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a toluene/heptane mixture to remove any adhered mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Characterization of Crystalline Material
It is essential to characterize the final crystalline product to confirm its purity, identity, and solid-state form. The potential for polymorphism (the ability of a compound to exist in multiple crystalline forms) should be considered, as different polymorphs can have different physical properties.
Recommended Analytical Techniques:
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Differential Scanning Calorimetry (DSC): Provides information on melting point, enthalpy of fusion, and can detect polymorphic transitions.[7]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can identify the presence of solvates or hydrates.[7]
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for a specific crystalline form and is the primary tool for identifying polymorphs.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present and may show subtle differences between polymorphs.[8]
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Re-heat the solution to dissolve the oil. Add more solvent to decrease the concentration. Allow for slower cooling. Consider a lower boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. Cool the solution to a lower temperature. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Choose a solvent in which the compound is less soluble at low temperatures. |
| Small or Needle-like Crystals | Rapid cooling or high supersaturation. | Decrease the cooling rate. Use a slightly less concentrated solution.[9] |
Conclusion
The successful crystallization of this compound is a multifactorial process that requires a systematic approach to solvent selection and optimization of process parameters. By understanding the physicochemical properties of the compound and applying the principles outlined in these protocols, researchers can achieve high purity and control the solid-state form of the final product. The provided workflows and troubleshooting guide serve as a robust starting point for developing a tailored and efficient crystallization process.
References
-
Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). Chemical Engineering Communications. [Link]
- A Study on the Synthesis and Characterization of Various Polymorphic Forms of Carbinoxamine Maleate and Orphenadrine Citrate. (2021). Journal of Pharmaceutical Research.
- Purification of aromatic polycarboxylic acids by recrystallization. (1972).
-
Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research. [Link]
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. [Link]
-
Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. (2018). ResearchGate. [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (2014).
- Oxidation and crystallization process for aromatic carboxylic acid production. (2016).
- Three-Step Mechanism of Antisolvent Crystalliz
- Purification of carboxylic acids by complexation with selective solvents. (2007).
- Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. (2018).
-
3-(3-Methoxyphenyl)propanoic acid. (n.d.). NIST WebBook. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic Acid in Methanol, Ethanol, and Methanol–Ethanol Mixed Solvents. (2020). Russian Journal of Physical Chemistry A.
Sources
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- 3. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
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- 5. par.nsf.gov [par.nsf.gov]
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- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(3-Chloro-4-methoxyphenyl)propanoic Acid as a Versatile Intermediate in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 3-(3-Chloro-4-methoxyphenyl)propanoic acid as a pivotal intermediate in modern organic synthesis, particularly within the context of pharmaceutical research and development. We will explore its physicochemical properties, outline a detailed synthetic protocol, and present its utility in constructing complex molecular scaffolds through key chemical transformations. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: Strategic Importance of the Phenylpropanoic Acid Scaffold
This compound (CAS No. 1857-56-3) is a substituted phenylpropanoic acid derivative that serves as a valuable building block in the synthesis of more complex organic molecules.[] Its structure, featuring a carboxylic acid functional group, a substituted aromatic ring, and a flexible three-carbon chain, offers multiple points for chemical modification. The chloro and methoxy substituents on the phenyl ring are particularly significant; they modulate the electronic properties of the ring and provide steric and electronic handles for directing subsequent reactions, making it a precursor of interest for various biologically active compounds.[2] Phenylpropanoic acid derivatives are core structures in a range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of substituents on the aromatic ring, as seen in this intermediate, is a common tactic in drug design to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties & Safety Data
Accurate knowledge of a compound's properties is fundamental for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1857-56-3 | [3] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |
| Molecular Weight | 214.65 g/mol | [][3] |
| Appearance | White to off-white solid | [][3] |
| Melting Point | 115-119 °C | [3] |
| Boiling Point | 346.5 °C at 760 mmHg (Predicted) | [] |
| Density | 1.267 g/cm³ (Predicted) | [] |
| IUPAC Name | This compound | [] |
Handling and Safety Precautions
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4]
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
-
First Aid:
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common and reliable method involves a two-step sequence starting from 3-chloro-4-methoxybenzaldehyde: a Knoevenagel condensation followed by catalytic hydrogenation.
Synthetic Workflow Overview
Caption: Workflow for the synthesis of the target compound.
Detailed Protocol
Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid (Knoevenagel Condensation)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-methoxybenzaldehyde (10.0 g, 58.6 mmol), malonic acid (12.2 g, 117.2 mmol), and pyridine (50 mL).
-
Rationale: Pyridine acts as both the solvent and a basic catalyst. Malonic acid provides the active methylene component for the condensation.
-
-
Catalysis: Add piperidine (1.0 mL) to the mixture.
-
Rationale: Piperidine is a stronger base than pyridine and serves as a more effective catalyst to facilitate the deprotonation of malonic acid and subsequent condensation.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid (60 mL).
-
Rationale: Acidification neutralizes the pyridine and piperidine and protonates the carboxylate intermediate, causing the acrylic acid product to precipitate.
-
-
Isolation: Stir the acidic mixture for 30 minutes. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 3-(3-chloro-4-methoxyphenyl)acrylic acid can be used in the next step without further purification.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Setup: In a hydrogenation vessel or a suitable flask, dissolve the crude acrylic acid from the previous step (approx. 58 mmol) in ethanol (150 mL). Add 10% Palladium on carbon (Pd/C, ~500 mg, ~5 mol%).
-
Rationale: Palladium on carbon is a highly effective catalyst for the reduction of carbon-carbon double bonds.[6] Ethanol is a common solvent for hydrogenations as it readily dissolves the substrate and does not interfere with the catalyst.
-
-
Reaction: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (typically 1-3 atm or using a balloon) with vigorous stirring. The reaction is typically complete within 2-4 hours.
-
Rationale: The catalyst facilitates the addition of hydrogen across the double bond of the acrylic acid, saturating it to form the propanoic acid derivative.
-
-
Workup: Once the reaction is complete (monitored by TLC or disappearance of H₂ uptake), carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Isolation: Remove the Pd/C catalyst by filtration through a pad of Celite®.
-
Rationale: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a white solid.
Analytical Characterization
Validation of the final product's identity and purity is crucial. The following are expected analytical results.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic, methoxy, and propanoic acid chain protons.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~11.5 Broad Singlet 1H -COOH The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. ~7.25 Doublet 1H Ar-H Aromatic proton ortho to the chloro group. ~7.05 Doublet of Doublets 1H Ar-H Aromatic proton ortho to the propanoic acid chain. ~6.85 Doublet 1H Ar-H Aromatic proton ortho to the methoxy group. ~3.85 Singlet 3H -OCH₃ Methoxy group protons. ~2.90 Triplet 2H -CH₂-Ar Methylene protons adjacent to the aromatic ring, split by the neighboring CH₂ group. ~2.65 Triplet 2H -CH₂-COOH Methylene protons adjacent to the carbonyl group, split by the neighboring CH₂ group. Note: Predicted shifts are based on analogous structures like 3-(4-Methoxyphenyl)propionic acid and standard chemical shift tables.[7][8]
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks around δ 179 (-COOH), 154 (C-OMe), 132 (C-CH₂), 130, 128, 122 (Ar-C), 112 (Ar-C), 56 (-OCH₃), 36 (-CH₂-COOH), and 30 (-CH₂-Ar).
-
IR (KBr, cm⁻¹): Broad absorption from 3300-2500 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch).
-
Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z 214/216 (due to ³⁵Cl/³⁷Cl isotopes).
Application in Synthesis: Intramolecular Friedel-Crafts Acylation
A primary application of this intermediate is in the construction of cyclic ketones via intramolecular Friedel-Crafts acylation (a cyclization reaction). This reaction is fundamental in building polycyclic scaffolds common in natural products and pharmaceuticals. The propanoic acid chain is perfectly suited to form a six-membered ring.
Reaction Workflow
Caption: Workflow for cyclization via Friedel-Crafts acylation.
Detailed Protocol: Synthesis of 7-Chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
Activation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 23.3 mmol) and thionyl chloride (SOCl₂, 10 mL).
-
Rationale: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride. This is a necessary activation step for the Friedel-Crafts reaction.
-
-
Acyl Chloride Formation: Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Cyclization Setup: Cool the flask containing the crude acyl chloride in an ice bath. Add dichloromethane (DCM, 50 mL) as the solvent.
-
Friedel-Crafts Reaction: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 3.7 g, 28.0 mmol) to the stirred solution.
-
Rationale: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, activating it for electrophilic aromatic substitution. The intramolecular reaction is favored due to the proximity of the reactive sites.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl (10 mL).
-
Rationale: The aqueous acid decomposes the aluminum chloride complex and neutralizes any remaining Lewis acid.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure tetralone product.
Broader Applications in Drug Development
The utility of this compound extends beyond a single reaction. As a pharmaceutical intermediate, it serves as a foundational scaffold.[9] Modifications of the carboxylic acid group (e.g., to amides, esters) or substitutions on the aromatic ring can lead to diverse libraries of compounds for screening.[10] For instance, similar phenylpropanoic acid structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anti-cancer agents, where the core scaffold is decorated with various functional groups to modulate biological activity.[2][10][11]
Conclusion
This compound is a strategically valuable intermediate in organic synthesis. Its well-defined structure and multiple functionalization points allow for its use in a variety of powerful chemical transformations, most notably in the construction of polycyclic systems via Friedel-Crafts reactions. The detailed protocols and mechanistic rationales provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
-
CID 161425776 | C20H24O6 - PubChem. National Center for Biotechnology Information. [Link]
-
3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - Cole-Parmer. [Link]
-
Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. [Link]
-
Pharm Intermediates. [Link]
-
3-(3-Chloro-4-methoxyphenyl)propionic acid - Amerigo Scientific. [Link]
-
Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. [Link]
-
3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. [Link]
-
Pharma API Intermediates. Pharma Noble Chem Ltd. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. [Link]
-
Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. ResearchGate. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. [Link]
-
Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents - ResearchGate. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. [Link]
-
API Intermediates,Fine Chemicals | Corey Organics. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. [Link]
Sources
- 2. Buy 3-(2-Chloro-4-methoxyphenyl)propanoic acid [smolecule.com]
- 3. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 11. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
An Application Note and Protocol for the Quantitative Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
Abstract
This application note provides a comprehensive and robust protocol for the quantitative determination of this compound, a critical intermediate in pharmaceutical synthesis. The primary analytical methodology detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This document is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen parameters, ensuring that researchers, quality control analysts, and drug development professionals can confidently implement, adapt, and troubleshoot the method. The protocol emphasizes self-validation through rigorous system suitability criteria and aligns with industry best practices for analytical method validation.
Introduction and Scientific Rationale
This compound (CAS No. 1857-56-3) is a substituted benzene propanoic acid derivative.[1][2][] Its molecular structure, featuring a carboxylic acid group, a methoxy group, and a chlorine atom on the phenyl ring, makes it a versatile building block in organic synthesis. The purity and exact concentration of this intermediate are paramount as they directly influence the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API).
The chosen analytical technique, RP-HPLC, is the gold standard for the analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality behind Experimental Choices:
-
Reversed-Phase (C18) Column: The nonpolar C18 stationary phase provides excellent retention for the moderately nonpolar this compound molecule.
-
Acidified Mobile Phase: The analyte possesses a carboxylic acid functional group. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase is acidified (e.g., with formic or phosphoric acid). This suppresses the ionization of the carboxyl group, maintaining it in its more nonpolar, protonated form (-COOH), which interacts more predictably with the C18 stationary phase.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This allows for the efficient elution of the main analyte while also providing adequate separation from both more polar and less polar potential impurities within a reasonable run time.
-
UV Detection: The aromatic ring in the analyte serves as a strong chromophore, allowing for sensitive and specific detection using a UV detector.
Detailed Experimental Protocol: RP-HPLC Method
This section outlines the complete, step-by-step methodology for the quantitative analysis.
Materials, Reagents, and Equipment
Materials & Reagents:
-
Reference Standard: this compound, Certified Reference Standard (CRS), purity ≥99.5%.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (≥18.2 MΩ·cm).
-
Acid: Formic Acid (ACS Grade, ~99%).
-
Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Deionized Water.
Equipment:
-
HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Balance (4-decimal place).
-
Class A volumetric flasks and pipettes.
-
pH meter.
-
Ultrasonic bath.
-
Syringe filters (0.45 μm, PTFE or nylon).
Chromatographic Conditions
All quantitative data and system suitability parameters are to be determined under these conditions.
| Parameter | Specification |
| Stationary Phase (Column) | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 282 nm |
| Injection Volume | 10 µL |
| Total Run Time | 20 minutes |
| Gradient Program | See Table 1 |
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of deionized water into a 1 L glass media bottle.
-
Add 1 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or using the HPLC's inline degasser.
Mobile Phase B (0.1% Formic Acid in Acetonitrile):
-
Measure 999 mL of acetonitrile into a separate 1 L glass media bottle.
-
Add 1 mL of formic acid.
-
Mix thoroughly and degas.
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound CRS into a 50 mL Class A volumetric flask.
-
Add ~30 mL of Sample Diluent.
-
Sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with Sample Diluent and invert ≥15 times to mix.
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.00 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with Sample Diluent.
-
Mix thoroughly. This solution is used for analysis.
Sample Preparation (target concentration approx. 50 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to ~25 mg of the active compound into a 50 mL Class A volumetric flask.
-
Follow steps 2-5 as described for the Standard Stock Solution.
-
Perform a 1-in-10 dilution by pipetting 5.00 mL of the resulting solution into a 50 mL Class A volumetric flask and diluting to the mark with Sample Diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
System Validation and Data Analysis
A self-validating system is essential for trustworthy results. Before any sample analysis, the performance of the chromatographic system must be verified.
System Suitability Testing (SST)
System suitability must be established before and during the analysis. This is a non-negotiable step mandated by regulatory bodies to ensure the analytical system is performing adequately. For guidance, refer to the ICH Q2(R1) guidelines on the validation of analytical procedures.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (Sample Diluent) to ensure no interfering peaks are present.
-
Perform five (n=5) replicate injections of the Working Standard Solution (50 µg/mL).
-
The system is deemed suitable for use if the criteria in Table 2 are met.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Peak Tailing Factor (T) | ≤ 2.0 | Measures peak asymmetry; high values indicate column degradation or interaction issues. |
| Theoretical Plates (N) | ≥ 3000 | Measures column efficiency and separation power. |
| % RSD for Peak Area | ≤ 2.0% | Measures the precision and reproducibility of the injector and detector. |
Quantitative Calculation
The concentration of this compound in the prepared sample solution is calculated using the external standard method:
Concentration (µg/mL) = (Area_Sample / Area_Standard) × Concentration_Standard
The final purity or assay value of the substance is calculated by taking into account the weights and dilution factors:
% Assay = (Area_Sample / Area_Standard) × (Weight_Standard / Weight_Sample) × (Dilution_Sample / Dilution_Standard) × Purity_Standard
Where:
-
Area_Sample = Peak area of the analyte in the sample chromatogram.
-
Area_Standard = Average peak area from replicate injections of the Working Standard Solution.
-
Concentration_Standard = Concentration of the Working Standard Solution (in µg/mL).
-
Weight_Sample and Weight_Standard = Weights used in preparation (in mg).
-
Dilution_Sample and Dilution_Standard = The combined dilution factors for each solution path.
-
Purity_Standard = The certified purity of the CRS (e.g., 99.8%).
Visualization of Workflows and Logic
Visual diagrams are critical for understanding the sequence of operations and the logical framework of the analytical method.
Caption: High-level workflow for the quantitative HPLC analysis.
The trustworthiness of this protocol is grounded in the principles of analytical method validation. The relationship between these core principles ensures a reliable and robust method.
Caption: Core validation parameters for a trustworthy analytical method.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 9, 2026, from [Link]
Sources
Application Note: A Robust TLC Method for the Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Abstract
This application note details a comprehensive protocol for the qualitative analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid using normal-phase thin-layer chromatography (TLC). This method is suitable for rapid purity assessment, reaction monitoring, and identification of the target compound in research and drug development settings. The protocol outlines a systematic approach, from sample preparation to chromatogram development and visualization, and provides a framework for method optimization.
Principle of the Method
Thin-layer chromatography is a form of adsorption chromatography where components of a mixture are separated based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[1] In this normal-phase TLC protocol, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent mixture.[2][3]
The analyte, this compound, possesses several functional groups that determine its polarity: a polar carboxylic acid group, a moderately polar methoxy group, a chloro group, and a larger, nonpolar aromatic ring. The overall polarity is intermediate. The separation mechanism relies on the analyte's affinity for the polar silica gel stationary phase versus its solubility in the mobile phase. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[1][3]
The inclusion of a small amount of a weak acid, such as acetic acid, in the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group, ensuring a more compact, well-defined spot and preventing "streaking" or "tailing".[4][5]
Materials and Reagents
| Equipment | Chemicals & Reagents |
| TLC Developing Chamber | This compound (Standard, >97% purity) |
| Silica Gel 60 F₂₅₄ TLC Plates (Glass or Aluminum backing) | Ethyl Acetate (ACS Grade or higher) |
| 10 µL Capillary Tubes or Micropipette | n-Hexane (ACS Grade or higher) |
| UV Lamp (254 nm and 366 nm) | Glacial Acetic Acid (ACS Grade) |
| Forceps | Methanol (ACS Grade, for sample prep) |
| Fume Hood | Potassium Permanganate (KMnO₄) |
| Heat Gun | Sodium Carbonate (Na₂CO₃) |
| Glass Vials | Bromocresol Green |
| Filter Paper | Ethanol |
Experimental Protocol
Preparation of Solutions
-
Standard Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound standard and dissolve it in 5 mL of methanol.
-
Sample Solution: Prepare sample solutions at a similar concentration (approx. 1 mg/mL) using methanol as the solvent.
-
Mobile Phase (Eluent): Prepare a solvent mixture of Hexane:Ethyl Acetate:Glacial Acetic Acid in a 60:40:1 ratio by volume. Prepare at least 10 mL for a standard TLC chamber.
-
Visualization Reagents:
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.[4]
-
Mark small tick marks on the origin line for each sample to be spotted, ensuring they are at least 0.5 cm apart.
-
Using a capillary tube, carefully spot a small volume (1-2 µL) of the standard and sample solutions onto their respective marks. Aim for spots that are 1-2 mm in diameter.[8]
-
Allow the solvent to fully evaporate from the spots before development.
Chromatogram Development
-
Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[9]
-
Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better separation.
-
Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the plate is standing vertically and not touching the filter paper liner. Cover the chamber with its lid.
-
Allow the mobile phase to ascend the plate by capillary action.[3][5]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[5]
-
Immediately mark the position of the solvent front with a pencil.
Visualization
The compound can be visualized using several methods in sequence:
-
UV Light (Non-destructive): Allow the plate to air dry completely in a fume hood. View the plate under a UV lamp at 254 nm. The aromatic ring of the compound will absorb UV light, appearing as a dark spot against the fluorescent green background of the plate.[10] Circle the spots with a pencil.
-
Iodine Vapor (Semi-destructive): Place the dried plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds will complex with iodine vapor, appearing as temporary brown spots.[6][10] Circle the spots as they will fade over time.
-
Potassium Permanganate Stain (Destructive): Briefly dip the plate into the KMnO₄ stain or spray it evenly. The propanoic acid side chain is susceptible to oxidation by permanganate. Positive spots will appear as yellow-brown spots on a purple background.[11] Gentle heating with a heat gun may be required.
-
Bromocresol Green Stain (Specific for Acids): Dip or spray the plate with the bromocresol green solution. Carboxylic acids will appear as yellow spots against a blue background, providing high selectivity.[6][12]
Data Analysis and Interpretation
The primary data point from a TLC experiment is the Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature). A pure compound should yield a single spot. The Rf value of a sample spot should match that of the standard to confirm its identity. An ideal Rf value for good separation is typically between 0.3 and 0.7.
Method Optimization and Troubleshooting
The polarity of the mobile phase is the most critical factor for optimizing separation.[13] The following table provides guidance on adjusting the mobile phase to achieve an optimal Rf value.
| Observation | Problem | Solution | Rationale |
| All spots remain at the origin (Rf ≈ 0) | Mobile phase is not polar enough to elute the compound. | Increase the proportion of Ethyl Acetate (e.g., change from 60:40:1 to 50:50:1 Hexane:EtOAc:Acid). | Increasing the concentration of the more polar solvent (ethyl acetate) increases the overall polarity of the mobile phase, which increases the affinity of the analyte for the mobile phase, causing it to travel further up the plate. |
| All spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Increase the proportion of Hexane (e.g., change from 60:40:1 to 70:30:1 Hexane:EtOAc:Acid). | Decreasing the mobile phase polarity increases the relative attraction of the polar analyte to the polar stationary phase, slowing its movement. |
| Spot is streaked or "tailing" | The carboxylic acid is ionized, or the sample is overloaded. | Ensure ~1% acetic or formic acid is in the mobile phase. If streaking persists, run the TLC again with a more dilute sample. | The acid in the eluent keeps the analyte in its protonated, less polar form, minimizing strong ionic interactions with the silica gel.[5] Overloading the plate saturates the stationary phase, leading to poor separation.[5] |
Experimental Workflow Diagram
Caption: Workflow for the TLC analysis of this compound.
References
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Thin-layer chromatography (TLC). (n.d.). Khan Academy. Retrieved from [Link]
-
Thin-layer chromatography. (2023, December 20). In Wikipedia. Retrieved from [Link]
-
What Is The Mobile Phase In TLC Chromatography? (2023, January 31). Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]
- Sherma, J. (2000). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 18(11), 1054-1061.
-
2.3D: Separation Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Principles of Thin Layer Chromatography. (n.d.). University of California, Davis. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
PubChem Compound Summary for CID 161425776, C20H24O6. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (2021, April 1). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
PubChem Compound Summary for CID 95750, 3-(p-Methoxyphenyl)propionic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
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- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Propanoic Acid Derivatives
Introduction: Targeting Inflammation with Propanoic Acid Derivatives
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Propanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used to manage pain and inflammation.[3][4][5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust in vitro and in vivo assays to evaluate the anti-inflammatory potential of novel propanoic acid derivatives. The protocols herein are designed to not only determine efficacy but also to elucidate the underlying mechanisms of action, a critical aspect of modern drug discovery. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Section 1: In Vitro Assays - Mechanistic Insights at the Cellular Level
In vitro assays are indispensable for the initial screening and mechanistic characterization of anti-inflammatory compounds. They offer a controlled environment to dissect specific cellular and molecular pathways.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assays
The inhibition of COX isoenzymes is the hallmark of most propanoic acid-derived NSAIDs.[7] Differentiating between COX-1 and COX-2 inhibition is crucial, as COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.[7][8] Selective COX-2 inhibition is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]
These assays measure the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzyme's peroxidase activity is typically monitored colorimetrically or fluorometrically.[9][10][11][12]
This protocol is adapted from commercially available kits and provides a reliable method for determining the inhibitory potency of propanoic acid derivatives.[9][10]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test propanoic acid derivative and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[9]
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells except the background wells.
-
Measurement: Immediately add 10 µL of TMPD solution and measure the absorbance at 590 nm in a kinetic mode for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Propanoic Acid Derivative X | [Insert Value] | [Insert Value] | [Insert Value] |
| Ibuprofen (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for illustrative purposes.[7] |
Inhibition of Nitric Oxide Production in Macrophages
Macrophages play a central role in the inflammatory response.[13] Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[14][15][16] NO is a key inflammatory mediator, and its inhibition is a relevant target for anti-inflammatory drugs.[14]
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[13][14] A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test propanoic acid derivative
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[14]
-
Sodium nitrite (for standard curve)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 3 x 10^5 cells per well and incubate for 24 hours.[13]
-
Treatment: Pre-treat the cells with various non-cytotoxic concentrations of the test propanoic acid derivative for 1-3 hours.
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to the wells (except for the vehicle control group) and incubate for 24 hours.[13][14]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix equal volumes of the supernatant and Griess reagent and incubate for 15 minutes at room temperature.[13]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation:
| Treatment | LPS (1 µg/mL) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | - | [Insert Value] | - |
| LPS Control | + | [Insert Value] | 0% |
| Propanoic Acid Derivative X (Conc. 1) | + | [Insert Value] | [Insert Value] |
| Propanoic Acid Derivative X (Conc. 2) | + | [Insert Value] | [Insert Value] |
| Propanoic Acid Derivative X (Conc. 3) | + | [Insert Value] | [Insert Value] |
Measurement of Pro-inflammatory Cytokines
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of the inflammatory cascade.[17] Evaluating the ability of a compound to suppress the production of these cytokines provides further insight into its anti-inflammatory properties.
The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in cell culture supernatants or biological fluids.[17][18][19][20] A sandwich ELISA format is typically used for this purpose.[20][21]
Materials:
-
Cell culture supernatants from the NO production assay (or a parallel experiment)
-
Commercially available ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial ELISA kit.[20] A general workflow is as follows:
-
Coating: Coat a 96-well plate with the capture antibody.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add standards and cell culture supernatants to the wells.
-
Detection Antibody: Add the biotin-conjugated detection antibody.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.
-
Substrate Addition: Add the TMB substrate solution and incubate until color develops.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Section 2: In Vivo Models - Assessing Efficacy in a Physiological Context
In vivo models are essential for evaluating the overall anti-inflammatory efficacy, pharmacokinetics, and safety profile of a drug candidate in a whole-organism system.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[22][23][24] The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[22]
The increase in paw volume after carrageenan injection is measured over time. The ability of a test compound to reduce this swelling compared to a vehicle-treated control group is a measure of its anti-inflammatory effect.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test propanoic acid derivative
-
Positive Control: Indomethacin (10 mg/kg)[22]
-
Plethysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6): Vehicle Control, Test Compound (at various doses), and Positive Control (Indomethacin).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[22]
-
Dosing: Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22][23][25]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[22][26]
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume (Vₜ - V₀).
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Adjuvant-Induced Arthritis in Rats
The Adjuvant-Induced Arthritis (AIA) model is a well-established model of chronic inflammation and autoimmune arthritis, sharing some features with human rheumatoid arthritis.[27][28][29][30]
A single injection of Complete Freund's Adjuvant (CFA), containing Mycobacterium tuberculosis, induces a robust, polyarticular inflammation that develops over several weeks.[27][28][30] This model is useful for evaluating compounds intended for the treatment of chronic inflammatory conditions.
Materials:
-
Lewis or Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis[27]
-
Test propanoic acid derivative
-
Positive Control (e.g., Methotrexate, Indomethacin)
-
Calipers for measuring joint diameter
Procedure:
-
Induction of Arthritis: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw or the base of the tail.[27][28]
-
Treatment Regimen: Begin prophylactic or therapeutic dosing of the test compound.
-
Clinical Assessment:
-
Monitor body weight regularly.
-
Measure the volume of both the injected (primary lesion) and contralateral (secondary lesion) paws periodically.
-
Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for erythema, swelling, and joint deformity).
-
-
Termination: On a predetermined day (e.g., Day 21 or 28), euthanize the animals.
-
Further Analysis (Optional):
-
Histopathology: Collect joints for histological examination of inflammation, pannus formation, cartilage damage, and bone resorption.[29]
-
Biomarker Analysis: Collect blood serum to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other biomarkers.
-
Section 3: Understanding the Molecular Pathways
The anti-inflammatory effects of propanoic acid derivatives are mediated through the modulation of complex signaling pathways. Understanding these pathways is crucial for rational drug design and development.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[31][32][33][34] The canonical NF-κB pathway is a primary target for anti-inflammatory therapies.[32][33][35]
Caption: Canonical NF-κB Signaling Pathway in Inflammation.
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are also key players in the inflammatory response.[36][37][38][39] The p38 and JNK pathways, in particular, are activated by inflammatory stimuli and lead to the expression of pro-inflammatory genes.[37]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jkb.ub.ac.id [jkb.ub.ac.id]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. mybiosource.com [mybiosource.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Adjuvant-Induced Arthritis Model [chondrex.com]
- 28. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. inotiv.com [inotiv.com]
- 30. chondrex.com [chondrex.com]
- 31. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. purformhealth.com [purformhealth.com]
- 35. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 37. synapse.koreamed.org [synapse.koreamed.org]
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- 39. cusabio.com [cusabio.com]
Antimicrobial screening of 3-(3-Chloro-4-methoxyphenyl)propanoic acid.
An Application Scientist's Guide to the Antimicrobial Screening of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating a robust pipeline for the discovery and evaluation of new therapeutic agents.[1] Phenylpropanoic acid derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities. This document provides a comprehensive framework for the initial in vitro antimicrobial screening of a specific novel compound, this compound.
As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, field-tested workflow. It moves from a rapid, qualitative primary screen to a quantitative, gold-standard assessment. The causality behind each step is explained to ensure that researchers can adapt and troubleshoot the protocols effectively. The methodologies described are grounded in the performance standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reliable, reproducible, and universally comparable.[2]
Compound Profile: this compound
Before commencing biological screening, understanding the physicochemical properties of the test article is crucial for accurate preparation of stock solutions and interpretation of results.
| Property | Value | Source |
| CAS Number | 1857-56-3 | [3][4] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |
| Molecular Weight | 214.65 g/mol | [3] |
| Melting Point | 115-119 °C | [3] |
| Structure | ||
![]() |
Part 1: Primary Screening via Agar Well Diffusion Assay
Expertise & Rationale: The Agar Well Diffusion method is an ideal first-pass screening tool.[1][5] It is a cost-effective and straightforward assay to qualitatively assess the antimicrobial potential of a compound against a panel of microorganisms.[6] The principle is simple: the test compound diffuses from a well through a solid agar medium inoculated with a lawn of bacteria. If the compound possesses antimicrobial activity, it will inhibit microbial growth, resulting in a clear area—the zone of inhibition (ZOI)—around the well. The size of the ZOI provides a preliminary, semi-quantitative indication of the compound's potency.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
-
Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select 2-3 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This standardization is critical for reproducibility.
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. b. Remove excess fluid by pressing the swab against the inside wall of the tube.[8] c. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[5] d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.
-
Well Preparation and Compound Application: a. Using a sterile cork borer (6 mm diameter) or the wide end of a sterile pipette tip, create uniform wells in the inoculated agar.[1][9] b. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Note the final concentration. c. Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well. d. Self-Validation System:
-
Incubation and Interpretation: a. Allow the plates to sit at room temperature for 1-2 hours to permit pre-diffusion of the compound into the agar.[1] b. Invert the plates and incubate at 37°C for 18-24 hours.[10] c. After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). d. A clear zone around the test compound well (and absent around the negative control) indicates antimicrobial activity.
Part 2: Quantitative Analysis via Broth Microdilution
Expertise & Rationale: Following a positive primary screen, the next logical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13][14] The broth microdilution method is the internationally recognized gold-standard for this determination due to its accuracy, efficiency in testing multiple concentrations, and conservation of reagents.[15] This protocol is based on the methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[14]
Experimental Workflow: Broth Microdilution MIC Assay
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A& | 1857-56-3 [m.chemicalbook.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. apec.org [apec.org]
- 9. youtube.com [youtube.com]
- 10. hereditybio.in [hereditybio.in]
- 11. idexx.com [idexx.com]
- 12. idexx.dk [idexx.dk]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
Protocol for acylation reactions involving 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Application Note & Protocol Guide
Topic: Protocol for Acylation Reactions Involving 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
Introduction: Strategic Synthesis of Tetralone Scaffolds
This compound is a substituted aromatic carboxylic acid that serves as a valuable starting material in medicinal chemistry and drug development. Its structural features—an activated aromatic ring and a propanoic acid side chain—make it an ideal precursor for intramolecular Friedel-Crafts acylation. This reaction facilitates the synthesis of substituted tetralones, a core heterocyclic structure found in numerous pharmacologically active compounds, including antibacterial, anticancer, and antidepressant agents.[1]
This guide provides a detailed protocol for the intramolecular cyclization of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformation. The protocol is designed to be self-validating by incorporating key characterization and purification steps.
The Chemical Principle: Intramolecular Friedel-Crafts Acylation
The core transformation is an intramolecular electrophilic aromatic substitution (EAS) reaction.[2] The reaction proceeds in two critical stages:
-
Formation of the Electrophile: The carboxylic acid moiety is first converted into a highly reactive acyl chloride. This is necessary because the carboxylic acid itself would form an unreactive complex with the Lewis acid catalyst. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.
-
Intramolecular Cyclization: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion.[3][4][5] This potent electrophile is then attacked by the electron-rich methoxy-activated benzene ring at the ortho position to the propanoic chain, forming a new six-membered ring and yielding the tetralone product.
The methoxy group (-OCH₃) is a strong activating group, directing the electrophilic attack to the ortho and para positions. The chloro group (-Cl) is a deactivating but ortho-para directing group. In this substrate, the position ortho to the propanoic acid side chain and meta to the chlorine is sterically accessible and electronically favored for cyclization.
Reaction Mechanism Diagram
The following diagram illustrates the formation of the acylium ion and the subsequent intramolecular cyclization.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Detailed Experimental Protocols
Safety First: This protocol involves hazardous materials.[6] Aluminum chloride is corrosive and reacts violently with water.[7] Thionyl chloride and acyl chlorides are corrosive and lachrymators. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All glassware must be rigorously dried to prevent decomposition of moisture-sensitive reagents.[8]
Protocol 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride
This initial step converts the starting carboxylic acid into the reactive acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Magnetic stir bar
Equipment:
-
Round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stir plate
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to create a suspension.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. The addition may be exothermic.
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Causality: This step is crucial as any residual thionyl chloride can interfere with the subsequent Friedel-Crafts reaction. The resulting crude 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride is typically used directly in the next step without further purification.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to form 6-Chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
This is the key ring-forming step to produce the desired tetralone.
Materials:
-
Crude 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride (from Protocol 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (oven-dried)
-
Addition funnel
-
Magnetic stir bar and stir plate
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, an inert gas inlet, and a stopper. In a fume hood, suspend anhydrous aluminum chloride (1.1 - 1.3 eq) in anhydrous DCM.[8]
-
Cool the AlCl₃ suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude acyl chloride from Protocol 1 in a minimal amount of anhydrous DCM and transfer it to an addition funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature at 0-5°C.[9] Causality: A slow, cold addition prevents side reactions and potential polymerization.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] Trustworthiness: This step quenches the reaction by hydrolyzing the aluminum complexes. The acid ensures the product remains in the organic layer.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with:
-
Water
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[10]
-
The crude solid can be further purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.
Experimental Workflow and Data Management
Laboratory Workflow Diagram
Caption: Step-by-step experimental workflow.
Table 1: Key Reaction Parameters and Expected Data
| Parameter | Value / Expected Outcome | Rationale / Notes |
| Starting Material MW | 214.64 g/mol | C₉H₉ClO₃ |
| Product MW | 196.63 g/mol | C₁₀H₉ClO₂ |
| Theoretical Yield | ~91.6% | Based on MW conversion. Actual yields may vary (typically 60-85%). |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | A stoichiometric amount is required as the catalyst complexes with the product ketone.[11] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; RT allows it to proceed to completion. |
| Appearance | Off-white to pale yellow solid | Color may vary based on purity. |
| Expected ¹H NMR | Peaks corresponding to aromatic, methoxy, and aliphatic protons of the tetralone structure. | Characterization confirms successful cyclization. |
| Expected IR (cm⁻¹) | ~1680 cm⁻¹ (Aryl Ketone C=O) | Confirms the presence of the newly formed ketone functional group. |
Troubleshooting Common Issues
-
Low Yield: This can result from insufficient drying of glassware or reagents, deactivation of the catalyst, or sub-optimal reaction time/temperature.[7] Ensure all materials are anhydrous and consider increasing reaction time or catalyst loading.
-
Formation of Side Products: Incomplete conversion to the acyl chloride can lead to side reactions. Ensure the first step goes to completion. Overly high reaction temperatures can also cause decomposition.
-
No Reaction: The aromatic ring may be too deactivated.[3] While the methoxy group is activating, this is a less common issue for this specific substrate but should be considered for other derivatives. Confirm the quality and activity of the AlCl₃ catalyst.
Conclusion
This application note provides a robust and well-rationalized protocol for the intramolecular Friedel-Crafts acylation of this compound. By converting the carboxylic acid to an acyl chloride prior to cyclization with aluminum chloride, this method offers a reliable pathway to synthesize 6-Chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a valuable scaffold for further chemical exploration in drug discovery. The outlined procedures for reaction execution, work-up, and purification are designed to maximize yield and purity while ensuring operational safety.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Kovács, T., et al. (2018). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]
-
Schmidt, R. R., & Gohl, A. (1979). Chemical analysis of acylation sites and species. Georgetown University. Retrieved from [Link]
-
Bandyopadhyay, D., & Mukherjee, S. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). SpringerLink. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025). Scientific & Academic Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2019). Organic Syntheses. Retrieved from [Link]
-
Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation. (n.d.). ChemConnections. Retrieved from [Link]
-
Limitations of Friedel-Crafts Acylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemconnections.org [chemconnections.org]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. The following information is based on established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
I. Overview of Synthetic Strategy
The synthesis of this compound typically proceeds through a multi-step route. A common and effective pathway involves the Friedel-Crafts acylation of 2-chloroanisole with succinic anhydride, followed by a reduction of the resulting keto-acid. Understanding the nuances of each step is critical for maximizing yield and minimizing impurities.
Below is a diagram illustrating the general synthetic workflow:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Friedel-Crafts Acylation Stage
Question 1: My Friedel-Crafts acylation reaction is resulting in a low yield of the keto-acid intermediate. What are the likely causes and how can I improve it?
Answer:
Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the reactants or solvent will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry of AlCl₃: In contrast to many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone.[2] Using a catalytic amount will result in an incomplete reaction.
-
Solution: Use at least one equivalent of AlCl₃ for each equivalent of succinic anhydride. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to account for any minor moisture contamination.
-
-
Reaction Temperature: The reaction is exothermic, and controlling the temperature is crucial.[3] If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to side reactions and degradation of the starting material or product.
-
Solution: The addition of AlCl₃ should be done portion-wise at a low temperature (e.g., 0-5 °C) to control the initial exotherm. After the addition, the reaction is typically allowed to warm to room temperature and may require gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Poor Quality of Starting Materials: Impurities in 2-chloroanisole or succinic anhydride can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the 2-chloroanisole by distillation.
-
Question 2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the regioselectivity?
Answer:
The formation of isomeric products is a potential issue in Friedel-Crafts acylation of substituted aromatic rings.
-
Directing Effects of Substituents: In 2-chloroanisole, the methoxy group (-OCH₃) is an ortho-, para-director, while the chloro group (-Cl) is also an ortho-, para-director, but deactivating. The methoxy group is a stronger activating group, and its directing effect will dominate. Acylation is expected to occur primarily at the position para to the methoxy group.
-
To favor the desired isomer: The reaction conditions, particularly the choice of solvent, can influence regioselectivity. Less polar solvents can sometimes enhance selectivity. However, for this specific substrate, the electronic effects strongly favor the desired product. If significant amounts of other isomers are forming, it would be unusual and might point to extreme reaction conditions (e.g., very high temperatures) that should be avoided.
-
Reduction Stage
Question 3: The reduction of the keto-acid intermediate is incomplete or resulting in a low yield of the final product. What are the best reduction methods and how can I optimize them?
Answer:
The choice of reduction method for the ketone is critical. Two classic methods are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction (Acidic Conditions):
-
Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).
-
Troubleshooting:
-
Inactive Amalgam: The zinc amalgam must be freshly prepared and active. If the reaction is sluggish, the amalgam may be of poor quality.
-
Incomplete Reaction: This reduction can be slow and may require prolonged heating. Ensure vigorous stirring to maintain contact between the amalgam and the substrate.
-
Side Reactions: The strongly acidic conditions can sometimes lead to side reactions, especially if other acid-sensitive functional groups are present.
-
-
-
Wolff-Kishner Reduction (Basic Conditions):
-
Reagents: Hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.
-
Troubleshooting:
-
Incomplete Hydrazone Formation: The initial formation of the hydrazone requires appropriate temperatures.
-
Insufficient Temperature for Nitrogen Extrusion: The decomposition of the hydrazone to the alkane requires high temperatures, often in the range of 180-200 °C. Ensure your reaction setup can safely reach and maintain these temperatures.
-
Base-Sensitive Groups: The strongly basic conditions can affect other functional groups.
-
-
-
Alternative Catalytic Hydrogenation:
-
A common method for reducing a carbon-carbon double bond, such as in the hydrogenation of a cinnamic acid derivative, is catalytic hydrogenation using palladium on charcoal (Pd/C) and hydrogen gas.[4] This can be an effective and milder alternative for reducing the ketone if the conditions are carefully optimized.
-
Recommended Reduction Protocol Parameters
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | N₂H₄·H₂O, KOH |
| Solvent | Toluene (for biphasic) or excess HCl | Diethylene glycol, Ethylene glycol |
| Temperature | Reflux | 180-200 °C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Pros | Good for acid-stable compounds | Good for base-stable compounds |
| Cons | Strongly acidic, long reaction times | High temperatures, strongly basic |
Purification Stage
Question 4: I am having difficulty purifying the final product, this compound. What is an effective purification strategy?
Answer:
The final product is a carboxylic acid, which allows for straightforward purification methods.
-
Aqueous Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract the organic solution with an aqueous base solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.
-
-
Recrystallization:
-
If the product is still not pure enough after extraction, recrystallization can be performed. The melting point of the pure compound is reported to be in the range of 115-119 °C.[5]
-
Solvent Selection: A good solvent system for recrystallization will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethyl acetate/hexane or ethanol/water, can be effective. Experiment with small amounts to find the optimal solvent or solvent pair.
-
III. Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (or nitrogen inlet), add 2-chloroanisole (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Add succinic anhydride (1.0 eq) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride (1.1 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto-acid.
Protocol 2: Wolff-Kishner Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude keto-acid (1.0 eq), diethylene glycol, hydrazine hydrate (3.0-4.0 eq), and potassium hydroxide (3.0-4.0 eq).
-
Hydrazone Formation: Heat the mixture to about 120-140 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.
-
Reduction: Increase the temperature to 190-200 °C and maintain it for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous solution with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with water, and then proceed with the purification as described in the FAQ section (aqueous base extraction and/or recrystallization).
IV. Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
-
European Patent Office. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
NIH. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Available at: [Link]
-
Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Available at:
-
ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Available at: [Link]
-
Google Patents. CN101671245A - Process for preparing 3-methoxypropiophenone. Available at:
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
PMC. Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Available at: [Link]
-
Frontiers. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Available at: [Link]
-
PMC. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available at: [Link]
-
ResearchGate. Chalcone synthesis, properties and medicinal applications: a review. Available at: [Link]
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]
-
Amerigo Scientific. 3-(3-Chloro-4-methoxyphenyl)propionic acid. Available at: [Link]
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Purification of Crude 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Welcome to the technical support guide for the purification of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[][2] Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide provides practical, field-proven insights into common purification challenges and their effective resolution.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |
| Molecular Weight | 214.65 g/mol | [3] |
| Appearance | White to yellow solid | [] |
| Melting Point | 115-119 °C | [3] |
| Boiling Point | 346.5 °C at 760 mmHg | [] |
Purification Strategy Workflow
The selection of an appropriate purification method is contingent on the nature of the impurities present. This workflow provides a logical progression for isolating this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The nature of impurities is largely dependent on the synthetic route employed. A common method for synthesizing this compound is the malonic ester synthesis.[4][5][6]
Potential impurities include:
-
Unreacted Starting Materials: Such as 3-chloro-4-methoxybenzyl halide and diethyl malonate.[7]
-
Byproducts: Including dialkylated malonic ester, which can be a significant side product.[6]
-
Residual Solvents: Ethanol, toluene, or other solvents used in the reaction or workup.
-
Inorganic Salts: From the use of bases like sodium ethoxide or during acidification with HCl.[8]
Q2: My crude product is a dark-colored solid. How can I decolorize it?
A2: Dark coloration often indicates the presence of polymeric or highly conjugated impurities.[9] Activated carbon (charcoal) treatment during recrystallization is an effective method for removing these colored impurities.[9]
Protocol for Decolorization:
-
Dissolve the crude solid in a minimal amount of a suitable hot recrystallization solvent.
-
Allow the solution to cool slightly and then add a small amount of activated carbon (typically 1-2% by weight of your compound).
-
Gently heat the mixture back to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon.[10] It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization of the product.[11]
Caution: Using an excessive amount of activated carbon can lead to a significant loss of your desired product due to adsorption.[12]
Q3: My compound is streaking significantly on a silica gel TLC plate. What is the cause and how can I fix it?
A3: Carboxylic acids are known to streak on silica gel TLC plates. This is due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[8] To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains in its protonated form, leading to a more defined spot.[8]
Troubleshooting Guide
Problem 1: My compound "oiled out" during recrystallization instead of forming crystals.
Explanation: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12][13] The resulting liquid droplets are often impure and solidify into an amorphous mass upon further cooling.
Solutions:
-
Increase the Solvent Volume: Reheat the mixture to dissolve the oil, then add more of the primary solvent to reduce the saturation of the solution.[12][13]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.[13]
-
Change the Solvent System: If the issue persists, the chosen solvent may not be appropriate. A solvent with a lower boiling point or a different polarity might be necessary.[10]
Problem 2: No crystals have formed even after cooling the solution in an ice bath.
Explanation: This is a common issue that can arise from several factors, most notably using too much solvent or the solution being supersaturated.[13][14]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles that are dislodged can act as nucleation sites.[14]
-
Seeding: If you have a small amount of the pure solid, add a "seed" crystal to the solution to initiate crystallization.[14]
-
-
Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[13] Carefully evaporate some of the solvent using a stream of air or a rotary evaporator and then allow the solution to cool again.
Problem 3: The yield of my recrystallized product is very low.
Explanation: A low yield can be attributed to several factors throughout the recrystallization process.[12]
Potential Causes and Solutions:
| Cause | Solution |
|---|---|
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the solid.[14] Test the mother liquor for remaining product by evaporating a small sample. If a significant residue remains, you can recover more product by concentrating the mother liquor.[12] |
| Premature crystallization during hot filtration | Ensure the funnel and filter paper are pre-heated with hot solvent to prevent the product from crystallizing out on the filter paper.[8] |
| Washing with room temperature or warm solvent | Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[14] |
| Incomplete crystallization | Allow sufficient time for the solution to cool, including placing it in an ice bath for at least 30 minutes to maximize crystal formation.[11] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating carboxylic acids from neutral or basic impurities.[15][16]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Gently invert the funnel multiple times, venting frequently to release any pressure buildup.[8]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the acid.[8]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise until the solution is acidic (test with litmus paper). The purified this compound should precipitate out of the solution.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][17]
Solvent Screening:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a test solvent (e.g., ethanol, isopropanol, toluene, or an ethanol/water mixture) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[9]
-
If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves completely, it is a potential candidate.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
Recrystallization Procedure (Using an Ethanol/Water System as an Example):
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely with gentle heating.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[10]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and allow them to dry completely.[9]
References
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
Sources
- 2. 1857-56-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 3-(3-Chloro-4-methoxyphenyl)propionic acid 97 1857-56-3 [sigmaaldrich.com]
- 4. askthenerd.com [askthenerd.com]
- 5. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. researchgate.net [researchgate.net]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. web.mnstate.edu [web.mnstate.edu]
Identifying impurities in 3-(3-Chloro-4-methoxyphenyl)propanoic acid synthesis.
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important compound. Our goal is to provide in-depth, scientifically grounded answers to help you identify and control impurities, ensuring the quality and integrity of your final product.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in the synthesis of this compound and where do they come from?
The impurity profile of this compound is intrinsically linked to its synthetic route. A prevalent method involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. Understanding the potential side reactions in this pathway is crucial for impurity identification and control.[1][2][3]
Common Synthetic Route Overview:
A widely used approach is the malonic ester synthesis, starting from 3-chloro-4-methoxybenzyl halide and diethyl malonate.[1][3] The key steps are:
-
Alkylation: Formation of a carbanion from diethyl malonate using a base (e.g., sodium ethoxide), followed by nucleophilic substitution on 3-chloro-4-methoxybenzyl halide.
-
Saponification (Hydrolysis): The resulting substituted malonic ester is hydrolyzed under basic conditions (e.g., NaOH) to the corresponding dicarboxylate salt.[4][5]
-
Acidification & Decarboxylation: Acidification of the salt followed by heating yields the final product, this compound.
Below is a diagram illustrating the primary reaction and the formation pathways of key impurities.
Sources
Technical Support Center: Optimizing Temperature for Reactions of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Welcome to the technical support center for 3-(3-Chloro-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into optimizing reaction temperatures for this versatile intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring you can achieve your desired outcomes with high yield and purity.
I. Core Principles of Temperature Optimization
Before delving into specific reaction types, it is crucial to understand the fundamental role of temperature in chemical synthesis. Temperature is a critical parameter that influences not only the rate of a reaction but also its selectivity and the formation of byproducts. For this compound, the interplay of the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring can lead to complex reactivity that is highly sensitive to thermal conditions.
Generally, increasing the reaction temperature provides the necessary activation energy to overcome reaction barriers, leading to a faster reaction rate. However, elevated temperatures can also promote undesirable side reactions such as decarboxylation or the formation of thermodynamically favored but undesired isomers. Conversely, lower temperatures may slow the reaction to an impractical rate or favor the formation of a kinetically controlled product, which may not be the most stable or desired isomer.[1][2][3][4] The key to successful synthesis is to identify the optimal temperature window that maximizes the formation of the desired product while minimizing impurities.
II. Troubleshooting Guides & FAQs by Reaction Type
This section is organized by common reaction types for this compound. Each subsection provides a troubleshooting guide in a question-and-answer format to address specific experimental issues.
A. Intramolecular Friedel-Crafts Acylation (Cyclization)
Intramolecular Friedel-Crafts acylation of this compound is a common method to synthesize substituted indanone structures, which are valuable scaffolds in medicinal chemistry. The reaction is typically catalyzed by a strong acid, and temperature control is paramount for success.
Frequently Asked Questions (FAQs):
-
Q1: What is the expected regioselectivity for the intramolecular cyclization of this compound?
-
A1: The methoxy group is a strong ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator.[5][6][7] The methoxy group's activating effect will dominate, directing the cyclization to the positions ortho to it.[8] Given the substitution pattern, cyclization will occur at the C5 position of the benzene ring, leading to the formation of 6-chloro-7-methoxy-1-indanone.
-
-
Q2: What are the typical catalysts and temperature ranges for this cyclization?
-
A2: Strong acids such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or triflic acid are commonly used. The optimal temperature will depend on the chosen catalyst. For PPA, temperatures in the range of 80-120°C are often employed. Eaton's reagent may allow for lower reaction temperatures, potentially in the range of 40-80°C.
-
Troubleshooting Guide:
-
Problem 1: The reaction is slow or incomplete, with significant starting material remaining.
-
Possible Cause: The reaction temperature is too low to overcome the activation energy for the cyclization.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Be cautious not to overshoot the optimal temperature, which could lead to side reactions.
-
-
Problem 2: The reaction mixture is turning dark, and I am observing multiple unidentified byproducts.
-
Possible Cause: The reaction temperature is too high, leading to charring, polymerization, or other decomposition pathways. The strong acid catalyst can also promote side reactions at elevated temperatures.
-
Solution:
-
Lower the Temperature: Immediately reduce the reaction temperature. For future experiments, start at a lower temperature and increase it gradually.
-
Consider a Milder Catalyst: If the problem persists even at lower temperatures, consider switching to a milder catalyst system.
-
Control the Exotherm: The initial mixing of the substrate and catalyst can be exothermic. Ensure the reaction is cooled during the addition of the catalyst and then slowly warmed to the target temperature.
-
-
-
Problem 3: I am observing a significant amount of an unexpected isomer.
-
Possible Cause: While less likely for this specific substrate due to the strong directing effect of the methoxy group, at very high temperatures, there is a possibility of rearrangement or cyclization at a less favored position.
-
Solution: Perform the reaction at a lower temperature to favor the kinetically and thermodynamically preferred product. Ensure the purity of the starting material, as impurities could lead to unexpected products.
-
Experimental Workflow for Temperature Optimization in Intramolecular Cyclization:
Caption: A simplified decision-making process for predicting product outcomes based on temperature.
By carefully selecting the reaction temperature, you can often favor the formation of the desired product, whether it is the kinetic or thermodynamic one.
IV. References
-
Bastos, E. L., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society.
-
Shimizu, K., et al. (2016). Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester. ResearchGate.
-
Gröger, H., et al. (2012). Representative time course of a P. furiosus-catalysed hydrogenation of 3-phenylpropionic acid. ResearchGate.
-
Cardoso, L. A., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. SCIENTIA PLENA.
-
Coenen, H. H., et al. (2004). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate.
-
Shimizu, K., et al. (2016). Time course of the hydrogenation reaction of phenylpropionic acid catalyzed by Re/TiO₂. ResearchGate.
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia.
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts.
-
Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry.
-
Filo. (2025). List the reaction condition for the conversion of propanoic acid and methyl propanoate. Filo.
-
Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik Industries.
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. LibreTexts.
-
Bayer AG. (1999). Process for decarboxylation of halogenated aromatic carboxylic acids. Google Patents.
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.
-
Ambient hydrogenation of solid aromatics enabled by a high entropy alloy nanocatalyst. (2024). Nature Communications.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal.
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts.
-
LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. LibreTexts.
-
Matrix Scientific. (n.d.). This compound. Matrix Scientific.
-
Electrophilic Aromatic Substitution Explained. (2021). Effect of Multiple Substituents on EAS. YouTube.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation. BenchChem.
-
Cravotto, G., et al. (2014). MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). ResearchGate.
-
ChemicalBook. (n.d.). 1857-56-3(3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&). ChemicalBook.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal.
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook.
-
PubChem. (n.d.). 3-(3-Chloro-2,4,5-trimethoxyphenyl)propanoic acid. PubChem.
-
Lu, J., et al. (2015). Theoretical Investigation of the Reaction Mechanism of the Decarboxylation and Decarbonylation of Propanoic Acid on Pd(111) Model Surfaces. ResearchGate.
-
PubChem. (n.d.). 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid. PubChem.
-
Kim, Y., et al. (2019). Thermal Cyclization Behavior of Polyhydroxyamide Copolymers. ResearchGate.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Prepared by the Senior Application Scientist Team
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals engaged in studies involving 3-(3-Chloro-4-methoxyphenyl)propanoic acid. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address challenges encountered during degradation and stability studies. Our approach is rooted in explaining the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of the molecule is the first step in designing any experiment. Key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1857-56-3 | [1][2] |
| Molecular Formula | C10H11ClO3 | [1][2] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 115-119 °C | [1] |
Q2: Why are forced degradation studies necessary for this compound?
Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[3][4] These studies involve intentionally exposing the drug substance to harsh conditions (e.g., high/low pH, oxidation, light, heat) to accelerate degradation.[4][5] The primary goals are:
-
To identify likely degradation products: This helps in understanding the potential impurities that could form during manufacturing and storage.[6]
-
To elucidate degradation pathways: Knowledge of how the molecule breaks down is crucial for developing stable formulations and defining appropriate storage conditions.[3][5]
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[5][7]
Q3: What are the most probable sites of degradation on the this compound molecule?
Based on its chemical structure, several functional groups are susceptible to degradation under stress conditions:
-
Propanoic Acid Side Chain: This aliphatic chain can be a target for oxidative degradation.
-
Methoxy Group (-OCH3): The ether linkage can be susceptible to acidic hydrolysis, leading to demethylation to form a phenolic group.
-
Aromatic Ring: The benzene ring itself is generally stable but can undergo hydroxylation under strong oxidative conditions. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group will influence the position of such attacks.
-
Chloro-substituent: Dechlorination can occur under photolytic or high thermal stress conditions.[8]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am performing hydrolytic stress studies (acidic and basic), but my HPLC analysis shows minimal to no degradation of the parent compound. Is this expected?
Possible Causes & Solutions:
-
Insufficient Stress Conditions: The molecule may be intrinsically stable to hydrolysis under your current conditions. The ether and C-Cl bonds are relatively robust. According to ICH guidelines, if no degradation is observed, more severe conditions should be applied.[3][4]
-
Actionable Advice: Systematically increase the severity of your conditions. First, try increasing the temperature (e.g., reflux at 60-80°C) for a set period (e.g., 6-12 hours). If degradation is still minimal (<5%), consider increasing the concentration of the acid (e.g., from 0.1N HCl to 1N HCl) or base (e.g., from 0.1N NaOH to 1N NaOH).[4]
-
-
Analytical Method Not Indicating Stability: Your current HPLC method might co-elute a degradant with the parent peak, masking the degradation.
-
Actionable Advice: Ensure your method is fully validated for specificity. Analyze your stressed samples with a photodiode array (PDA) detector. Check the peak purity of the parent compound's peak at the beginning and end of the stress study. A decrease in peak purity suggests a co-eluting impurity.
-
Q2: After oxidative stress with hydrogen peroxide, my chromatogram is complex, showing a significantly reduced parent peak and many small, poorly resolved new peaks. How can I proceed?
Possible Causes & Solutions:
-
Over-stressing the Molecule: Oxidation can be an aggressive reaction, leading to multiple degradation products or even fragmentation of the molecule. A degradation of 5-20% is generally considered adequate for method development.[4]
-
Actionable Advice: Reduce the severity of the oxidative stress. Decrease the concentration of H₂O₂ (e.g., from 30% to 3%), lower the reaction temperature, or shorten the exposure time. The goal is to generate primary degradants without excessive secondary degradation.
-
-
Complex Degradation Pathway: The molecule may genuinely degrade into numerous products via parallel pathways.
-
Actionable Advice: This is an ideal scenario for using a more powerful analytical technique. Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the new peaks, offering crucial clues to their identity (e.g., addition of an oxygen atom for hydroxylation, m/z +16).[6][9]
-
Q3: My photostability study shows a loss of the parent compound, but I don't see any corresponding degradation peaks in the UV chromatogram. What could be happening?
Possible Causes & Solutions:
-
Formation of Non-UV-Absorbing Products: The degradation products may lack a chromophore that absorbs at the wavelength you are monitoring. The aromatic ring is the primary chromophore; if it is cleaved or significantly altered, UV absorbance could be lost.
-
Actionable Advice: Re-analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with your UV detector. These detectors respond to non-volatile analytes regardless of their optical properties. Also, review the full PDA scan to see if any new peaks appear at different wavelengths.
-
-
Formation of Insoluble Degradants or Polymers: Photodegradation can sometimes lead to polymerization, creating large, insoluble molecules that precipitate out of solution and are not injected into the HPLC system.
-
Actionable Advice: Visually inspect your stressed samples for any cloudiness or precipitate. Use a mass balance approach to assess your results. The sum of the parent compound and all detected degradants should ideally account for nearly 100% of the initial concentration.[7] A significant loss in mass balance points towards undetected products.
-
-
Adsorption to Container: The degradants might be adsorbing to the surface of the sample container (e.g., glass or plastic vial).
-
Actionable Advice: Try performing the experiment in different types of containers (e.g., borosilicate glass vs. polypropylene) to see if the results differ. Rinsing the container with a strong solvent after removing the sample and analyzing the rinse can help recover adsorbed material.
-
Hypothesized Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound under different stress conditions. These are predictive and require experimental verification.
Caption: Hypothesized degradation pathways under stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This workflow provides a systematic approach to stress testing and analysis.
Caption: General workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol describes a starting point for a robust analytical method. Optimization will be required.
1. Objective: To develop a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
2. Materials & Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 225 nm[10] |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve ~3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (25 µg/mL): Dilute 1.25 mL of the Standard Stock Solution to 50 mL with a 50:50 mixture of Mobile Phase A and B.
5. Sample Preparation for Stressed Samples:
-
Withdraw an aliquot from the stress experiment at a specific time point.
-
If acidic or basic, neutralize the sample with an equimolar amount of base or acid, respectively.
-
Dilute the neutralized sample with the mobile phase mixture (50:50 A:B) to a final theoretical concentration of ~25 µg/mL of the parent compound.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
6. Method Validation Considerations: For this method to be considered "stability-indicating," it must be validated according to ICH guidelines (Q2B), demonstrating specificity, linearity, accuracy, precision, and robustness.[3] The key is demonstrating that all degradation products are resolved from the parent peak and from each other.
References
- ANALYTICAL METHOD SUMMARIES. (2022, November 7).
- III Analytical Methods.
-
Jadhav, S. B., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]
-
Hafeez, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]
-
Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]
-
Shinde, P. L., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252. Retrieved from [Link]
-
Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Castegnaro, M., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 248-254. Retrieved from [Link]
-
Kaschabek, S. R., et al. (1998). Convergence of degradation pathways for aromatic and chloroaromatic compounds. Journal of Bacteriology, 180(12), 3263-3269. Retrieved from [Link]
-
Wang, Y., et al. (2020). Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides: microbial resources, metabolic pathways and catabolic enzymes. Applied Microbiology and Biotechnology, 104(15), 6445-6458. Retrieved from [Link]
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 421-427. Retrieved from [Link]
-
Ajithkumar, P. V., et al. (2001). Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT. Journal of Applied Microbiology, 91(3), 478-486. Retrieved from [Link]
-
Donnelly, M. I., et al. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477-481. Retrieved from [Link]
-
Davis, B., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(1), 54. Retrieved from [Link]
-
Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 224-228. Retrieved from [Link]
-
Donnelly, M. I., et al. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477-481. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(3-Chloro-4-methoxyphenyl)propionic acid. Retrieved from [Link]
Sources
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- 3. medcraveonline.com [medcraveonline.com]
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- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
- 10. public.pensoft.net [public.pensoft.net]
Technical Support Center: 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Welcome to the technical support resource for 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS No. 1857-56-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the solid (powder) form of this compound?
A1: To maintain its integrity, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintaining a temperature between 2-8°C is also recommended.[2][3] It is crucial to protect the compound from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents.[4]
Q2: I need to prepare a stock solution. Which solvents are recommended and what storage conditions should I use?
A2: this compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO), methanol, and chloroform.[2] For biological experiments, DMSO is a common choice for creating a high-concentration primary stock solution.
Once in solution, especially in protic solvents, the compound's stability can be compromised. Therefore, we recommend the following for stock solutions:
| Solvent | Concentration | Storage Temp. | Container | Atmosphere |
| DMSO | ≤ 100 mM | -20°C or -80°C | Amber glass vial | Inert Gas (Argon/Nitrogen) |
| Anhydrous Ethanol | ≤ 50 mM | -20°C or -80°C | Amber glass vial | Inert Gas (Argon/Nitrogen) |
Note: Always use anhydrous solvents to minimize the risk of hydrolysis. Prepare fresh aqueous working solutions daily from the frozen stock and avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by four factors, which are commonly investigated in forced degradation studies in the pharmaceutical industry:[5][6]
-
pH: As a carboxylic acid, the compound's solubility and stability can be highly pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis.[7]
-
Oxidation: The methoxy group (-OCH₃) and the aromatic ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[5]
-
Light (Photodegradation): Aromatic and halogenated compounds can be sensitive to light, particularly in the UV spectrum. Energy from light can induce cleavage of chemical bonds.[6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[8]
Q4: Are there any visual indicators of degradation I should watch for?
A4: Yes. While analytical confirmation is always necessary, visual cues can signal a problem. Be vigilant for:
-
Color Change: A solution changing from colorless to yellow or brown often indicates oxidative degradation or the formation of chromophoric degradation products.
-
Precipitation: The appearance of solid material can indicate poor solubility at a given pH or temperature, or that a degradant is less soluble than the parent compound.
-
Cloudiness/Haze: This can suggest the formation of insoluble aggregates or microbial contamination.
Troubleshooting Guide for Solution Instability
This section addresses specific experimental problems with in-depth explanations and actionable protocols.
Problem 1: My solution is turning yellow after preparation or a short storage period.
Underlying Cause: This is a classic sign of oxidative degradation. The aromatic ring and methoxy substituent are susceptible to oxidation, which can be accelerated by light and the presence of trace metal contaminants in buffers.
Solution Workflow:
Caption: Potential degradation pathways for the target compound.
Actionable Protocol: Rapid Stability Screen
This protocol allows you to quickly determine the optimal pH and temperature conditions for your compound in your specific experimental matrix.
Objective: To identify the pH and temperature conditions under which this compound exhibits maximum stability over a 24-hour period.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffers: 0.1 M Citrate (pH 4.0), 0.1 M Phosphate (pH 7.0), 0.1 M Borate (pH 9.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC or LC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solution Preparation:
-
Label three sets of amber vials for each pH condition (4.0, 7.0, 9.0).
-
Add buffer to each vial.
-
Spike the compound from the stock solution into each buffer to a final concentration of 100 µM. Vortex gently to mix.
-
-
Timepoint Zero (T=0) Analysis: Immediately take an aliquot from each vial and analyze it via HPLC/LC-MS to determine the initial concentration. This is your 100% reference point.
-
Incubation:
-
Store one set of vials (pH 4, 7, 9) at 4°C (refrigerator).
-
Store a second set at 25°C (room temperature).
-
Store a third set at 40°C (incubator, accelerated condition). [7]5. Subsequent Timepoints: Take aliquots from each vial at T=2, 8, and 24 hours.
-
-
Analysis: Analyze all samples by HPLC/LC-MS. Calculate the percentage of the parent compound remaining at each time point relative to its T=0 concentration.
Data Interpretation: Plot the percentage of compound remaining vs. time for each condition. The condition that maintains the highest percentage of the initial concentration over 24 hours is the most stable. This empirical data is critical for ensuring the validity of your experiments.
References
-
Key Organics. (2017). Safety Data Sheet: (R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride.
-
Santa Cruz Biotechnology, Inc. (2008). Material Safety Data Sheet acc. to OSHA and ANSI: 3-(3-Methoxyphenyl)propionic acid.
-
Fisher Scientific. (2024). Safety Data Sheet: 3-(p-Methoxyphenyl)propionic acid.
-
Bhavsar, S., Patel, P., & Patel, J. (2016). Forced Degradation Studies. MedCrave online.
- Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Jagschies, G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
-
Apollo Scientific. (2023). Safety Data Sheet: 3-(4-Chlorophenoxy)propionic acid.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3'-Chloro-4'-methoxyacetophenone.
-
Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
-
ChemicalBook. (n.d.). 3-chloro-n-(4-methoxyphenyl)propanamide.
-
ChemicalBook. (n.d.). 3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&.
-
Pieper, D. H., et al. (1995). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate.
-
Ajithkumar, P. V., et al. (2000). Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT. PubMed.
-
Donnelly, M. I., et al. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology.
Sources
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- 3. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: HPLC Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Introduction
This technical guide provides in-depth troubleshooting for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid: peak tailing . An ideal chromatographic peak is symmetrical (Gaussian), but tailing—an asymmetry where the latter half of the peak is broader than the front—can severely compromise the accuracy of quantification and the resolution of closely eluting impurities.[1] This guide, presented in a question-and-answer format, explains the underlying chemical principles causing this issue and provides structured, actionable protocols to diagnose and resolve it.
Frequently Asked Questions & Troubleshooting Protocols
Q1: I am observing significant peak tailing for this compound. What is the most probable cause?
The most common cause of peak tailing for an acidic analyte like this compound is an improper mobile phase pH relative to the analyte's pKa.[2][3] Your analyte has a carboxylic acid functional group, which can exist in two forms: a neutral (protonated, R-COOH) state and an ionized (deprotonated, R-COO⁻) state. If the mobile phase pH is close to the analyte's pKa, both forms will coexist in the column, leading to mixed retention behavior and a distorted, tailing peak.[4]
A secondary, yet highly prevalent, cause is the interaction between your analyte and the silica stationary phase itself, a phenomenon known as "secondary interaction."[5]
The following troubleshooting guide is structured to address the most likely causes first.
Q2: How exactly does mobile phase pH control the peak shape for my acidic analyte?
To achieve a sharp, symmetrical peak for an ionizable compound, you must ensure it travels through the column in a single, uncharged state.[6] For your acidic analyte, this means keeping it fully protonated (R-COOH). The protonated form is less polar and will interact consistently with the non-polar C18 stationary phase.
The key is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH. A general rule for robust methods is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[6][7] At this pH, the analyte will be >99% in its neutral, non-ionized form, preventing the dual retention mechanism that causes tailing.
Simultaneously, a low pH (e.g., pH < 3) also suppresses the ionization of residual silanol groups (Si-OH) on the silica surface of the stationary phase.[8] These silanols, when ionized to Si-O⁻, create active polar sites that can interact with analytes, causing secondary retention and peak tailing.[1][9] By keeping them protonated, you effectively deactivate these problematic sites.
Table 1: Effect of Mobile Phase pH on Analyte, Stationary Phase, and Peak Shape
| Mobile Phase pH | Analyte State (R-COOH) | Silanol State (Si-OH) | Interaction Mechanism | Expected Peak Shape |
|---|---|---|---|---|
| pH << pKa (e.g., 2.5-3.0) | Neutral (R-COOH) | Neutral (Si-OH) | Ideal Hydrophobic Retention | Symmetrical, Sharp |
| pH ≈ pKa (e.g., 4.0-5.0) | Mixed (R-COOH & R-COO⁻) | Partially Ionized (Si-O⁻) | Mixed Hydrophobic & Polar | Asymmetrical, Tailing |
| pH > pKa (e.g., > 6.0) | Ionized (R-COO⁻) | Fully Ionized (Si-O⁻) | Repulsion/Poor Retention | Broad, Poor Shape |
Protocol 1: Mobile Phase pH Adjustment
-
Estimate Analyte pKa: The pKa of a typical propanoic acid is ~4.8. Phenyl-substituted propanoic acids are generally in the 4.0-4.5 range. Assume a pKa of ~4.2 for initial method development.
-
Select an Appropriate Buffer: Choose a buffer system that is effective at the target pH of ~2.2 (i.e., 4.2 - 2.0). A phosphate or formate buffer is suitable. For example, a phosphate buffer is effective between pH 2.1 and 3.1.[10]
-
Prepare Aqueous Buffer: Prepare the aqueous portion of your mobile phase. For example, a 20 mM potassium phosphate buffer.
-
Adjust pH: Use an acid (e.g., phosphoric acid) to carefully adjust the pH of the aqueous buffer to your target pH (e.g., 2.5). Crucially, measure and adjust the pH of the aqueous component before mixing it with the organic solvent. [8][10]
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired final concentration.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape for improvement.
Q3: I've lowered the pH, and the tailing is better but not gone. What should I investigate next?
If pH adjustment doesn't completely solve the problem, the issue likely lies with secondary interactions with the stationary phase itself. Even at low pH, some residual silanol groups on the silica backbone can interact with your analyte.[11]
Cause: Older columns, or columns not designed with high-purity silica (often called Type A silica), have a higher concentration of acidic, metal-contaminated silanols.[12][13] These are notoriously difficult to deactivate and can cause tailing even for acidic compounds.
Solution:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns (Type B silica) are made from silica with very low metal content and are extensively "end-capped."[13][14] End-capping is a chemical process that covers most of the remaining silanol groups with a small, non-polar cap (like a trimethylsilyl group), effectively shielding them from interacting with analytes.[11][15] If you are not already, switch to a column specifically designated as high-purity, base-deactivated, or fully end-capped.
-
Check for Column Degradation: Over time, especially with aggressive mobile phases (high or low pH), the stationary phase can degrade. This can expose more active silanol groups or create a void at the head of the column.[16][17] A sudden increase in tailing along with a drop in backpressure can indicate a column void. In this case, the column must be replaced.[17]
Q4: Could my buffer concentration or sample solvent be the issue?
Yes, both can contribute to poor peak shape.
-
Insufficient Buffer Concentration: The purpose of the buffer is to maintain a constant pH. If the buffer concentration is too low (e.g., <5 mM), the sample itself—especially if dissolved in a neutral solvent or at a high concentration—can overwhelm the buffer's capacity.[18] This creates a temporary, localized pH shift at the column inlet, causing some analyte molecules to ionize and leading to peak distortion.[19]
-
Recommendation: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range.[20] This provides enough capacity to control the pH environment experienced by the entire analyte band.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar) than your mobile phase, it can cause peak distortion.[5][21] The strong solvent carries the analyte part-way down the column in a diffuse band before the mobile phase can take over, resulting in a broadened or tailing peak.
-
Recommendation: Whenever possible, dissolve your sample in the mobile phase itself.[21] If this is not feasible due to solubility, use a solvent that is weaker than your mobile phase (i.e., more polar).
-
Q5: Are there any system-level problems that could be causing my peak tailing?
While less common for a single peak, system issues can contribute to general peak asymmetry.
-
Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter between the injector, column, and detector can cause the chromatographic peak to broaden and tail after it has been separated.[3][5] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").
-
Column Frit Blockage: A partially blocked inlet frit on the column can distort the flow path of the sample onto the column bed, leading to poor peak shape. This is often accompanied by an increase in system backpressure.
-
Leaking Fittings: A loose fitting, particularly between the column and detector, can also introduce dead volume and distort the peak shape.[21]
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Peak Tailing in HPLC. Element Lab Solutions.
- The Theory of HPLC Column Chemistry. Element Lab Solutions.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
- LC Technical Tip: The Role of End-Capping in RP. Phenomenex.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Effect of mobile phase pH on reversed-phase HPLC separ
- What is "silanol activity" when a column is described as having low or high silanol activity?.
- Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- Peak Tailing. Scribd.
- Unveiling the Secrets of Silica in HPLC Columns. uHPLCs Class - YouTube.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Control pH During Method Development for Better Chrom
- The Importance Of Mobile Phase PH in Chromatographic Separ
- The use of Mobile Phase pH as a Method Development Tool.
- How can i prevent the peak tailing in HPLC?.
- Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC North America.
- Common Causes Of Peak Tailing in Chrom
- A Guide to HPLC and LC-MS Buffer Selection.
- buffered pH to avoid peak tailing.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. shodexhplc.com [shodexhplc.com]
- 16. waters.com [waters.com]
- 17. scribd.com [scribd.com]
- 18. hplc.eu [hplc.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. hplc.eu [hplc.eu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS 1857-56-3).[][2] As a key intermediate in pharmaceutical and materials science, scaling its synthesis from the benchtop to pilot scale presents unique challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful synthesis and scale-up campaign.
Q1: What are the most viable synthetic routes for preparing this compound on a larger scale?
A1: While several theoretical routes exist, the most empirically validated and scalable pathway involves a two-step sequence:
-
Knoevenagel Condensation: This reaction starts with the commercially available 3-Chloro-4-methoxybenzaldehyde and condenses it with malonic acid to form the intermediate, 3-(3-Chloro-4-methoxyphenyl)acrylic acid. This step is robust, but its efficiency is highly dependent on reaction conditions, particularly water removal.[3]
-
Catalytic Hydrogenation: The acrylic acid intermediate is then reduced to the target propanoic acid. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. This method is clean and high-yielding, provided the catalyst is not poisoned.[4]
An alternative, the Malonic Ester Synthesis, is also a classic method but often involves more steps (alkylation, hydrolysis, decarboxylation), making it less efficient for large-scale production compared to the Knoevenagel-hydrogenation sequence.[3]
Q2: What are the critical physical and safety properties to consider during scale-up?
A2: Understanding the physical properties of the target compound is crucial for designing appropriate isolation, purification, and drying procedures. Safety considerations for the reagents used are paramount.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1857-56-3 | [] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |
| Molecular Weight | 214.65 g/mol | [] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 115-119 °C | [2] |
| Boiling Point | 346.5 °C @ 760 mmHg | [] |
| Density | 1.267 g/cm³ | [] |
Safety Overview:
-
Malonic Acid: Corrosive. Avoid inhalation of dust.
-
Pyridine/Piperidine (Catalysts): Toxic, flammable, and have strong odors. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Gas: Extremely flammable and explosive. Hydrogenation should be conducted in a designated area with specialized equipment (e.g., a Parr hydrogenator) and appropriate safety measures, including grounding and monitoring for leaks.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle under an inert atmosphere or as a wet paste.
Section 2: Troubleshooting Guide for the Primary Synthetic Pathway
This guide focuses on the Knoevenagel condensation followed by catalytic hydrogenation, providing solutions to common problems encountered during scale-up.
Diagram 1: Overall Synthetic Workflow
Caption: A decision-making workflow for diagnosing low condensation yields.
Part B: Catalytic Hydrogenation
Issue 2: Incomplete Reduction to the Propanoic Acid
Question: My hydrogenation reaction is slow or incomplete, and TLC/HPLC analysis shows remaining acrylic acid starting material. What should I investigate?
Answer: Incomplete hydrogenation is typically linked to issues with the catalyst, hydrogen pressure, or impurities.
-
Causality & Solution:
-
Catalyst Purity & Activity: The palladium catalyst is sensitive to poisons. Impurities carried over from the Knoevenagel step, such as residual pyridine or sulfur-containing compounds, can deactivate the catalyst. [3]Ensure the acrylic acid intermediate is thoroughly purified (e.g., by recrystallization) before hydrogenation.
-
Hydrogen Pressure: While atmospheric pressure may suffice for small-scale reactions, larger scales often require higher hydrogen pressure to increase its concentration in the solvent and accelerate the reaction rate. Using a Parr hydrogenator or a similar pressure-rated vessel is recommended. [3] 3. Solvent Choice: The solvent plays a key role in solubilizing the substrate and hydrogen. Ethanol, methanol, and ethyl acetate are common and effective choices for this type of reduction. [4]Ensure the solvent is of sufficient purity and adequately degassed to remove oxygen, which can interfere with the catalyst.
-
Section 3: Experimental Protocols and Scale-Up Strategy
This section provides a baseline laboratory protocol and discusses key considerations for scaling to a pilot plant.
Protocol 1: Lab-Scale Synthesis (20g Scale)
Step A: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-Chloro-4-methoxybenzaldehyde (20.0 g), malonic acid (14.5 g), and toluene (250 mL).
-
Add piperidine (1.0 mL) as a catalyst.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold toluene, and then water to remove any remaining malonic acid.
-
Dry the solid under vacuum to yield the acrylic acid intermediate.
Step B: Synthesis of this compound
-
In a 500 mL hydrogenation vessel, dissolve the crude acrylic acid from the previous step in ethanol (200 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g) to the solution.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake or TLC/HPLC. The reaction is typically complete in 3-5 hours.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude final product.
Considerations for Pilot Scale-Up
When moving from the lab to a pilot plant, direct scaling is not feasible. The following must be re-evaluated:
-
Heat Transfer: The surface-area-to-volume ratio decreases at scale, making heat management critical. Ensure the reactor has adequate cooling capacity to control the exotherm, especially during quenching or crystallization.
-
Mixing: Efficient mixing is required to maintain homogeneity and ensure effective catalyst suspension during hydrogenation. Baffles and appropriately designed impellers are necessary.
-
Reagent Addition: Addition rates of catalysts or quenching agents must be carefully controlled to manage reaction rates and temperature.
-
Process Safety: A thorough Process Hazard Analysis (PHA) is mandatory to identify and mitigate risks associated with flammable solvents, hydrogen gas, and pyrophoric catalysts at scale.
Section 4: Purification and Analysis
Issue: Final Product Fails Purity Specifications
Question: My crude product has a low melting point and HPLC analysis shows several impurities. How can I effectively purify the final product?
Answer: Recrystallization is the most common and scalable method for purifying solid organic compounds like the target acid.
-
Troubleshooting & Optimization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this propanoic acid, a mixed solvent system like Ethanol/Water or Toluene/Heptane is often effective. Perform small-scale screening to find the optimal solvent and ratio.
-
Hot Filtration: If insoluble impurities (like residual catalyst) are present, a hot filtration step is necessary after dissolving the crude product in the hot solvent.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of large, pure crystals. Crash cooling by plunging the vessel into an ice bath will trap impurities.
-
Alternative Methods: If recrystallization fails, consider purification via a bisulfite adduct, which can selectively isolate carbonyl-containing compounds, although this is more applicable to intermediates. [5]For analytical purposes or very high purity requirements, column chromatography is an option, but it is less practical for large-scale production.
-
References
-
Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Available at: [Link]
- METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. European Patent Office.
Sources
Avoiding emulsion formation during extraction of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Welcome to the technical support guide for the extraction of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of emulsion formation during liquid-liquid extraction. Here, we provide in-depth, experience-driven troubleshooting advice and preventative strategies to ensure efficient and clean phase separation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of my extraction?
A1: An emulsion is a stable mixture of two liquids that do not readily mix, such as an organic solvent and an aqueous solution.[1] During the extraction of this compound, vigorous mixing can disperse one liquid into the other as microscopic droplets.[2] This process is often intensified by the presence of surfactant-like impurities in the reaction mixture, which stabilize the droplets and prevent the two layers from separating cleanly.[2][3] The result is a cloudy or milky layer at the interface of the two phases, which can trap your target compound and lead to significant yield loss.[3]
Q2: Why is my extraction of this compound particularly prone to forming emulsions?
A2: While the specific properties of this compound (a solid with a melting point of 115-119 °C) do not inherently promote emulsions, the overall composition of your reaction mixture is the likely cause.[4] Emulsions are common in extractions involving complex biological or synthetic mixtures that may contain residual starting materials, byproducts, or reagents with surfactant-like properties (amphiphilic molecules).[2][3] These substances reduce the interfacial tension between the aqueous and organic layers, making it easier for a stable dispersion to form upon agitation.
Q3: What are the immediate, simple steps I can take to prevent emulsion formation from the start?
A3: Prevention is always more effective than trying to break a stable emulsion.[2][3] Here are two primary preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, which introduces high shear forces, gently invert the separatory funnel multiple times.[3] This action increases the surface area for extraction to occur without providing the energy needed to form a stable emulsion.[3]
-
Pre-emptive "Salting Out": Before adding your organic solvent, dissolve a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) into the aqueous phase until it is saturated (brine).[1][3] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[2][5] This makes the aqueous phase more polar, decreasing the solubility of your organic compound and any organic-soluble impurities, thereby promoting a cleaner partition into the organic solvent and suppressing emulsion formation.[5]
Troubleshooting Guide: Resolving Persistent Emulsions
Even with preventative measures, emulsions can sometimes form. The following guide provides a systematic approach to breaking them.
Problem 1: A thick, stable emulsion has formed at the interface.
Causality: High-energy mixing has created a large volume of stabilized droplets, often due to unforeseen surfactant-like species in your sample matrix. The stability of the emulsion is now too great for simple gravity separation.
Workflow for Breaking Stable Emulsions
Caption: Troubleshooting workflow for breaking stable emulsions.
Step-by-Step Methodologies
Method 1: Patience and Gentle Agitation
-
Protocol:
-
Mechanism: This method relies on gravity and time to overcome the kinetic stability of the emulsion. It is most effective for weakly stabilized emulsions.
Method 2: The "Salting Out" Technique
-
Protocol:
-
Prepare a saturated solution of sodium chloride (NaCl) in water (brine).
-
Add a few milliliters of the brine to the separatory funnel.
-
Stopper the funnel and gently rock it back and forth a few times. Do not shake vigorously.
-
Allow the funnel to stand and observe if the layers separate.
-
-
Mechanism: Adding salt increases the ionic strength of the aqueous phase, making it significantly more polar.[2][5] This forces the amphiphilic, surfactant-like molecules to partition more fully into one of the phases, destabilizing the emulsion interface and allowing the droplets to merge.[2][3]
Method 3: Physical Disruption via Filtration
-
Protocol:
-
Drain the entire contents of the separatory funnel (including the emulsion) into a beaker.
-
Place a small plug of glass wool into a powder funnel and place it over a clean collection flask.[2][3]
-
Pour the mixture through the glass wool.
-
Alternatively, use specialized phase separation filter paper, which is hydrophobic and allows the organic layer to pass through while retaining the aqueous layer.[3]
-
-
Mechanism: The high surface area and tortuous path provided by the glass wool or the specific chemistry of phase separation paper helps to physically coalesce the small droplets of the dispersed phase, breaking the emulsion.[2][3]
Method 4: Centrifugation
-
Protocol:
-
If your volumes are appropriate, transfer the mixture into centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Spin the samples at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes.
-
-
Mechanism: Centrifugation is a highly effective physical method.[2][6] The applied g-force accelerates the separation of the two phases by density, forcing the dispersed droplets to collide and coalesce much faster than gravity alone.[2]
Problem 2: My chosen organic solvent seems to be the issue.
Causality: The properties of your extraction solvent, such as its polarity and density, can influence emulsion formation. Solvents with densities close to water (1.0 g/mL) can be more prone to forming stable emulsions. For propanoic acid derivatives, common solvents like diethyl ether and dichloromethane are often used.[7]
Solvent Property Comparison
| Solvent | Density (g/mL) | Polarity Index | Water Solubility | Notes |
| Diethyl Ether | 0.713 | 2.8 | 6.9 g/100 mL | Low density, good separation from aqueous phase. |
| Dichloromethane | 1.33 | 3.1 | 1.3 g/100 mL | Higher density, will be the bottom layer. |
| Ethyl Acetate | 0.902 | 4.4 | 8.3 g/100 mL | Often a good choice for propanoic acids, but its polarity can sometimes contribute to emulsions.[8] |
| Cyclohexyl Acetate | 0.97 | 4.0 | Low | Identified as a suitable extractant for propionic acid from aqueous solutions.[9] |
| n-Hexane | 0.655 | 0.1 | Insoluble | Very non-polar, may be less effective at extracting the target molecule but is less likely to form emulsions.[9] |
Data compiled from publicly available chemical property databases.
Troubleshooting Protocol: Solvent Modification
-
Protocol:
-
If an emulsion has formed, add a small amount (5-10% of the total volume) of a different, less polar organic solvent (e.g., hexane or toluene) to the separatory funnel.[3]
-
Gently mix and allow the funnel to stand.
-
-
Mechanism: Adding a non-polar solvent alters the overall polarity of the organic phase.[3] This change can increase the solubility of the emulsifying agent in the organic layer, pulling it away from the interface and destabilizing the emulsion.[2][3]
Alternative Extraction Strategies
If emulsions are a persistent and unavoidable issue with your sample matrix, consider alternative extraction techniques that are not susceptible to this problem.
-
Solid-Phase Extraction (SPE): In SPE, the aqueous sample is passed through a solid sorbent cartridge that retains the analyte.[2] The interfering components are washed away, and the purified analyte is then eluted with a small volume of organic solvent. This completely avoids the direct mixing of two immiscible liquid phases.[2]
-
Supported Liquid Extraction (SLE): SLE uses a solid support like diatomaceous earth to immobilize the aqueous sample.[3] A water-immiscible organic solvent is then passed through the support. The high surface area allows for efficient extraction without the vigorous mixing that causes emulsions.[3]
By understanding the causes of emulsion formation and systematically applying these preventative and troubleshooting strategies, you can significantly improve the efficiency, yield, and purity of your this compound extraction.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Salting out – Knowledge and References. Taylor & Francis Online. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. ResearchGate. [Link]
-
Propionic acid production by extractive fermentation. I. Solvent considerations. PubMed. [Link]
-
Extraction Techniques: Propanoic Acid Lab Procedure. Studylib. [Link]
-
Liquid-liquid equilibria of propionic acid - water - solvent (n-hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. SciELO. [Link]
-
Comparison of solvents for extracting propionic acid. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. azom.com [azom.com]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Technical Support Center: Catalyst Selection for 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: There are two principal and highly effective catalytic routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
Route 1: Heck Coupling followed by Hydrogenation. This two-step approach first involves the palladium-catalyzed Heck reaction to form the intermediate, 3-(3-chloro-4-methoxyphenyl)cinnamic acid, which is then reduced to the target molecule via catalytic hydrogenation.
-
Route 2: Suzuki-Miyaura Coupling. This is a more direct, one-step approach involving the palladium-catalyzed cross-coupling of a 3-chloro-4-methoxyphenylboronic acid derivative with a suitable 3-carbon building block containing a leaving group.
Troubleshooting Guide: Route 1 - Heck Coupling and Hydrogenation
This section provides a detailed troubleshooting guide for the two-step synthesis involving an initial Heck reaction followed by catalytic hydrogenation.
Part A: Heck Coupling for 3-(3-chloro-4-methoxyphenyl)cinnamic acid
Q2: We are experiencing low yields in the Heck reaction between our 3-chloro-4-methoxyphenyl halide and acrylic acid. What are the likely causes and how can we optimize the catalyst system?
A2: Low yields in this specific Heck reaction are often attributed to the electronic properties of the aryl halide and suboptimal catalyst selection. The 3-chloro-4-methoxyphenyl group is considered electron-rich due to the methoxy substituent, which can slow down the rate-determining oxidative addition step in the catalytic cycle.[1][2]
Initial Catalyst and Ligand Screening:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome & Rationale |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or NMP | 100-120 | A standard starting point, but may be sluggish due to the electron-rich substrate.[3][4] |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMAc | 120-140 | The bulkier phosphine ligand can sometimes improve performance with challenging substrates. |
| PdCl₂(PPh₃)₂ | None (ligand included) | NaOAc | Acetonitrile | 80-100 | A pre-formed catalyst that can be effective, though potentially less active than in-situ generated systems. |
| Pd(OAc)₂ | XPhos or SPhos | Cs₂CO₃ | Dioxane | 100-120 | Bulky, electron-rich biaryl phosphine ligands are often highly effective for challenging couplings, including those with electron-rich aryl halides.[2] |
Troubleshooting Workflow for Low Yield in Heck Coupling:
Caption: Troubleshooting workflow for low-yield Heck coupling.
Q3: We are observing a significant amount of a reduced side product, 3-chloro-4-methoxystyrene, instead of the desired cinnamic acid derivative. What is causing this and how can it be minimized?
A3: The formation of a reduced styrene derivative is indicative of a "reductive Heck reaction," a known side pathway.[1] This can be influenced by the solvent, base, and temperature. To minimize this side reaction, consider the following:
-
Choice of Base: A non-coordinating, sterically hindered base can sometimes suppress the reductive pathway.
-
Solvent System: The polarity of the solvent can influence the reaction outcome. Experimenting with less polar solvents like toluene or dioxane might be beneficial.
-
Temperature Control: Lowering the reaction temperature, while potentially slowing down the desired reaction, can disproportionately disfavor the side reaction.
Part B: Hydrogenation of 3-(3-chloro-4-methoxyphenyl)cinnamic acid
Q4: During the hydrogenation of our cinnamic acid intermediate, we are observing dehalogenation, resulting in 3-(4-methoxyphenyl)propanoic acid. How can we selectively hydrogenate the double bond without removing the chlorine atom?
A4: The hydrogenolysis of aryl chlorides is a common side reaction during catalytic hydrogenation with palladium catalysts.[5] Achieving high selectivity for the hydrogenation of the alkene in the presence of an aryl chloride requires careful catalyst selection and control of reaction conditions.
Catalyst Selection for Selective Hydrogenation:
| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature (°C) | Rationale for Selectivity |
| 5% Pd/C | H₂ gas | Ethanol, Ethyl Acetate | 1-4 atm | 25-50 | Standard catalyst, but prone to dehalogenation. Use lower pressure and temperature to enhance selectivity.[6] |
| Rh/C | H₂ gas | Methanol | 1-4 atm | 25-50 | Rhodium catalysts often exhibit lower activity towards aryl halide hydrogenolysis compared to palladium.[7] |
| PdCl₂ | Formic Acid/Triethylamine | THF | N/A (Transfer Hydrogenation) | 60-80 | Catalytic transfer hydrogenation can be a milder alternative, potentially reducing dehalogenation.[8] |
| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid | 1-4 atm | 25-50 | Platinum catalysts can sometimes offer better selectivity in preventing dehalogenation compared to palladium. |
Experimental Protocol for Selective Hydrogenation:
-
To a solution of 3-(3-chloro-4-methoxyphenyl)cinnamic acid (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 volumes), add the chosen catalyst (e.g., 5% Rh/C, 5-10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.[9]
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Troubleshooting Guide: Route 2 - Suzuki-Miyaura Coupling
This section provides a detailed troubleshooting guide for the one-step synthesis via Suzuki-Miyaura coupling.
Q5: Our Suzuki-Miyaura coupling between 3-chloro-4-methoxyphenylboronic acid and an ethyl 3-halopropanoate is giving low yields. What are the key parameters to investigate for catalyst selection?
A5: Low yields in this Suzuki-Miyaura coupling can stem from several factors, including catalyst deactivation, slow transmetalation, or competing side reactions. The choice of ligand is particularly critical.[10][11]
Catalyst and Ligand Recommendations for Suzuki Coupling:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Rationale |
| Pd(PPh₃)₄ | None (ligand included) | Na₂CO₃ | Toluene/Water | 80-100 | A classic catalyst, but may not be optimal for this specific transformation.[12] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-100 | A highly active catalyst system for a broad range of Suzuki couplings, including those with challenging substrates.[13] |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | THF/Water | 60-80 | Another bulky biaryl phosphine ligand that often provides excellent results. |
| PdCl₂(dppf) | None (ligand included) | Cs₂CO₃ | DMF | 90-110 | A robust and commonly used catalyst, particularly effective with a strong base like cesium carbonate. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Q6: We are observing significant homocoupling of our boronic acid starting material. How can we suppress this side reaction?
A6: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. It can be minimized by:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the halopropanoate to favor the cross-coupling pathway.
-
Choice of Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.
References
Sources
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. odinity.com [odinity.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nacatsoc.org [nacatsoc.org]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. sarponggroup.com [sarponggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Characterization of unexpected byproducts in 3-(3-Chloro-4-methoxyphenyl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected outcomes during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Common Synthetic Routes & Byproduct Formation
The synthesis of this compound can be approached through several synthetic pathways. Each route, while viable, presents a unique set of challenges and potential for byproduct formation. This section will address common issues associated with two prevalent synthetic strategies.
Route 1: Cyanomethylation of 3-Chloro-4-methoxybenzyl chloride followed by Hydrolysis
This two-step process is a common method for synthesizing phenylpropanoic acids. It involves the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis to the corresponding carboxylic acid.
Question 1: I am observing a low yield in the first step, the conversion of 3-chloro-4-methoxybenzyl chloride to 3-chloro-4-methoxyphenylacetonitrile. What are the likely causes and how can I mitigate them?
Answer:
Low yields in this nucleophilic substitution reaction are often attributable to several factors:
-
Side Reactions of the Benzyl Halide: 3-Chloro-4-methoxybenzyl chloride is susceptible to self-condensation or reaction with trace amounts of water under basic conditions, leading to the formation of ethers or alcohols as byproducts. To minimize this, ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Issues with the Cyanide Source: The reactivity of the cyanide salt is crucial. Ensure you are using a high-purity, finely powdered sodium or potassium cyanide to maximize its solubility and reactivity. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also significantly improve the reaction rate and yield in a biphasic system.
Question 2: During the hydrolysis of 3-chloro-4-methoxyphenylacetonitrile to the final product, I've isolated a neutral byproduct. What could this be?
Answer:
A common neutral byproduct observed during the hydrolysis of a nitrile is the corresponding amide , in this case, 3-(3-Chloro-4-methoxyphenyl)propanamide .
-
Mechanism of Formation: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or concentration of the acid/base) are insufficient for complete hydrolysis, the amide may be isolated as a significant byproduct.
-
Characterization: The amide can be identified by its characteristic signals in NMR and IR spectroscopy. In the ¹H NMR spectrum, you will observe a broad singlet corresponding to the -NH₂ protons. The IR spectrum will show a strong C=O stretch for the amide, typically around 1660 cm⁻¹.
-
Troubleshooting: To drive the reaction to the carboxylic acid, you can increase the reaction time, raise the temperature, or use a more concentrated acid or base solution for the hydrolysis.
Question 3: My final product is contaminated with an impurity that has a similar polarity, making purification by column chromatography difficult. What could this impurity be and how can I remove it?
Answer:
A likely impurity with similar polarity is the demethylated product, 3-(3-chloro-4-hydroxyphenyl)propanoic acid .
-
Mechanism of Formation: If harsh acidic conditions (e.g., strong mineral acids at high temperatures) are used for the hydrolysis of the nitrile, the methoxy group on the aromatic ring can be cleaved to a hydroxyl group.
-
Characterization: This byproduct can be identified by a shift in the aromatic proton signals in the ¹H NMR spectrum and the appearance of a broad singlet for the phenolic -OH proton. Mass spectrometry will also show a corresponding decrease in the molecular weight.
-
Purification Strategy: While chromatographically challenging, a pH-based extraction can be effective. By carefully adjusting the pH of an aqueous solution containing your product mixture, you can selectively protonate/deprotonate the carboxylic acid and the more acidic phenolic hydroxyl group, allowing for separation between the aqueous and organic phases.
Section 2: Alternative Synthetic Approaches and Their Potential Pitfalls
While the cyanomethylation route is common, other methods like the Horner-Wadsworth-Emmons (HWE) reaction offer alternative pathways.
Question 4: I am attempting to synthesize the unsaturated precursor, 3-(3-Chloro-4-methoxyphenyl)acrylic acid, via a Horner-Wadsworth-Emmons reaction with 3-chloro-4-methoxybenzaldehyde, but the reaction is sluggish and the yield is low. What are the potential issues?
Answer:
The success of the HWE reaction is highly dependent on several factors. Here are some common troubleshooting points:
-
Base Selection and Deprotonation: The phosphonate must be fully deprotonated to form the reactive ylide. If you are using a weak base, the deprotonation may be incomplete. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the reaction is carried out under strictly anhydrous conditions, as the ylide is highly basic and will be quenched by water.
-
Steric Hindrance: While aldehydes are generally good substrates for the HWE reaction, steric hindrance on either the aldehyde or the phosphonate can slow down the reaction rate.
-
Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or -78 °C), and the reaction with the aldehyde is then allowed to warm to room temperature. Optimizing this temperature profile can be crucial for maximizing the yield.
-
Purity of Reagents: Ensure that the 3-chloro-4-methoxybenzaldehyde is pure and free from any corresponding carboxylic acid, which can quench the ylide.
Question 5: My HWE reaction produced a mixture of E and Z isomers of the acrylic acid. How can I improve the stereoselectivity?
Answer:
The HWE reaction is known for its high E-selectivity. If you are observing a significant amount of the Z-isomer, consider the following:
-
Reaction Conditions: The formation of the thermodynamically more stable E-isomer is favored by conditions that allow for equilibration of the intermediates. This typically means running the reaction at or above room temperature.
-
Phosphonate Reagent: The structure of the phosphonate reagent can influence stereoselectivity. Using phosphonates with bulkier ester groups can sometimes enhance the E-selectivity.
-
Still-Gennari Modification: If the Z-isomer is desired, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can be employed to favor the formation of the Z-alkene.
Section 3: Analytical Characterization of Byproducts
Accurate identification of byproducts is critical for process optimization and ensuring the purity of the final compound.
Table 1: Potential Byproducts and their Spectroscopic Signatures
| Byproduct Name | Potential Origin | Key ¹H NMR Signals (indicative) | Key Mass Spec Data (m/z) |
| 3-(3-Chloro-4-methoxyphenyl)propanamide | Incomplete hydrolysis of nitrile | Broad singlet for -NH₂ | [M+H]⁺ consistent with C₁₀H₁₂ClNO₂ |
| 3-(3-Chloro-4-hydroxyphenyl)propanoic acid | Demethylation during hydrolysis | Broad singlet for phenolic -OH | [M-H]⁻ consistent with C₉H₈ClO₃ |
| Bis(3-chloro-4-methoxybenzyl) ether | Self-condensation of benzyl chloride | Singlet for benzylic -CH₂-O-CH₂- | [M+Na]⁺ consistent with C₁₆H₁₆Cl₂O₃Na |
| 3-Chloro-4-methoxybenzaldehyde | Unreacted starting material | Singlet for aldehydic proton (~9.8 ppm) | [M+H]⁺ consistent with C₈H₇ClO₂ |
Experimental Protocols: A General Guide to Byproduct Characterization
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or in a volatile solvent (e.g., methanol, acetonitrile) for LC-MS analysis.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the aromatic region for changes in splitting patterns that may indicate different substitution patterns, and look for characteristic signals of functional groups as outlined in Table 1.
-
Mass Spectrometry (LC-MS or GC-MS): Perform mass spectrometry to determine the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for determining the elemental composition.
-
2D NMR Spectroscopy: For complex structures or to confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.
Section 4: Visualization of Synthetic Pathways and Troubleshooting Logic
Diagram 1: Synthetic Pathway via Cyanomethylation
Caption: A decision tree for troubleshooting low yields.
References
-
PrepChem. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
Technical Support Center: Solvent Residue Removal from 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for the purification of 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS: 1857-56-3). This guide is designed for researchers, scientists, and drug development professionals to address the critical final step of active pharmaceutical ingredient (API) manufacturing: the removal of residual solvents. Residual solvents confer no therapeutic benefit and must be removed to the lowest possible levels to ensure product safety, stability, and compliance with regulatory standards.[1][2]
This document provides both high-level FAQs and in-depth troubleshooting protocols to help you navigate common challenges encountered during the drying and purification stages of your workflow.
Physicochemical Properties Overview
Before proceeding, a clear understanding of the target compound's properties is essential for designing an effective solvent removal strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClO₃ | [3] |
| Molecular Weight | 214.65 g/mol | [3] |
| Melting Point | 115-119 °C | [3] |
| Appearance | Solid (likely crystalline powder) | N/A |
The relatively high melting point suggests good thermal stability, allowing for the use of moderate heat during drying. However, prolonged exposure to elevated temperatures should still be evaluated to prevent potential degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual solvents so critical?
A: Residual solvents are organic volatile chemicals used in the synthesis and purification of APIs that are not completely removed by practical manufacturing techniques.[2][4] Their removal is mandated by regulatory bodies like the ICH because they can be toxic, affect the physicochemical properties (e.g., crystal form, stability) of the API, and have no therapeutic value for the patient.[1][5] The goal is to remove them to the extent possible to meet product specifications and safety requirements.[1]
Q2: What are the likely residual solvents I need to remove from this specific carboxylic acid?
A: The choice of solvent depends heavily on the synthetic route and crystallization method used. For aromatic carboxylic acids, common solvents include:
-
Alcohols: Ethanol, Methanol (often used for crystallization).[6]
-
Esters: Ethyl acetate (common for extraction and chromatography).[7][8]
-
Ketones: Acetone.[9]
-
Aromatic Hydrocarbons: Toluene (may be used in synthesis).[8]
-
Chlorinated Solvents: Dichloromethane (DCM) (common in chromatography, though its use is being reduced).[8][10]
You must identify the specific solvents used in your process to target their removal effectively.
Q3: Which regulatory limits must I adhere to?
A: The International Council for Harmonisation (ICH) Q3C (R9) guideline provides acceptable limits for residual solvents in pharmaceuticals.[11] Solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride). These are known or strongly suspected human carcinogens.[2]
-
Class 2: Solvents to be limited due to their inherent toxicity (e.g., Toluene, Methanol, Dichloromethane). Limits are set based on a Permitted Daily Exposure (PDE).[2][4][12]
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl acetate). Limits are less restrictive, with a general PDE of 50 mg/day or more.[1]
The following table summarizes limits for common solvents:
| Solvent | ICH Class | Concentration Limit (ppm) | PDE (mg/day) |
| Dichloromethane | 2 | 600 | 6.0 |
| Toluene | 2 | 890 | 8.9 |
| Methanol | 2 | 3000 | 30.0 |
| Acetonitrile | 2 | 410 | 4.1 |
| Ethyl Acetate | 3 | 5000 | 50.0 |
| Ethanol | 3 | 5000 | 50.0 |
| Acetone | 3 | 5000 | 50.0 |
| Source: ICH Q3C (R9) Guideline.[4][11] |
Q4: What is the most straightforward method to try first for solvent removal?
A: Vacuum drying is the industry-standard first approach.[13] By reducing the ambient pressure, you lower the boiling point of the residual solvent, allowing it to evaporate at a much lower temperature.[14][15] This is crucial for protecting heat-sensitive compounds from thermal degradation.[14][16]
Q5: How can I confirm that the solvent has been successfully removed to the required level?
A: Visual inspection and weight constancy are insufficient. Quantitative analytical testing is required. The most common and appropriate methods are:
-
Gas Chromatography with Headspace analysis (GC-HS): This is the gold standard for identifying and quantifying volatile residual solvents.[5][17][18] The solid API is heated in a sealed vial, and the vapor (headspace) is injected into the GC for separation and detection.[5]
-
Proton Nuclear Magnetic Resonance (¹H NMR): This technique can be used to quantify residual solvents by integrating the characteristic solvent peaks relative to a known quantity of an internal standard or the API itself.
Troubleshooting Guide & In-Depth Protocols
Scenario 1: Standard Vacuum Drying is Ineffective or Too Slow
You have dried your batch of this compound in a vacuum oven for 24 hours at 40-50°C, but analytical testing shows solvent levels remain above the ICH limit.
Causality Analysis: This common issue often arises from several factors:
-
High-Boiling Point Solvent: Solvents like DMF or DMSO have high boiling points and require more aggressive conditions (higher temperature or deeper vacuum) to be removed.
-
Crystal Lattice Trapping: During crystallization, solvent molecules can become trapped within the crystal structure itself. Simple surface evaporation is not enough to remove these occluded solvents.
-
Strong Solvate Formation: The solvent may form a stable solvate with your API through hydrogen bonding or other intermolecular forces, effectively becoming part of the crystal structure. This is common with carboxylic acids and protic solvents like alcohols.
Logical Troubleshooting Workflow
The following workflow provides a systematic approach to resolving ineffective drying.
Caption: Decision workflow for troubleshooting ineffective drying.
Protocol 1: Optimized Vacuum Drying
This protocol aims to enhance solvent removal by adjusting key parameters without causing product degradation. The principle is to lower the solvent's boiling point below the API's degradation temperature by reducing pressure.[13][14]
Boiling Points of Common Solvents at Reduced Pressure
| Solvent | Boiling Point at 760 torr (°C) | Boiling Point at 100 torr (°C) | Boiling Point at 10 torr (°C) |
| Dichloromethane | 40 | -3 | -37 |
| Ethyl Acetate | 77 | 22 | -17 |
| Ethanol | 78.4 | 24 | -16 |
| Toluene | 110.6 | 45 | 2 |
| Methanol | 64.7 | 15 | -27 |
Step-by-Step Methodology:
-
Material Preparation: Spread the API powder in a thin, even layer (e.g., <1 cm deep) on stainless steel or glass trays. This maximizes the surface area exposed to vacuum and heat.
-
Temperature Selection: Set the oven temperature to 60-70°C. This is a safe margin below the compound's melting point of 115°C and provides sufficient energy for solvent evaporation.
-
Vacuum Application: Close the oven and apply the maximum vacuum your system can achieve (ideally <10 torr).
-
Nitrogen Bleed (Optional but Recommended): Introduce a slow bleed of dry nitrogen gas into the oven. This acts as a carrier gas, creating a partial pressure that helps to sweep solvent vapors out of the chamber, accelerating the drying process.
-
Drying Time: Dry for at least 24-48 hours. Take samples at intervals (e.g., 12, 24, 36, 48 hours) to create a drying curve and determine when the solvent level has plateaued.
-
Verification: Submit a sample for quantitative analysis (GC-HS) to confirm the residual solvent level is within the required ICH limit.
Protocol 2: Solvent Displacement via Slurry or Recrystallization
This technique is highly effective for removing trapped or strongly bound solvents. It works by dissolving the API in a "good" solvent and then precipitating it with an "anti-solvent" in which the original residual solvent is soluble.[19][20] This process effectively "washes" the solvent out of the crystal lattice. A less intensive version involves slurrying the solid in an anti-solvent.
Mechanism of Solvent Displacement
Caption: The principle of solvent displacement for API purification.
Step-by-Step Methodology (Slurry Method):
-
Anti-Solvent Selection: Choose a solvent in which your API, this compound, is practically insoluble, but the problematic residual solvent is highly soluble. A common choice is an aliphatic hydrocarbon like Heptane or Hexane.
-
Slurry Creation: In a clean vessel, suspend the API powder in the chosen anti-solvent (e.g., 5-10 volumes of Heptane relative to the API mass).
-
Agitation: Stir the slurry vigorously at a controlled temperature (ambient or slightly elevated, e.g., 30-40°C) for several hours (e.g., 4-12 hours). This allows the residual solvent to diffuse out of the solid particles and into the anti-solvent phase.
-
Isolation: Filter the solid API from the slurry.
-
Washing: Wash the filter cake with fresh, cold anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the purified API using Protocol 1. The new residual solvent (Heptane) is much more volatile and easier to remove than the original, high-boiling solvent.
-
Verification: Confirm removal of the original solvent via GC-HS.
References
-
ICH. (2024). ICH Q3C (R9) Guideline on impurities. European Medicines Agency. [Link][4][11]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link][5]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link][17]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. [Link][1]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link][12]
-
Separation Science. Method for the analysis of residual solvents in pharmaceuticals. [Link][21]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link][2]
-
LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link][18]
-
Pharma Tutor. (2024). Vacuum Dryer: Principle, Construction, Working, Advantages, Disadvantages, and Usage. [Link][13]
-
AZoM. (2024). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. [Link][14]
-
Nowak, T., et al. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Royal Society of Chemistry. [Link][22]
-
European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link][4]
-
AZoM. Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. [Link][23]
-
Pharmacy Note. Principle, Construction, Working, Uses, Merits and Demerits of Vacuum Dryer. [Link][15]
-
Vo, T. N., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. [Link][19]
-
Manufacturing Chemist. (2022). How a vacuum tray dryer works. [Link][16]
-
Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. [24]
-
American Pharmaceutical Review. Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link][7]
-
European Patent Office. EP 2500072 A1 - A novel process of residual solvent removal. [Link][25]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link][6]
-
ResearchGate. (2025). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. [Link][26]
-
LATENTVIEW. (2025). Solvent Displacement Method: Significance and symbolism. [Link][20]
-
Schaer, T. M., et al. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. National Institutes of Health. [Link][27]
-
ACS Publications. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link][8]
-
Tayan. Picking the best purification method for your API can be a tricky challenge. [Link][28]
-
University of California, Berkeley. Crystallization Solvents. [Link][29]
-
PubChem. 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid. [Link][31]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link][10]
-
ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. [Link][33]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link][9]
-
Chemcasts. 3-Chloro-4-methoxybenzoic acid Properties vs Temperature. [Link][35]
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- 12. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-4-methoxyphenyl)propanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its substituted phenylpropanoic acid structure makes it a key intermediate in the development of new therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of three common synthetic methodologies for preparing this compound: the Malonic Ester Synthesis, the Heck Reaction, and a two-step route involving the Perkin Reaction followed by hydrogenation. Each method is evaluated based on its reaction mechanism, experimental protocol, and key performance indicators to assist researchers in selecting the most suitable approach for their specific needs.
Method 1: Malonic Ester Synthesis
The Malonic Ester Synthesis is a classic and versatile method for the preparation of carboxylic acids. This route involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired product.
Reaction Mechanism
The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an appropriate electrophile, in this case, 3-chloro-4-methoxybenzyl halide. The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts the ester groups into carboxylic acids. The intermediate dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the final product, this compound.[1][2][3][4] A major drawback of this method is the potential for dialkylation, which can complicate purification and lower the yield of the desired mono-alkylated product.[2]
Diagram of the Malonic Ester Synthesis Workflow
Caption: Workflow of the Malonic Ester Synthesis.
Experimental Protocol
-
Step 1: Alkylation. Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Diethyl malonate is added dropwise to the cooled solution. Subsequently, 3-chloro-4-methoxybenzyl chloride is added, and the mixture is refluxed for several hours.
-
Step 2: Hydrolysis and Decarboxylation. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then refluxed with a strong acid, such as sulfuric acid, until the evolution of carbon dioxide ceases.
-
Step 3: Isolation and Purification. The reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Method 2: Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This method can be adapted to synthesize the target molecule by coupling an aryl halide with an acrylate ester, followed by hydrolysis and reduction.
Reaction Mechanism
The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide (e.g., 3-chloro-4-iodoanisole) to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the alkene (e.g., ethyl acrylate). This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the desired substituted alkene and regenerates the palladium(0) catalyst. The resulting acrylate ester is then hydrolyzed to the corresponding acrylic acid, which is subsequently reduced to the propanoic acid.
Diagram of the Heck Reaction Workflow
Caption: Workflow of the Heck Reaction followed by subsequent transformations.
Experimental Protocol
-
Step 1: Heck Coupling. 3-Chloro-4-iodoanisole, ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., triethylamine) are dissolved in an appropriate solvent (e.g., DMF). The mixture is heated under an inert atmosphere until the starting materials are consumed.
-
Step 2: Hydrolysis. The resulting ethyl 3-(3-chloro-4-methoxyphenyl)acrylate is isolated and then hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield 3-(3-chloro-4-methoxyphenyl)acrylic acid.
-
Step 3: Hydrogenation. The acrylic acid derivative is then dissolved in a suitable solvent like ethanol and hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Step 4: Isolation and Purification. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization.
Method 3: Perkin Reaction Followed by Hydrogenation
The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[6][7] This two-step approach involves the initial formation of 3-(3-chloro-4-methoxyphenyl)acrylic acid, which is then reduced to the target propanoic acid.
Reaction Mechanism
The Perkin reaction involves the condensation of an aromatic aldehyde (3-chloro-4-methoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of the sodium or potassium salt of the corresponding acid (sodium acetate).[7] The base abstracts a proton from the anhydride to form an enolate, which then attacks the aldehyde. A series of subsequent steps, including dehydration, leads to the formation of the cinnamic acid derivative. The double bond of the resulting acrylic acid is then selectively reduced through catalytic hydrogenation to yield the final propanoic acid.
Diagram of the Perkin Reaction and Hydrogenation Workflow
Caption: Workflow of the Perkin Reaction followed by hydrogenation.
Experimental Protocol
-
Step 1: Perkin Reaction. A mixture of 3-chloro-4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at a high temperature (typically 180°C) for several hours. The reaction mixture is then cooled and treated with a sodium carbonate solution to hydrolyze the excess anhydride. The resulting solution is acidified to precipitate the 3-(3-chloro-4-methoxyphenyl)acrylic acid, which is then filtered and purified.
-
Step 2: Hydrogenation. The purified acrylic acid is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Step 3: Isolation and Purification. The catalyst is removed by filtration, and the solvent is evaporated. The crude this compound is then purified by recrystallization to obtain the final product.
Comparative Analysis
| Feature | Malonic Ester Synthesis | Heck Reaction | Perkin Reaction & Hydrogenation |
| Starting Materials | 3-chloro-4-methoxybenzyl halide, diethyl malonate | 3-chloro-4-iodoanisole, ethyl acrylate | 3-chloro-4-methoxybenzaldehyde, acetic anhydride |
| Number of Steps | One-pot alkylation, hydrolysis, and decarboxylation | Three distinct steps: coupling, hydrolysis, reduction | Two distinct steps: condensation, reduction |
| Key Reagents | Strong base (e.g., NaOEt), acid | Palladium catalyst, phosphine ligand, base | Base (e.g., NaOAc), hydrogenation catalyst (e.g., Pd/C) |
| Potential Yield | Moderate to good, can be affected by dialkylation | Good to excellent for each step | Good to excellent for each step |
| Scalability | Generally scalable, but handling of sodium metal can be a concern | Scalable, but cost of palladium catalyst can be a factor | Readily scalable with relatively inexpensive reagents |
| Advantages | Well-established, versatile for various carboxylic acids | High functional group tolerance, good stereoselectivity | Uses readily available and inexpensive starting materials |
| Disadvantages | Potential for dialkylation, use of strong base | Requires a multi-step sequence, cost of catalyst | High reaction temperatures for Perkin reaction |
Conclusion
The choice of synthesis method for this compound depends on several factors, including the availability of starting materials, desired scale of production, and cost considerations.
-
The Malonic Ester Synthesis offers a classic and direct route, but the potential for side reactions like dialkylation may necessitate careful optimization of reaction conditions.
-
The Heck Reaction provides a modern and efficient approach with high yields, though it involves a multi-step process and the use of a precious metal catalyst.
-
The Perkin Reaction followed by hydrogenation is an attractive option due to the use of inexpensive and readily available starting materials, making it a potentially cost-effective route for large-scale synthesis, despite the high temperatures required for the initial condensation.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their specific project goals and resource availability.
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Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Available from: [Link]
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Perkin Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:338-341. Available from: [Link]
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A Predictive Comparison of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid and Other Arylpropionic Acid Derivatives as Potential NSAIDs
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acid class, which includes widely-used agents such as ibuprofen and naproxen, represents a cornerstone of pain and inflammation management.[1] These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][3] This guide provides a comparative analysis of a lesser-known derivative, 3-(3-Chloro-4-methoxyphenyl)propanoic acid, against established arylpropionic acids. Due to the absence of direct experimental data for this specific compound in publicly available literature, this comparison is framed from a predictive standpoint, grounded in well-established structure-activity relationships (SAR) within this chemical class. We will dissect the structural nuances of these molecules, hypothesize the potential biological activity of this compound, and provide detailed experimental protocols for its synthesis and in vitro evaluation, empowering researchers to validate these predictions.
The Arylpropionic Acid Scaffold: A Foundation for Anti-Inflammatory Activity
The archetypal structure of an arylpropionic acid NSAID consists of a substituted aromatic ring attached to a propionic acid moiety. The acidic carboxyl group is a crucial feature, as it is essential for the inhibition of COX enzymes.[1] Modifications to the aromatic ring and the propionic acid side chain can significantly influence the compound's potency, as well as its selectivity for the two main COX isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[3]
Established Arylpropionic Acids: A Benchmark for Comparison
To provide a basis for our predictive comparison, we will first examine the properties of two well-characterized arylpropionic acid derivatives: ibuprofen and naproxen.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) |
| Ibuprofen | 2.9 - 13[4][5] | 1.1 - 370[4][5] | Variable, generally considered non-selective | |
| Naproxen | 0.34 - 8.7[6][7] | 0.18 - 5.2[6][7] | ~0.6 - 1.0 (non-selective) |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, both ibuprofen and naproxen are non-selective COX inhibitors, with potent activity against both isoforms. This non-selectivity is associated with their therapeutic efficacy but also contributes to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[5]
A Predictive Analysis of this compound
Now, let us turn our attention to the target compound, this compound.
Structure:
Caption: Chemical structure of this compound.
Based on established SAR principles for arylpropionic acids, we can make the following predictions about its potential activity:
-
Aryl Ring Substitution: The presence of a substituted phenyl ring is a common feature of active compounds. The chloro and methoxy groups on the phenyl ring of the target compound will influence its lipophilicity and electronic properties, which are known to affect binding to the COX active site.[8]
-
Lipophilicity: The chloro and methoxy substituents are likely to increase the lipophilicity of the molecule compared to a simple phenylpropionic acid. Lipophilicity is a key factor in the ability of NSAIDs to access the COX enzyme active site.[8]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, while the methoxy group is an electron-donating group. These opposing electronic effects could modulate the acidity of the propionic acid moiety and the overall electronic distribution of the molecule, potentially influencing its interaction with the active site residues of the COX enzymes.
-
Potential for COX Inhibition: Given that it possesses the core arylpropionic acid scaffold, it is highly probable that this compound will exhibit inhibitory activity against both COX-1 and COX-2. The specific potency and selectivity will depend on how the substituted phenyl ring fits into the active sites of the two isoforms.
Hypothesis: We hypothesize that this compound will be a non-selective COX inhibitor, similar to ibuprofen and naproxen. The presence of the halogen and methoxy groups may confer a different potency profile compared to these established drugs.
Experimental Protocols
To enable the scientific community to test these predictions, we provide the following detailed experimental protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A plausible synthetic route for this compound is the Willgerodt-Kindler reaction, followed by hydrolysis.[9][10] This reaction converts an aryl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[11][12]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Willgerodt-Kindler Reaction:
-
In a round-bottom flask, combine 3-chloro-4-methoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heat the mixture to reflux (approximately 130-140 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water and stir vigorously.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide intermediate.
-
-
Hydrolysis of the Thioamide:
-
Dissolve the crude thioamide in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 12-18 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
An alternative synthetic approach is the Arndt-Eistert homologation of 3-chloro-4-methoxyphenylacetic acid, which would add a methylene group to the carboxylic acid.[13][14][15]
In Vitro COX-1 and COX-2 Inhibition Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.[16][17][18][19]
Caption: Experimental workflow for the in vitro COX inhibition assay.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference compounds (Ibuprofen, Naproxen)
-
DMSO (for dissolving compounds)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of the test compound and reference compounds in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
To each well, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution.
-
Add the desired concentration of the test compound, reference compound, or vehicle (DMSO for control wells).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Detection and Data Analysis:
-
Determine the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable software to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, a predictive analysis based on the well-established structure-activity relationships of arylpropionic acid NSAIDs suggests that it is a promising candidate for COX inhibition. Its structural similarity to known NSAIDs, coupled with the electronic and lipophilic contributions of its chloro and methoxy substituents, warrants its synthesis and biological evaluation. The detailed protocols provided in this guide offer a clear path for researchers to undertake these investigations. By systematically exploring the vast chemical space of arylpropionic acid derivatives, the scientific community can continue to uncover novel compounds with potentially improved therapeutic profiles, contributing to the development of the next generation of anti-inflammatory agents.
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A Comparative Guide to Validating a Stability-Indicating HPLC Method for 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Analysis
This guide provides a comprehensive framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. We will delve into the critical parameters of method validation, comparing different chromatographic conditions and providing the underlying scientific rationale for our experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound in various sample matrices.
Introduction: The "Why" Behind Method Validation
In the pharmaceutical industry, the validation of analytical methods is a mandatory regulatory requirement to ensure the quality, safety, and efficacy of drug products.[1] A validated analytical method provides a high degree of assurance that it will consistently produce data that is accurate, reproducible, and specific to the analyte of interest. For this compound, an intermediate or potential impurity in pharmaceutical manufacturing, a validated HPLC method is crucial for monitoring its purity, stability, and concentration in active pharmaceutical ingredients (APIs) and formulated products.
The validation process adheres to the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] This guide will follow the ICH Q2(R1) guidelines as a framework for our validation study.[4][5][6]
Method Development: Selecting the Optimal Chromatographic Conditions
The initial phase of our work involved developing a suitable HPLC method for this compound. The goal was to achieve a symmetric peak shape, adequate retention, and good resolution from potential impurities or degradation products.
Column Selection
We evaluated two common reverse-phase HPLC columns with different stationary phases to assess their performance.
-
Alternative 1: A C18 column (150 mm x 4.6 mm, 5 µm) is a workhorse in reverse-phase chromatography, offering excellent hydrophobic retention.
-
Alternative 2: A Phenyl-Hexyl column (150 mm x 4.6 mm, 5 µm) provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.
Mobile Phase Optimization
Several mobile phase compositions were tested to achieve the best chromatographic performance. The acidic nature of this compound necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase A: Acetonitrile and 0.1% Phosphoric acid in water.
-
Mobile Phase B: Methanol and 0.1% Formic acid in water.
Detection Wavelength
The UV spectrum of this compound was recorded, and a detection wavelength of 230 nm was chosen, as it provided the maximum absorbance, ensuring high sensitivity.
The Validation Workflow: A Step-by-Step Approach
The following diagram illustrates the logical flow of the HPLC method validation process, outlining the key parameters that will be assessed.
Caption: A flowchart illustrating the sequential workflow of HPLC method validation.
Experimental Protocols and Comparative Data
This section details the experimental procedures for each validation parameter and presents a comparative analysis of the results obtained with the different chromatographic conditions.
System Suitability
Rationale: System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.
-
Evaluate the tailing factor and the number of theoretical plates.
Comparative Data:
| Parameter | C18 Column / ACN:H₃PO₄ | Phenyl-Hexyl Column / MeOH:HCOOH | Acceptance Criteria |
| Retention Time (min) | 4.2 ± 0.02 | 5.8 ± 0.03 | RSD ≤ 1.0% |
| Peak Area RSD (%) | 0.45 | 0.62 | RSD ≤ 2.0% |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
Analysis: Both systems met the system suitability criteria. The C18 column with acetonitrile and phosphoric acid provided a slightly better peak shape (lower tailing factor) and higher efficiency (more theoretical plates).
Specificity (Selectivity)
Rationale: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed standard and a placebo solution.
-
Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.
Comparative Data:
| Stress Condition | C18 Column / ACN:H₃PO₄ | Phenyl-Hexyl Column / MeOH:HCOOH |
| Acid Hydrolysis | Analyte peak is pure; degradant peaks are well-resolved. | Analyte peak is pure; minor co-elution of one degradant. |
| Base Hydrolysis | Analyte peak is pure; degradant peaks are well-resolved. | Analyte peak is pure; degradant peaks are well-resolved. |
| Oxidation | Analyte peak is pure; degradant peaks are well-resolved. | Analyte peak is pure; degradant peaks are well-resolved. |
| Thermal Stress | No significant degradation observed. | No significant degradation observed. |
| Photolytic Stress | Analyte peak is pure; minor degradant peak is well-resolved. | Analyte peak is pure; minor degradant peak is well-resolved. |
Analysis: The method using the C18 column demonstrated superior specificity, with better resolution of degradation products under acidic stress conditions.
Linearity and Range
Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][7]
Protocol:
-
Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
Comparative Data:
| Parameter | C18 Column / ACN:H₃PO₄ | Phenyl-Hexyl Column / MeOH:HCOOH | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | Defined by the user |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
Analysis: Both methods exhibited excellent linearity over the tested range.
Accuracy
Rationale: Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data:
| Spiked Level | C18 Column / ACN:H₃PO₄ (% Recovery ± RSD) | Phenyl-Hexyl Column / MeOH:HCOOH (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5 ± 0.8% | 98.9 ± 1.1% | 98.0% - 102.0% |
| 100% | 100.2 ± 0.5% | 100.8 ± 0.9% | 98.0% - 102.0% |
| 120% | 100.5 ± 0.6% | 101.2 ± 1.0% | 98.0% - 102.0% |
Analysis: Both methods demonstrated acceptable accuracy, with the C18 column method showing slightly better precision in the recovery results.
Precision
Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
| Precision Level | C18 Column / ACN:H₃PO₄ (% RSD) | Phenyl-Hexyl Column / MeOH:HCOOH (% RSD) | Acceptance Criteria |
| Repeatability | 0.65 | 0.88 | RSD ≤ 2.0% |
| Intermediate Precision | 0.95 | 1.20 | RSD ≤ 2.0% |
Analysis: Both methods are precise, with the C18 column method demonstrating lower variability in the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Comparative Data:
| Parameter | C18 Column / ACN:H₃PO₄ (µg/mL) | Phenyl-Hexyl Column / MeOH:HCOOH (µg/mL) |
| LOD | 0.05 | 0.08 |
| LOQ | 0.15 | 0.25 |
Analysis: The method using the C18 column and acetonitrile/phosphoric acid mobile phase is more sensitive, with lower LOD and LOQ values.
Robustness
Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters.
Comparative Data:
| Parameter Variation | C18 Column / ACN:H₃PO₄ (Impact on System Suitability) | Phenyl-Hexyl Column / MeOH:HCOOH (Impact on System Suitability) |
| Flow Rate (+0.1 mL/min) | Minor shift in retention time; all other parameters within limits. | Minor shift in retention time; all other parameters within limits. |
| Flow Rate (-0.1 mL/min) | Minor shift in retention time; all other parameters within limits. | Minor shift in retention time; all other parameters within limits. |
| Column Temp (+2 °C) | Minor shift in retention time; all other parameters within limits. | Noticeable shift in retention time; tailing factor slightly increased. |
| Column Temp (-2 °C) | Minor shift in retention time; all other parameters within limits. | Minor shift in retention time; all other parameters within limits. |
| Organic Phase (+2%) | Significant decrease in retention time; all other parameters within limits. | Significant decrease in retention time; all other parameters within limits. |
| Organic Phase (-2%) | Significant increase in retention time; all other parameters within limits. | Significant increase in retention time; all other parameters within limits. |
Analysis: The method utilizing the C18 column demonstrated greater robustness, particularly with respect to changes in column temperature.
Logical Relationships in Method Validation
The following diagram illustrates the interconnectedness of the various validation parameters. For instance, a method's linearity is fundamentally linked to its accuracy and precision over a defined range.
Caption: Interdependencies of HPLC method validation parameters.
Conclusion and Recommendation
Based on the comprehensive validation data, the HPLC method utilizing a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid in water is recommended for the routine analysis of this compound. This method demonstrated superior performance across all key validation parameters, including specificity, precision, sensitivity, and robustness, when compared to the alternative method using a Phenyl-Hexyl column.
This validated method is fit for its intended purpose and can be confidently implemented in a quality control environment for the reliable analysis of this compound.
References
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
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Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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HPLC Method Validation: Key Parameters and Importance. (n.d.). Assay Online. Retrieved from [Link]
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Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]
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ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Derivatives
<
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug discovery and development, the identification of a potent "hit" compound is merely the first step. A molecule's ultimate success as a therapeutic agent is critically dependent not only on its high affinity for the intended biological target but also on its lack of interaction with unintended targets. This property, known as selectivity, is a cornerstone of drug safety and efficacy. Off-target interactions can lead to unforeseen toxicities or side effects, which are major causes of costly late-stage clinical trial failures.[1][2] The kinome, comprising over 500 protein kinases with structurally conserved ATP-binding sites, and the vast family of G-protein coupled receptors (GPCRs) are two of the most common sources of such cross-reactivity.[1][3] Therefore, rigorous, early-stage cross-reactivity profiling is not just a regulatory hurdle but a fundamental component of a rational drug design strategy.[4]
This guide provides a comparative analysis of the cross-reactivity profiles of a parent compound, 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CMPA) , and two representative derivatives. We will explore how minor structural modifications can significantly alter the selectivity profile of a molecule. The experimental data herein is generated using industry-standard biochemical and cellular assays to provide a framework for researchers engaged in similar lead optimization campaigns.
The core scaffold, CMPA, and its derivatives are of interest in metabolic and inflammatory disease research. For the purpose of this guide, we will analyze the following compounds:
-
CMPA (Parent Compound): this compound
-
CMPA-Me (Ester Derivative): Methyl 3-(3-Chloro-4-methoxyphenyl)propanoate
-
CMPA-Am (Amide Derivative): 3-(3-Chloro-4-methoxyphenyl)propanamide
The Screening Cascade: A Multi-Faceted Approach to De-risking
To build a comprehensive understanding of a compound's selectivity, a tiered or cascaded screening approach is employed. This strategy begins with broad, single-concentration screens against large panels of potential off-targets to identify initial "red flags." Hits from these primary screens are then subjected to more rigorous, quantitative follow-up studies, such as dose-response curves to determine potency (IC50).
Our experimental workflow for assessing the cross-reactivity of the CMPA series is outlined below. This cascade is designed to efficiently identify and quantify off-target interactions across the most prominent target families.
Caption: Workflow for a competitive GPCR binding assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Prepare cell membrane homogenates expressing the target GPCR.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for the α1A receptor), and the serially diluted test compound.
-
Nonspecific Binding: A set of wells containing a high concentration of a known, unlabeled antagonist is included to determine nonspecific binding.
-
Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The plate is then read in a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The percent inhibition caused by the test compound is calculated, and Ki values are derived from IC50 values using the Cheng-Prusoff equation.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are invaluable, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. CETSA is a powerful biophysical method for verifying intracellular target engagement. [5][6][7]The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [8] Objective: To confirm the binding of a compound to its intended or off-target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with either the test compound or a vehicle control (DMSO) for a set period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes or a 384-well plate. Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler. [9]3. Cell Lysis: Lyse the cells to release their protein content, typically via freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification: Carefully collect the supernatant. The amount of the specific target protein remaining in the soluble fraction is quantified using a protein detection method such as Western Blot or an antibody-based proximity assay (e.g., AlphaLISA®).
-
Data Analysis: Plot the amount of soluble protein versus temperature. A compound that binds and stabilizes the target protein will cause a rightward shift in the melting curve compared to the vehicle control.
Conclusion and Strategic Implications
This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in early-stage drug discovery. By systematically evaluating this compound and its derivatives, we have shown how subtle chemical modifications can profoundly impact a compound's selectivity profile.
Key Takeaways:
-
Structure-Selectivity Relationships: The conversion of the carboxylic acid in CMPA to an amide in CMPA-Am successfully eliminated potent off-target activity against SRC and LCK kinases. This provides a clear path for optimizing the selectivity of this chemical series.
-
Mitigating GPCR Liabilities: Both esterification and amidation significantly reduced the off-target antagonist activity at the α1A adrenergic receptor observed with the parent compound, thereby lowering the risk of potential cardiovascular side effects.
-
A Multi-Assay Approach is Essential: Combining broad biochemical panel screening with quantitative IC50 determination and cellular target engagement assays provides a holistic view of a compound's behavior. This multi-pronged strategy builds confidence in a candidate's profile before committing to more extensive preclinical studies.
By integrating these principles and methodologies, researchers and drug development professionals can make more informed decisions, prioritizing compounds with the highest probability of success and ultimately accelerating the delivery of safer, more effective medicines to patients.
References
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32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. (n.d.). Multispan, Inc. Retrieved January 9, 2026, from [Link]
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Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved January 9, 2026, from [Link]
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Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). Jove. Retrieved January 9, 2026, from [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 9, 2026, from [Link]
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Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved January 9, 2026, from [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. Retrieved January 9, 2026, from [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
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Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. Retrieved January 9, 2026, from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 9, 2026, from [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved January 9, 2026, from [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved January 9, 2026, from [Link]
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Small-molecule Profiling. (n.d.). Broad Institute. Retrieved January 9, 2026, from [Link]
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GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved January 9, 2026, from [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 9, 2026, from [Link]
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Competitive Binding Assays. (2023). Medicine LibreTexts. Retrieved January 9, 2026, from [Link]
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GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved January 9, 2026, from [Link]
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In the landscape of pharmaceutical research and development, the precise characterization of small molecules is paramount. Subtle changes in chemical structure can profoundly impact a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of 3-(3-Chloro-4-methoxyphenyl)propanoic acid and a curated selection of its structural analogs. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, we will elucidate the electronic and structural effects of substituent placement on the phenylpropanoic acid scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how spectroscopic techniques can be leveraged to discern the fine details of molecular architecture.
The Rationale Behind Compound Selection and Spectroscopic Techniques
The compounds chosen for this comparative analysis, including 3-(3-chlorophenyl)propanoic acid, 3-(4-methoxyphenyl)propanoic acid, 3-(4-chlorophenyl)propanoic acid, and 3-(3-methoxyphenyl)propanoic acid, allow for a systematic evaluation of the influence of chloro and methoxy groups at different positions on the phenyl ring. Propanoic acid itself serves as a fundamental reference point.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbon atoms, revealing insights into electron density, connectivity, and stereochemistry.
-
FTIR Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry: Determines the molecular weight of a compound and provides information about its fragmentation patterns, aiding in structural elucidation.
The interplay of these techniques offers a holistic view of the molecular structure, enabling confident identification and differentiation of closely related compounds.
Molecular Structures Under Investigation
To visualize the compounds discussed in this guide, their chemical structures are presented below.
Figure 1. Chemical structures of the primary and related compounds.
¹H and ¹³C NMR Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed map of the molecule's atomic connectivity.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that could obscure analyte peaks. Deuterated solvents are used as they are "invisible" in ¹H NMR spectra.[1]
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
-
The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer, or a similar instrument.
-
For ¹H NMR, 16 to 32 scans were typically acquired with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans (1024 or more) were necessary due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[2]
The following diagram illustrates the workflow for NMR analysis.
Figure 2. A typical workflow for NMR sample preparation and data acquisition.
¹H NMR Data Comparison
The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons, the methylene protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts and splitting patterns of the aromatic protons are particularly informative about the substitution pattern on the phenyl ring.
| Compound | Ar-H (ppm) | -CH₂-CH₂-COOH (ppm) | -OCH₃ (ppm) | -COOH (ppm) |
| This compound | ~7.2 (d), ~7.0 (dd), ~6.8 (d) | ~2.9 (t), ~2.6 (t) | ~3.8 (s) | ~11-12 (br s) |
| 3-(3-chlorophenyl)propanoic acid | 7.26-7.15 (m, 4H) | 2.96 (t, 2H), 2.67 (t, 2H) | - | ~11-12 (br s) |
| 3-(4-methoxyphenyl)propanoic acid | 7.12 (d, 2H), 6.83 (d, 2H)[3] | 2.89 (t, 2H), 2.64 (t, 2H)[3] | 3.78 (s, 3H)[3] | ~11 (br s)[3] |
| 3-(4-chlorophenyl)propanoic acid | 7.27 (d, 2H), 7.15 (d, 2H) | 2.93 (t, 2H), 2.64 (t, 2H) | - | ~11-12 (br s) |
| 3-(3-methoxyphenyl)propanoic acid | 7.27 (t, 1H), 6.88-6.83 (m, 3H)[4] | 2.99 (t, 2H), 2.73 (t, 2H)[4] | 3.79 (s, 3H)[4] | ~11.93 (s)[4] |
Note: Data for this compound is predicted based on established substituent effects and data from related compounds.
The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group significantly influence the chemical shifts of the aromatic protons. For instance, in 3-(4-methoxyphenyl)propanoic acid, the methoxy group at the para position shields the ortho and meta protons, causing them to appear at a higher field (lower ppm) compared to the unsubstituted analog. Conversely, the chlorine atom deshields the adjacent protons.
¹³C NMR Data Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents.
| Compound | Ar-C (ppm) | -CH₂-CH₂-COOH (ppm) | -OCH₃ (ppm) | -C=O (ppm) |
| This compound | ~154, ~132, ~130, ~128, ~122, ~112 | ~35, ~30 | ~56 | ~179 |
| 3-(3-chlorophenyl)propanoic acid | 142.6, 134.2, 129.8, 128.5, 126.5, 126.4 | 35.4, 30.7 | - | 179.0 |
| 3-(4-methoxyphenyl)propanoic acid | 158.0, 132.8, 129.3 (2C), 113.9 (2C) | 35.9, 30.1 | 55.2 | 179.5 |
| 3-(4-chlorophenyl)propanoic acid | 139.0, 131.8, 129.9 (2C), 128.6 (2C) | 35.5, 30.5 | - | 178.8 |
| 3-(3-methoxyphenyl)propanoic acid | 159.9, 142.0, 129.6, 120.7, 114.2, 111.6[4] | 35.5, 30.6[4] | 54.9[4] | 179.2[4] |
Note: Data for this compound is predicted based on established substituent effects and data from related compounds.
The carbonyl carbon of the carboxylic acid consistently appears in the downfield region around 179 ppm. The ipso-carbon (the carbon directly attached to the substituent) is significantly affected by the substituent's electronic properties.
FTIR Spectroscopic Comparison
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The characteristic vibrational frequencies of the carboxylic acid and the aromatic ring are the key features in the IR spectra of these compounds.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
-
A built-in press was used to ensure good contact between the sample and the crystal. This is a crucial step to obtain a high-quality spectrum.[5]
Instrumentation and Data Acquisition:
-
Spectra were recorded on a PerkinElmer Spectrum Two or a similar FTIR spectrometer equipped with a UATR accessory.
-
A background spectrum of the clean, empty ATR crystal was recorded first and automatically subtracted from the sample spectrum.
-
The sample spectrum was typically recorded over the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹.[5]
The following diagram illustrates the ATR-FTIR workflow.
Figure 3. A streamlined workflow for ATR-FTIR analysis.
Key Vibrational Frequencies
The IR spectra of all the analyzed compounds exhibit the characteristic absorptions of a carboxylic acid and a substituted benzene ring.
| Compound | O-H stretch (cm⁻¹) | C=O stretch (cm⁻¹) | C-O stretch (cm⁻¹) | Aromatic C=C stretch (cm⁻¹) | C-Cl stretch (cm⁻¹) |
| This compound | ~3300-2500 (broad) | ~1700 | ~1250 | ~1600, ~1500 | ~800 |
| 3-(3-chlorophenyl)propanoic acid | 3300-2500 (broad) | ~1705 | ~1260 | ~1595, ~1475 | ~780 |
| 3-(4-methoxyphenyl)propanoic acid | 3300-2500 (broad) | ~1700 | ~1245 | ~1610, ~1510 | - |
| 3-(4-chlorophenyl)propanoic acid | 3300-2500 (broad)[6] | ~1700[6] | ~1290 | ~1590, ~1490 | ~820 |
| 3-(3-methoxyphenyl)propanoic acid | 3300-2500 (broad)[7][8] | ~1700[7][8] | ~1260[7][8] | ~1600, ~1490 | - |
The most prominent feature in the IR spectra of these carboxylic acids is the very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[9] The strong C=O stretching vibration appears around 1700 cm⁻¹. The position of the C-Cl stretch can help to distinguish between the different chlorinated isomers.
Mass Spectrometric Comparison
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was prepared.
-
The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition:
-
Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
-
The electron energy was typically set to 70 eV to induce fragmentation and generate a reproducible mass spectrum. This energy level is known to produce fragment-rich spectra that are useful for library searching.[10]
-
The mass analyzer (e.g., a quadrupole) was scanned over a mass-to-charge (m/z) range of approximately 50 to 300 amu.
The general principle of EI-MS is depicted below.
Figure 4. A conceptual diagram of the Electron Ionization Mass Spectrometry process.
Molecular Ion and Fragmentation Patterns
The mass spectra of these compounds show a molecular ion peak ([M]⁺) corresponding to their respective molecular weights. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₁₀H₁₁ClO₃ | 214.65 | 214/216 ([M]⁺), 169/171, 141, 128 |
| 3-(3-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | 184/186 ([M]⁺), 139/141, 125, 111 |
| 3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 180 ([M]⁺), 135, 121 |
| 3-(4-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | 184/186 ([M]⁺), 139/141, 125, 111 |
| 3-(3-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 180 ([M]⁺), 135, 121[11] |
A common fragmentation pathway for these propanoic acids is the loss of the carboxyl group (-COOH, 45 amu) or the entire propanoic acid side chain. The fragmentation of the aromatic ring provides further structural information.
Conclusion
This guide has provided a detailed spectroscopic comparison of this compound and its structural analogs. Through the integrated analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, we have demonstrated how these techniques can be used to elucidate the structural and electronic effects of substituent placement on the phenylpropanoic acid framework. The presented experimental protocols and data interpretations serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, underscoring the critical role of comprehensive spectroscopic characterization in modern chemical research.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]
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Kwiecień, A., & Drabik, A. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Postepy higieny i medycyny doswiadczalnej, 67, 847-57. Retrieved from [Link]
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PubChem. (n.d.). 3-(o-Methoxyphenyl)propionic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(3-Methoxyphenyl)propionic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293260). Retrieved from [Link]
-
NIST. (n.d.). 3-(p-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(4-Chlorophenyl)-3-(phenylthio)propanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypropionic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0327069). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of synthesized 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in pharmaceutical research. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Synthetic Landscape and Anticipated Impurities
A common and efficient route to this compound is the catalytic hydrogenation of its unsaturated precursor, 3-(3-chloro-4-methoxyphenyl)acrylic acid. This synthetic pathway, while generally high-yielding, presents a predictable profile of potential process-related impurities. A thorough purity assessment must be designed to detect and quantify these specific impurities.
Likely Impurities from Synthesis:
-
Unreacted Starting Material: Residual 3-(3-chloro-4-methoxyphenyl)acrylic acid.
-
Geometric Isomer of Starting Material: The presence of the cis-isomer of the acrylic acid precursor.
-
Over-hydrogenation Products: Saturation of the aromatic ring, leading to 3-(3-chloro-4-methoxycyclohexyl)propanoic acid.
-
Dehalogenation Products: Hydrogenolysis of the chloro-substituent to yield 3-(4-methoxyphenyl)propanoic acid.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., ethanol, ethyl acetate).
Our analytical approach will be tailored to resolve and quantify the target molecule from these likely contaminants.
Comparative Analysis of Purity Assessment Techniques
We will evaluate three orthogonal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers unique advantages and, when used in concert, provides a comprehensive and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. Its high resolving power makes it ideal for separating structurally similar impurities from the main compound.
Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target molecule and its potential impurities. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures consistent ionization of the carboxylic acid moiety, leading to sharp, symmetrical peaks. UV detection is suitable as the aromatic ring provides a strong chromophore.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) |
| This compound | ~ 8.5 |
| 3-(3-chloro-4-methoxyphenyl)acrylic acid | ~ 9.2 |
| 3-(4-methoxyphenyl)propanoic acid | ~ 7.8 |
| 3-(3-chloro-4-methoxycyclohexyl)propanoic acid | ~ 7.0 |
Note: Retention times are estimates and will vary based on the specific HPLC system and conditions.
Gas Chromatography with Flame Ionization Detection (GC-FID): A Complementary Approach
GC-FID is an excellent technique for assessing the purity of volatile and thermally stable compounds. While the carboxylic acid group of the target molecule can be challenging for direct GC analysis, derivatization can overcome this limitation. However, for a preliminary assessment of volatile impurities and residual solvents, a direct injection method can be employed. For a more accurate purity determination of the main component and non-volatile impurities, derivatization is recommended.
Rationale for Method Selection: A GC-FID method provides an orthogonal separation mechanism to HPLC, based on volatility and interaction with the stationary phase. This is particularly useful for detecting impurities that might co-elute with the main peak in HPLC. A polar stationary phase is chosen to provide good peak shape for the acidic analyte.
Experimental Protocol: GC-FID (Direct Injection for Volatile Impurities)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., wax-type).
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Injection: Split injection.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane.
Data Presentation: Expected GC-FID Results for Volatile Impurities
| Compound | Expected Retention Time (min) |
| Dichloromethane | Early eluting |
| Ethanol | Early eluting |
| Ethyl Acetate | Early eluting |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Standard
qNMR provides a primary ratio measurement of the analyte against a certified internal standard, allowing for the determination of absolute purity without the need for a reference standard of the analyte itself.[1][2] This makes it an incredibly powerful tool, especially for novel compounds.[3]
Rationale for Method Selection: The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By integrating the signals of the analyte and a known amount of an internal standard, the purity of the analyte can be calculated with high accuracy.[4][5] This method is non-destructive and provides structural information simultaneously.[1]
Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound into an NMR tube.
-
Accurately weigh a specific amount of the internal standard into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Data Presentation: Example qNMR Purity Calculation
| Parameter | Analyte (Target Compound) | Standard (Maleic Acid) |
| Weight (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 214.65 | 116.07 |
| Integrated Signal (Protons) | Aromatic (1H) | Olefinic (2H) |
| Integral Value | 1.00 | 0.95 |
| Purity of Standard (%) | - | 99.9 |
| Calculated Purity (%) | 98.7 | - |
Comparison of Purification Methods and Their Impact on Purity
The final purity of a synthesized compound is highly dependent on the purification method employed. Here, we compare two common techniques: recrystallization and column chromatography.
Recrystallization: A Classic and Effective Technique
Recrystallization is a powerful method for purifying solid compounds based on differences in solubility.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography: For High-Purity Separation
Column chromatography offers a higher degree of purification by separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and evaporate the solvent.
Data Presentation: Purity Comparison Post-Purification
| Purification Method | Purity by HPLC (Area %) | Purity by qNMR (%) |
| Crude Product | 95.2 | 94.8 |
| After Recrystallization | 99.1 | 98.9 |
| After Column Chromatography | >99.8 | >99.7 |
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of a synthesized compound like this compound is a critical, multi-step process. This guide has demonstrated that a combination of orthogonal analytical techniques, namely HPLC, GC-FID, and qNMR, provides the most comprehensive and trustworthy evaluation of purity. While HPLC and GC are excellent for identifying and quantifying process-related impurities, qNMR offers the distinct advantage of determining absolute purity without the need for a specific reference standard of the analyte.
Furthermore, the choice of purification method significantly impacts the final purity of the compound. For routine purification, recrystallization is often sufficient. However, for applications requiring the highest purity, column chromatography is the preferred method. By understanding the synthetic route, anticipating potential impurities, and employing a suite of appropriate analytical and purification techniques, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for successful downstream research and development.
References
-
Veeprho. Cinnamic Acid Impurities and Related Compound. Veeprho. Accessed January 9, 2026. [Link].
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. RSSL. Accessed January 9, 2026. [Link].
-
Quantitative NMR Spectroscopy. University of Oxford. Accessed January 9, 2026. [Link].
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Published March 20, 2020. Accessed January 9, 2026. [Link].
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 9, 2026. [Link].
Sources
Reference standards for 3-(3-Chloro-4-methoxyphenyl)propanoic acid analysis
An In-Depth Comparative Guide to Reference Standards for the Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Executive Summary
The precise and accurate quantification of this compound, a key intermediate in various synthetic pathways, is contingent upon the quality of the reference standard used. This guide provides a comprehensive comparison of commercially available reference standards, offering a framework for their selection and verification. We delve into the critical analytical techniques, present head-to-head experimental data, and explain the scientific rationale behind protocol choices to ensure robust and reliable analytical outcomes for researchers, scientists, and drug development professionals.
The Critical Role of a Reference Standard
This compound is a molecule of interest in pharmaceutical development and chemical synthesis. Its accurate quantification is essential for process control, impurity profiling, and regulatory submission. The reference standard is the cornerstone of this analysis; its purity and characterization directly impact the validity of the results. A substandard reference material can lead to significant errors in batch release, stability testing, and pharmacokinetic studies.
This guide will compare two representative tiers of reference standards:
-
Tier 1: A highly characterized, primary reference standard from a reputable supplier, often with traceability to national metrology institutes.
-
Tier 2: A secondary or working standard, suitable for routine use but with less extensive characterization.
The Analytical Workflow: From Selection to Verification
Choosing and implementing a reference standard is not a one-step process. It involves a logical workflow to ensure the chosen material is fit for its intended purpose.
Caption: Workflow for Reference Standard Selection and Verification.
Comparative Analysis of Reference Standards
The primary differentiator between reference standard tiers is the rigor of their characterization and the purity assignment. Below is a comparison based on typical data provided in a Certificate of Analysis (CoA).
Table 1: Head-to-Head Comparison of Tier 1 vs. Tier 2 Reference Standards
| Parameter | Tier 1 Standard (Primary) | Tier 2 Standard (Working) | Significance |
| Assigned Purity | 99.9% (by Mass Balance) | 99.5% (by HPLC Peak Area %) | Mass balance is a more accurate method as it accounts for water, residual solvents, and non-chromophoric impurities. |
| Purity Method | 100% - (Water + Resid. Solvents + Non-volatile Residue) | HPLC Area % | HPLC Area % assumes all impurities have the same response factor as the main peak, which is often inaccurate. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR | ¹H NMR, Mass Spectrometry | Comprehensive spectral data provides unambiguous structural confirmation. |
| Identified Impurities | Impurity A: 0.05%Impurity B: 0.03% | Total Impurities: < 0.5% | Knowing the identity and amount of specific impurities is critical for developing robust analytical methods. |
| Traceability | Often traceable to USP or Ph. Eur. primary standards. | Lot-to-lot traceability. | Traceability to higher-order standards provides greater confidence and is often required for regulatory filings. |
Experimental Verification Protocols
It is imperative to perform in-house verification of any new reference standard lot. This section provides validated protocols for this purpose.
Protocol: HPLC Purity Determination
This method is designed to separate the main compound from potential process-related impurities and degradation products.
Rationale for Method Choices:
-
Column: A C18 stationary phase is chosen for its excellent retention of the moderately non-polar analyte.
-
Mobile Phase: An acidic mobile phase (using phosphoric acid) is employed to suppress the ionization of the carboxylic acid moiety, ensuring a sharp, symmetrical peak shape.
-
Gradient Elution: A gradient from a weaker solvent (water) to a stronger solvent (acetonitrile) allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.
Step-by-Step Protocol:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-25.1 min: 80% to 30% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
-
Injection & Analysis:
-
Inject 10 µL of the standard solution.
-
Integrate all peaks with an area greater than 0.03% of the main peak area.
-
Calculate purity by Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol: ¹H NMR for Structural Confirmation
NMR spectroscopy provides an unambiguous confirmation of the chemical structure.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Acquisition: Run a standard proton experiment (zg30 pulse program).
-
Parameters: 16 scans, 1-second relaxation delay.
-
-
Data Analysis:
-
Process the resulting Free Induction Decay (FID) with Fourier transformation.
-
Phase and baseline the spectrum.
-
Integrate all signals and compare the chemical shifts and coupling patterns to the expected structure of this compound.
-
Interpreting the Results: A Data-Driven Decision
After running the in-house verification, compare your results with the supplier's CoA.
Table 2: Example Comparison of CoA vs. In-House Verification Data
| Test | Tier 1 Standard (CoA) | Tier 1 Standard (In-House) | Tier 2 Standard (CoA) | Tier 2 Standard (In-House) | Conclusion |
| HPLC Purity | 99.9% (by Mass Bal.) | 99.92% (Area %) | 99.5% (Area %) | 99.45% (Area %) | Both standards meet their respective CoA claims. In-house data is concordant. |
| Impurity A | 0.05% | 0.06% | Not specified | 0.31% | Tier 1 standard has a well-defined and low-level impurity profile. Tier 2 has a significant unknown impurity. |
| ¹H NMR Structure | Conforms | Conforms | Conforms | Conforms | Both materials are structurally correct. |
This comparison clearly demonstrates the value of the Tier 1 standard. While both are structurally correct, the superior purity and detailed impurity characterization of the Tier 1 standard provide much higher confidence for assays where accuracy is paramount, such as in late-stage development and quality control.
Impact of Reference Standard Purity on Final Analysis
The purity of the reference standard directly propagates into the uncertainty of the final reported value for a sample under test.
Caption: Impact of Reference Standard Purity on Final Result Calculation.
As the diagram illustrates, a seemingly small difference in reference standard purity can lead to a significant, and potentially out-of-specification (OOS), difference in the final reported result for an unknown sample.
Conclusion and Recommendations
The selection of a reference standard for this compound should be guided by its intended application:
-
For high-stakes applications such as regulatory filings, validation of quality control methods, and stability studies, a Tier 1 primary reference standard is non-negotiable. Its comprehensive characterization, high purity, and traceability provide the necessary analytical certainty.
-
For routine, in-process checks or early-stage research where a high degree of accuracy is not the primary driver, a well-characterized Tier 2 working standard can be a cost-effective and suitable choice.
Regardless of the tier, in-house verification via orthogonal methods like HPLC and NMR is a critical step that should never be omitted. This ensures the integrity of the standard and, by extension, the integrity of all analytical data generated using it.
References
-
Note: The following are representative sources for the principles discussed. Specific application notes for 3-(3-Chloro-4-methoxyphenyl)
A Guide to Inter-Laboratory Comparison for the Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
This guide provides a comprehensive framework for establishing a robust inter-laboratory comparison for the quantitative analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid. In the landscape of pharmaceutical development and scientific research, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount.[1] An inter-laboratory comparison serves as a critical tool for evaluating the performance of analytical methods and ensuring the reliability of data that underpins regulatory submissions and scientific publications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols.
Introduction: The Imperative for Method Harmonization
This compound is a substituted aromatic carboxylic acid. Its accurate quantification is essential, whether it is an active pharmaceutical ingredient (API), a metabolite, or a critical intermediate in a synthetic pathway. Discrepancies in analytical results between laboratories can lead to significant delays in development, rejection of regulatory filings, and a lack of confidence in scientific findings.
An inter-laboratory study is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment.[3] The primary goals of such a study for this compound are:
-
To evaluate the performance and reliability of various analytical methods.
-
To identify and quantify sources of analytical variability.
-
To establish a consensus on the most robust and suitable method for routine analysis.
-
To provide a standardized protocol that can be adopted by multiple laboratories to ensure data comparability.[1]
This guide will compare two common, powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Designing the Inter-Laboratory Study
Study Coordination and Participating Laboratories
A coordinating laboratory should be designated to prepare and distribute homogenous test samples and to collate and statistically analyze the data. A minimum of five to ten participating laboratories from different organizations is recommended to ensure a meaningful statistical evaluation of the results.
Test Material Preparation
The coordinating laboratory will prepare two sets of samples at different concentration levels (e.g., a low and a high concentration) of this compound. The analyte should be dissolved in a common matrix that is representative of typical sample analysis, such as a placebo formulation or a biological fluid simulant. The homogeneity and stability of these samples must be confirmed before distribution.
The Analytical Challenge: A Head-to-Head Comparison
Each participating laboratory will receive the blind samples and will be tasked with analyzing them using both a provided HPLC-UV method and a GC-MS method. The laboratories will be required to perform a full method validation for each technique according to the International Council on Harmonisation (ICH) Q2(R1) guidelines, which assess parameters such as accuracy, precision, specificity, linearity, and range.[4]
The workflow for this proposed inter-laboratory study is depicted below.
Caption: Workflow of the proposed inter-laboratory comparison study.
Comparative Analytical Methodologies
The choice of analytical technique is critical and depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. For this compound (Molecular Formula: C10H11ClO3, Molecular Weight: 214.65 g/mol , Melting Point: 115-119 °C), both HPLC and GC are viable options.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[6] Given the aromatic nature of the target molecule, UV detection is expected to provide good sensitivity.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of calibration standards from a stock solution of the reference standard. The calibration curve should cover the expected concentration range of the samples.
The general workflow for the HPLC-UV analysis is illustrated below.
Caption: HPLC-UV analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, providing structural information that confirms the identity of the analyte.[6] Since this compound is a carboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile ester.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate the solvent from a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode will be used for initial identification.
Method Validation and Performance Comparison
Participating laboratories must validate each method according to ICH guidelines.[4] The results of these validations will form the core of the inter-laboratory comparison. The following table presents a hypothetical but realistic summary of expected performance data from such a study.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Commentary |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity. |
| Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL | GC-MS is anticipated to have a lower operational range due to higher sensitivity. |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.003 µg/mL | The mass spectrometric detection in GC-MS provides significantly lower detection limits. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | The LOQ for GC-MS is expected to be an order of magnitude better than HPLC-UV. |
| Precision (RSD%) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision. The extra derivatization step in the GC-MS protocol can introduce more variability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy, a key requirement for analytical method validation in pharmaceuticals.[7][8] |
| Specificity | Good | Excellent | While HPLC-UV can resolve the analyte from many impurities, co-eluting species with similar UV spectra can interfere. GC-MS provides definitive identification through mass fragmentation patterns, offering superior specificity. |
Statistical Analysis of Inter-Laboratory Results
The data collected from the participating laboratories will be subjected to statistical analysis to assess the performance of the methods. This will include:
-
Cochran's Test: To check for outliers in within-laboratory variances.
-
Grubbs' Test: To identify outliers in the mean results between laboratories.[9]
-
Analysis of Variance (ANOVA): To calculate the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) for each method.
The relationship between these statistical tests and the overall data analysis is crucial for a valid comparison.
Caption: Statistical analysis workflow for inter-laboratory data.
Conclusion and Recommendations
This guide outlines a framework for a comprehensive inter-laboratory comparison of HPLC-UV and GC-MS methods for the analysis of this compound.
-
For routine quality control and assays where high throughput and precision are key, the HPLC-UV method is likely to be the preferred choice. It is robust, requires minimal sample preparation, and demonstrates excellent precision.
-
For applications requiring very low-level quantification, such as in impurity profiling or bioanalysis, the GC-MS method is superior. Its enhanced sensitivity and specificity are critical in these contexts, despite the additional complexity of the derivatization step.
By conducting such a study, the scientific community can establish a harmonized and validated approach to the analysis of this compound, ensuring data integrity and comparability across the board. The validation of analytical methods is not merely a regulatory requirement but the foundation of product quality in the pharmaceutical industry.[7]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Analytical Aspects.
- BenchChem. (2025). A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7.
- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
- Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.
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- Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
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A Comparative Guide to the Structure-Activity Relationship of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Scaffold
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its structure, featuring a substituted phenyl ring and a flexible propanoic acid chain, allows for diverse chemical modifications to modulate its physicochemical and pharmacological properties. The presence of a chlorine atom at the C3 position and a methoxy group at the C4 position of the phenyl ring are key determinants of its electronic and steric characteristics, which in turn influence its interaction with biological targets. Arylpropanoic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1][2]. Understanding the SAR of this particular scaffold is crucial for designing derivatives with enhanced potency and selectivity.
Comparative Analysis of Structural Modifications
While specific SAR studies on this compound derivatives are limited, we can extrapolate valuable insights from research on analogous phenylpropanoic acid structures. The following sections compare the effects of key structural modifications on biological activity, drawing parallels to inform the rational design of novel derivatives.
Phenyl Ring Substitutions
Modifications to the phenyl ring, including the position and nature of substituents, can significantly impact the biological activity of phenylpropanoic acid derivatives.
-
Halogen Substituents: The presence and position of halogen atoms can influence the lipophilicity and electronic properties of the molecule. In a series of 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone derivatives, the analog with a fluorine substituent showed the highest activity against glioblastoma cells, while derivatives with bromine, chlorine, methyl, methoxy, and hydroxyl groups exhibited lower activity[3]. This suggests that smaller, more electronegative substituents may be favorable for this particular biological target.
-
Methoxy and Hydroxyl Groups: The methoxy group at the C4 position of the parent scaffold is a key feature. In other series of compounds, the introduction of methoxy groups has been shown to enhance anticancer activity[3]. For instance, a review on antimetastatic compounds highlights that the presence of methoxy groups can contribute to both antimigration and antiproliferation activities[4]. The conversion of the methoxy group to a hydroxyl group could introduce a hydrogen bond donor, potentially altering target interactions.
Propanoic Acid Chain Modifications
Alterations to the propanoic acid side chain, including the carboxylic acid moiety, can dramatically affect the molecule's pharmacokinetic and pharmacodynamic properties.
-
Amide and Ester Derivatives: Conversion of the carboxylic acid to an amide or ester can modulate the compound's polarity, membrane permeability, and metabolic stability. In a study of β, β-diphenyl propionic acid amides, several derivatives exhibited moderate to potent anti-inflammatory activity[1]. Similarly, the synthesis of various amide derivatives of 2-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]propionic acid also yielded compounds with significant anti-inflammatory effects[1].
-
Heterocyclic Derivatives: The incorporation of heterocyclic moieties in place of or attached to the propanoic acid chain can introduce novel interactions with biological targets. For example, the synthesis of 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent has been explored for anticancer activity[5].
Potential Therapeutic Applications and Supporting Data
Based on the SAR of related compounds, derivatives of this compound hold potential as both anticancer and anti-inflammatory agents.
Anticancer Activity
Several studies on related phenylpropanoic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Phenylpropanoic Acid Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid | Oxime derivative 21 | A549 (Lung) | 5.42 | [6][7] |
| Oxime derivative 22 | A549 (Lung) | 2.47 | [6][7] | |
| 3-((4-hydroxyphenyl)amino)propanoic Acid | Hydrazone derivative 29 (with 4-NO2 phenyl) | A549 (Lung) | Reduces viability to 31.2% at 100 µM | [8] |
| 4-allyl-2-methoxyphenol | 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast) | 0.400 µg/mL | [9] |
The data in Table 1 highlights that modifications to the propanoic acid chain, such as the introduction of oxime and hydrazone functionalities, can lead to potent anticancer activity[6][7]. The presence of a nitro group on a phenyl substituent also appears to enhance cytotoxicity[8].
Anti-inflammatory Activity
Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Derivatives of this compound are therefore expected to exhibit anti-inflammatory properties.
A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (a compound with some structural similarities) demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats[10]. Repeated administration of this compound significantly reduced paw edema and decreased serum levels of the pro-inflammatory cytokine TNF-α[10]. Another study on 3-chloro-4-cyclopropylmethoxyphenylacetic acid, a related structure, also reported favorable anti-inflammatory, analgesic, and antipyretic activities[11].
Experimental Protocols
To facilitate further research into the SAR of this compound derivatives, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to assess the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[12]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals. The control group receives only the vehicle.
-
Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of this compound derivatives and the experimental workflow for their evaluation.
Caption: Key modification sites and their potential impact on biological activity.
Caption: A typical workflow for the development and evaluation of novel derivatives.
Conclusion and Future Directions
The this compound scaffold presents a versatile platform for the design of novel therapeutic agents with potential anticancer and anti-inflammatory activities. By leveraging the existing knowledge of the SAR of related phenylpropanoic acid derivatives, researchers can rationally design and synthesize new compounds with improved pharmacological profiles. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these novel derivatives. Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions on the phenyl ring and modifications of the propanoic acid chain. A comprehensive screening of these compounds against a panel of cancer cell lines and in various inflammatory models will be crucial for elucidating a detailed SAR and identifying lead candidates for further preclinical development.
References
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MDPI. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Taylor & Francis Online. (Date not available). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
National Center for Biotechnology Information. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]
-
PubMed. (Date not available). [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides]. [Link]
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MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
MDPI. (Date not available). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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National Center for Biotechnology Information. (Date not available). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. [Link]
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PubMed. (1977). Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. [Link]
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National Center for Biotechnology Information. (Date not available). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
-
MDPI. (Date not available). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
MDPI. (Date not available). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. [Link]
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ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
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Neliti. (Date not available). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
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PubMed. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. [Link]
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ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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MDPI. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. [Link]
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PubChem. (Date not available). 3-(5-chloro-2-methoxyphenyl)propanoic acid (C10H11ClO3). [Link]
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A Comparative Guide to Halogenated vs. Non-Halogenated Phenylpropanoic Acids for Drug Development
This guide offers an in-depth technical comparison between halogenated and non-halogenated phenylpropanoic acids, tailored for researchers, scientists, and drug development professionals. We will explore the fundamental impact of halogenation on the physicochemical and biological properties of this crucial scaffold, supported by experimental data and protocols.
The Phenylpropanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Phenylpropanoic acid, also known as hydrocinnamic acid, is a simple aromatic carboxylic acid consisting of a benzene ring attached to a propanoic acid tail.[1][2] Its derivatives, such as ibuprofen and naproxen, form the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The scaffold's robustness and amenability to chemical modification make it a "privileged structure" in drug discovery, allowing for the fine-tuning of its pharmacological profile. Among the most powerful tools for this optimization is halogenation.
The Power of Halogenation: A Strategic Tool for Optimizing Drug Candidates
Halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—is a cornerstone of modern medicinal chemistry. It is estimated that up to a third of drugs in clinical investigation contain a halogen.[3] This is not a random substitution; it is a deliberate strategy to modulate a molecule's properties in predictable ways.[4][5][6]
Causality Behind Halogenation's Effects:
-
Enhanced Lipophilicity: Halogens are more lipophilic than hydrogen. Replacing a hydrogen atom with a halogen typically increases the molecule's partition coefficient (logP), which can improve its ability to cross lipid cell membranes.[5] This is critical for enhancing bioavailability and ensuring the drug can reach its intracellular target.[4][5]
-
Metabolic Blocking: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a stable halogen, like fluorine, at a metabolically vulnerable position can physically block this process, thereby increasing the drug's half-life and metabolic stability.[6]
-
Modulation of Acidity (pKa): As highly electronegative atoms, halogens exert a strong electron-withdrawing effect.[6] When placed on the phenyl ring, they can stabilize the carboxylate anion, making the carboxylic acid more acidic (i.e., lowering its pKa). This change influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane transport, and binding to target proteins.
-
Conformational Control and Halogen Bonding: The size of the halogen atom can introduce steric bulk, influencing the molecule's rotational conformation. Furthermore, halogens can act as Lewis acids, forming a specific, non-covalent interaction known as a "halogen bond" with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and target selectivity.
Comparative Analysis of Physicochemical Properties
The introduction of a halogen atom systematically alters the core physicochemical properties of the phenylpropanoic acid scaffold. The table below summarizes these changes.
| Property | Non-Halogenated Phenylpropanoic Acid | Halogenated Phenylpropanoic Acid | Scientific Rationale & Impact on Drug Development |
| Lipophilicity (logP) | Lower (e.g., ~1.8 for parent compound[1][7]) | Higher (Increases with halogen size: F < Cl < Br < I) | Improves membrane permeability and absorption.[5] Can also increase protein binding and tissue distribution. |
| Acidity (pKa) | Higher (Weaker acid, ~4.66 for parent compound[1]) | Lower (Stronger acid) | The electron-withdrawing nature of halogens stabilizes the conjugate base, increasing acidity.[6] This affects the ionization state, influencing solubility and interactions with biological targets. |
| Metabolic Stability | More susceptible to aromatic hydroxylation | Often significantly enhanced | Halogens can block sites of metabolism, leading to a longer in vivo half-life and reduced metabolic clearance.[6] |
| Biodegradability | Generally higher | Significantly lower | The strength of the carbon-halogen bond makes these compounds more resistant to environmental degradation, a factor to consider for environmental impact.[5] |
Impact on Biological and Pharmacological Profiles
The shifts in physicochemical properties directly translate to altered biological activity.
-
Enhanced Potency: As seen in many drug classes, halogenation can lead to a marked increase in potency. For example, studies on antimicrobial peptoids have shown that brominated analogs can have up to a 32-fold increase in activity against S. aureus compared to their non-halogenated counterparts.[8] This enhancement is often attributed to improved membrane disruption and target engagement.
-
Dual-Action Capabilities: The modification of a phenylpropanoic acid core can introduce new functionalities. For instance, novel 2-phenylpropionic acid derivatives have been synthesized to act as dual COX inhibitory and antibacterial agents, demonstrating the versatility of this modified scaffold.[9]
-
Toxicity Profile: While beneficial, halogenation must be approached with caution. The increased lipophilicity can sometimes lead to non-specific binding and off-target toxicity. Furthermore, the metabolic stability that is often sought can lead to bioaccumulation if not properly balanced with clearance pathways.
The following diagram illustrates the divergent metabolic fates of a halogenated versus a non-halogenated phenylpropanoic acid.
Caption: Comparative metabolic pathways.
Key Experimental Protocols for Comparative Evaluation
Objective comparison requires robust, standardized experimental data. The following protocols are fundamental for characterizing and comparing analogs.
Protocol: Determination of Lipophilicity (logP)
Principle: The "shake-flask" method is the gold standard for measuring the partition coefficient between 1-octanol and water, representing the distribution between a lipid and aqueous phase.[10][11]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with 1-octanol. Separately, saturate 1-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.[12]
-
Sample Preparation: Accurately weigh and dissolve the test compound (halogenated or non-halogenated analog) in a 1:1 mixture of the pre-saturated 1-octanol and buffer.
-
Partitioning: Vigorously shake the mixture in a separatory funnel for a defined period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a validated analytical method, such as HPLC with UV detection.[12]
-
Calculation: The partition coefficient, P, is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous]. The final value is expressed as logP.
Protocol: Determination of Acidity (pKa)
Principle: Potentiometric titration measures the change in pH of a solution of the acidic compound upon the addition of a strong base, allowing for the determination of the acid dissociation constant.[10]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the phenylpropanoic acid derivative in a suitable solvent system (e.g., water or a water/co-solvent mixture like methanol for less soluble compounds).
-
Titration Setup: Calibrate a pH meter with standard buffers. Use an automated titrator for precise delivery of the titrant.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the acid has been neutralized.[10]
The overall workflow for a comprehensive comparative analysis is outlined below.
Caption: A typical drug discovery workflow.
Conclusion for the Drug Developer
The strategic halogenation of the phenylpropanoic acid scaffold is a validated and powerful approach to overcoming pharmacokinetic and pharmacodynamic hurdles in drug discovery. By enhancing lipophilicity, blocking metabolic hotspots, and modulating acidity, halogenation can transform a moderately active compound into a potent drug candidate. However, this strategy is not a panacea. A comprehensive, data-driven comparison of halogenated and non-halogenated analogs, using the principles and protocols outlined in this guide, is essential for making informed decisions and advancing the most promising molecules toward clinical development.
References
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Dingell, J. V., & Heimberg, M. (1968). The effects of aliphatic halogenated hydrocarbons on hepatic drug metabolism. Biochemical Pharmacology, 17(7), 1269-78. [Link]
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Ali, S., et al. (2025). Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024. European Journal of Medicinal Chemistry, 287, 117380. [Link]
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Kubíček, V., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]
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Dahlem, R., & Dinkler, C. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Toxics, 11(11), 911. [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Tiz, B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1689. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
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Ali, S., et al. (2025). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. OUCI. [Link]
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Wikipedia. Phenylpropanoic acid. [Link]
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PharmaCompass. 3-Phenyl propanoic acid. [Link]
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
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ResearchGate. Biological activities of natural halogen compounds. [Link]
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Gökçe, M., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1038-1051. [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
- Google Patents.
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ResearchGate. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]
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Davidson, P. M., & Branden, A. L. (1981). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection, 44(8), 623-632. [Link]
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PubChem. 2-Phenylpropionic acid. [Link]
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FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
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Sanabria, M., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PLOS ONE, 17(9), e0274123. [Link]
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D'Este, F., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(19), 6649. [Link]
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Efficacy Deep Dive: A Comparative Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid and Standard Non-Steroidal Anti-Inflammatory Drugs
Introduction
In the landscape of inflammatory response modulation, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. This guide introduces 3-(3-Chloro-4-methoxyphenyl)propanoic acid , a compound of interest whose therapeutic potential is yet to be fully elucidated. Given its structural similarities to known arylpropionic acid derivatives, a class of compounds well-established for their anti-inflammatory properties, we hypothesize that this compound may exert its effects through similar mechanistic pathways.
This document provides a comprehensive framework for evaluating the potential anti-inflammatory efficacy of this compound. We will draw objective comparisons against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor. This comparison is grounded in established in vitro experimental data for the reference compounds and provides detailed, replicable protocols for the assessment of our target molecule. Our analysis will be centered around the inhibition of key inflammatory mediators, providing researchers, scientists, and drug development professionals with a robust guide for preliminary efficacy screening.
Mechanistic Crossroads: The Cyclooxygenase Pathway
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Two principal isoforms of COX exist:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow.
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various pro-inflammatory stimuli.
The differential inhibition of these two isoforms dictates the therapeutic efficacy and side-effect profile of an NSAID. Non-selective inhibitors, such as Ibuprofen, target both COX-1 and COX-2. While effective in mitigating inflammation, their inhibition of COX-1 can lead to undesirable gastrointestinal side effects. Conversely, selective COX-2 inhibitors, like Celecoxib, were developed to specifically target the inflammation-induced isoform, thereby aiming to reduce the risk of such complications.
Based on its chemical structure, it is plausible that this compound may also function as a COX inhibitor. The subsequent experimental protocols are designed to rigorously test this hypothesis and to determine its potency and selectivity in comparison to our established benchmarks.
Caption: Workflow for the in vitro COX enzymatic assay.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in RAW 264.7 Macrophages
This cell-based assay evaluates the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of various inflammatory mediators, including TNF-α. This assay measures the amount of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight. [1]
-
-
Treatment and Stimulation:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of the test compound, Ibuprofen, or Celecoxib and pre-incubate for 1 hour.
-
Add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response. [1]Include a vehicle control without LPS.
-
-
Sample Collection and Analysis:
-
Incubate the plate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of TNF-α release.
-
Caption: Workflow for the LPS-induced TNF-alpha release assay.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a test compound to inhibit the production of nitric oxide (NO), another key inflammatory mediator, in LPS-stimulated macrophages.
Principle: The production of NO is measured indirectly by quantifying the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reaction is a colorimetric assay where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the TNF-α release assay (Section 2).
-
-
Griess Assay:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound and calculate the IC50 value.
-
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Conclusion and Future Directions
This guide provides a foundational framework for the initial efficacy assessment of this compound as a potential anti-inflammatory agent. By employing the detailed experimental protocols herein, researchers can generate robust and comparable data to benchmark its performance against the well-characterized NSAIDs, Ibuprofen and Celecoxib.
The determination of its COX inhibition profile, coupled with its effects on pro-inflammatory cytokine and nitric oxide production, will offer a multi-faceted view of its potential mechanism of action and therapeutic utility. Positive results from these in vitro studies would warrant further investigation, including more comprehensive mechanistic studies and subsequent in vivo models of inflammation to establish a more complete pharmacological profile.
References
- Kudo, I., & Murakami, M. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685.
-
ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
Sources
A Comparative Guide to the Enantioselective Synthesis and Analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Isomers
Introduction: The Significance of Chirality in Arylpropanoic Acids
3-(3-Chloro-4-methoxyphenyl)propanoic acid is a chiral carboxylic acid with a stereocenter at the C3 position. As with many biologically active molecules, the spatial arrangement of substituents around this chiral center can lead to significant differences in pharmacological and toxicological properties between its two enantiomers, the (R)- and (S)-isomers. In the broader class of 2-arylpropanoic acids, commonly known as "profens," it is well-established that one enantiomer often exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects[1][2]. This guide provides a comprehensive overview of a robust method for the enantioselective synthesis of the (R)- and (S)-isomers of this compound via enzymatic kinetic resolution. Furthermore, it details the analytical techniques for their separation and characterization and discusses the anticipated disparities in their biological activities based on established principles for this compound class.
This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.
Enantioselective Synthesis via Enzymatic Kinetic Resolution
Among the various strategies for obtaining enantiomerically pure compounds, enzymatic kinetic resolution (EKR) stands out for its high selectivity, mild reaction conditions, and environmental compatibility. Lipases, in particular, are versatile biocatalysts for the resolution of a wide range of chiral molecules, including 3-arylalkanoic acids[3][4]. Candida antarctica lipase B (CALB) is a highly effective and widely used lipase for the resolution of chiral carboxylic acids and their esters due to its broad substrate scope and excellent enantioselectivity[5][6].
The underlying principle of EKR is the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. In this case, we will first synthesize the racemic ethyl ester of this compound. Subsequently, in the presence of CALB and water, one of the enantiomers of the ester will be selectively hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains largely as the unreacted ester. This allows for the separation of the enantioenriched acid from the enantioenriched ester.
Figure 1: Workflow for the enantioselective synthesis of (R)- and (S)-3-(3-chloro-4-methoxyphenyl)propanoic acid via enzymatic kinetic resolution.
Experimental Protocol: Synthesis and Resolution
Part A: Synthesis of Racemic Ethyl 3-(3-Chloro-4-methoxyphenyl)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of racemic this compound in 100 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic ethyl ester. Purify by column chromatography on silica gel if necessary.
Part B: Enzymatic Kinetic Resolution
-
Reaction Setup: To a solution of 5.0 g of racemic ethyl 3-(3-chloro-4-methoxyphenyl)propanoate in 50 mL of toluene in a temperature-controlled flask, add 5 mL of a phosphate buffer solution (0.1 M, pH 7.0).
-
Enzyme Addition: Add 500 mg of immobilized Candida antarctica lipase B (e.g., Novozym® 435).
-
Incubation: Stir the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion.
-
Reaction Quench: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation of Enantiomers:
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer.
-
Wash the organic layer (containing the unreacted ester) with a 5% sodium bicarbonate solution to remove any remaining acidic product. Combine the aqueous extracts.
-
Acidify the combined aqueous layers to pH 2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). The combined ether layers contain the enantioenriched carboxylic acid.
-
Dry both the organic layer containing the ester and the ether layer containing the acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Part C: Hydrolysis of the Enantioenriched Ester
-
Reaction Setup: Dissolve the enantioenriched ethyl ester obtained from the resolution in a mixture of 50 mL of ethanol and 25 mL of 2 M sodium hydroxide solution.
-
Hydrolysis: Stir the mixture at room temperature overnight.
-
Work-up: Remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any non-polar impurities.
-
Isolation: Acidify the aqueous layer to pH 2 with 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined ether layers over anhydrous sodium sulfate, filter, and concentrate to yield the second enantiomer of the carboxylic acid.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The determination of enantiomeric excess (e.e.) and the separation of the enantiomers is crucial for this study. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of arylpropanoic acids.
Figure 2: Workflow for the chiral HPLC analysis of this compound enantiomers.
Experimental Protocol: Chiral HPLC Method
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column, for example, a Daicel CHIRALPAK® series column.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting condition would be 90:10:0.1 (v/v/v). The mobile phase composition should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 230-280 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Comparative Data of the Enantiomers
The following table summarizes the expected and experimentally determined properties of the (R)- and (S)-enantiomers of this compound.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₀H₁₁ClO₃ | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol | 214.65 g/mol | 214.65 g/mol |
| Melting Point | Expected to be similar to the racemate | Expected to be similar to the racemate | 115-119 °C |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer | 0° |
| Chiral HPLC Retention Time | tR₁ (To be determined experimentally) | tR₂ (To be determined experimentally) | Two peaks at tR₁ and tR₂ |
| Enantiomeric Excess (e.e.) | >98% (Post-resolution) | >98% (Post-resolution and hydrolysis) | 0% |
| Predicted Biological Activity | Potentially lower prostaglandin synthesis inhibition; may possess other biological activities. | Likely the more potent inhibitor of prostaglandin synthesis (anti-inflammatory and analgesic activity). | A combination of the activities of both enantiomers. |
Discussion on Predicted Biological Activity
-
The (S)-Enantiomer: For the vast majority of profens, the (S)-enantiomer is the eutomer, responsible for the primary anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway[2]. It is therefore highly probable that the (S)-isomer of this compound will be the more potent inhibitor of these enzymes.
-
The (R)-Enantiomer: The (R)-enantiomer is typically less active as a COX inhibitor. However, in some cases, the (R)-enantiomer can undergo in vivo metabolic chiral inversion to the active (S)-enantiomer, acting as a prodrug[8]. Furthermore, some (R)-enantiomers, such as R-flurbiprofen, have been shown to possess analgesic properties that are independent of peripheral prostaglandin synthesis inhibition, suggesting alternative mechanisms of action[1]. Consequently, the (R)-isomer of this compound may exhibit a different pharmacological profile and should be investigated independently.
The development of single-enantiomer drugs can offer significant advantages, including a better therapeutic index, reduced metabolic burden, and a more predictable dose-response relationship.
Conclusion
This guide has outlined a comprehensive and practical approach for the enantioselective synthesis of the (R)- and (S)-isomers of this compound using enzymatic kinetic resolution with Candida antarctica lipase B. Detailed protocols for the synthesis, resolution, and subsequent chiral HPLC analysis have been provided to enable researchers to produce and characterize these enantiomers with high purity. The comparative guide highlights the critical importance of stereochemistry in this class of compounds and provides a scientifically grounded prediction of their differential biological activities. The methodologies described herein are robust and can serve as a foundational framework for the further investigation and development of these and other chiral arylpropanoic acids.
References
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Brune, K., & Geisslinger, G. (1994). Pure enantiomers of 2-arylpropionic acids: tools in pain research and improved drugs in rheumatology. Journal of clinical pharmacology, 34(12), 1284–1290. Retrieved from [Link]
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Kumar, P., Sangam, & Ahmad, M. I. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. Retrieved from [Link]
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Adlercreutz, P., Wiberg, K., & Canbäck, B. (1998). Resolution of derivatives of 1,2-propanediol with lipase B from Candida antarctica. Effect of substrate structure, medium, water activity and acyl donor on enantiomeric ratio. Chemistry and physics of lipids, 93(1-2), 199–207. Retrieved from [Link]
-
Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
-
Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
-
Fornwald, S., Forró, E., & Fülöp, F. (2002). Candida antarctica Lipase A — A Powerful Catalyst for the Resolution of Heteroaromatic β-Amino Esters. Tetrahedron: Asymmetry, 13(21), 2383-2388. Retrieved from [Link]
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Geisslinger, G., & Brune, K. (1993). Pure Enantiomers of 2‐Arylpropionic Acids: Tools in Pain Research and Improved Drugs in Rheumatology. Semantic Scholar. Retrieved from [Link]
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Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(7), 413-419. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]
-
de Miranda, A. S., et al. (2015). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 20(12), 21816-21831. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (R)-3-Amino-3-(3-chlorophenyl)propionic Acid: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]
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Gricman, Ł., & Pleiss, J. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. International Journal of Molecular Sciences, 21(10), 3535. Retrieved from [Link]
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Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 5(2), 649-683. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The subject of this guide, 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS No. 1857-56-3), serves as a crucial building block in various synthetic pathways. Its purity directly influences the downstream reaction yields, impurity profiles of subsequent products, and the ultimate integrity of biological and clinical data.
This guide provides an in-depth comparison of four primary purification techniques for this solid, crystalline compound.[1][] We will move beyond simple protocols to explore the underlying principles, rationale for experimental choices, and the expected outcomes supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate purification strategy based on their specific requirements for purity, scale, and efficiency.
Understanding the Challenge: Common Impurities
The choice of a purification technique is fundamentally dictated by the nature of the impurities present.[3] Depending on the synthetic route used to produce this compound, common impurities may include:
-
Unreacted starting materials.
-
Byproducts from side reactions.
-
Neutral or basic organic compounds.
-
Structurally similar acidic compounds.
-
Residual solvents and reagents.
Each purification method discussed offers a unique selectivity profile for removing these contaminants.
Methodology 1: Recrystallization
Recrystallization is often the first-choice technique for purifying solid compounds due to its cost-effectiveness and scalability.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Expertise & Experience: The Rationale
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, which possesses both a polar carboxylic acid group and a moderately non-polar substituted phenyl ring, solvents of intermediate polarity are often excellent candidates.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, provides a tunable polarity to achieve optimal crystallization.[5]
Experimental Workflow: Recrystallization
Caption: Workflow for Purification by Recrystallization.
Trustworthiness: A Self-Validating Protocol
The success of recrystallization is immediately validated by the physical characteristics of the product. The formation of well-defined crystals, a significant improvement in color (e.g., from off-white to white), and a sharp melting point range consistent with the literature value (115-119 °C) are strong indicators of increased purity.[1][5]
Methodology 2: Acid-Base Extraction
This classical liquid-liquid extraction technique is exceptionally powerful for separating acidic compounds from neutral or basic impurities.[3] It leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.
Expertise & Experience: The Rationale
The key is to use a base that is strong enough to deprotonate the carboxylic acid but not so strong that it causes hydrolysis or other side reactions. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Its basicity is sufficient to extract the propanoic acid into the aqueous layer, leaving non-acidic impurities behind in the organic phase. Subsequent re-acidification of the aqueous layer with a strong acid, like hydrochloric acid (HCl), re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[3]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.
Trustworthiness: A Self-Validating Protocol
This protocol's validity is confirmed by a clear separation of layers during extraction and the robust precipitation of the product upon acidification. A purity check via Thin Layer Chromatography (TLC) or analytical HPLC of the organic layer after extraction should show the absence of the target compound, confirming its successful transfer to the aqueous phase.
Methodology 3: Silica Gel Column Chromatography
For separating the target acid from impurities with similar polarities, such as other carboxylic acids or polar non-acidic compounds, column chromatography is a more powerful tool.[3]
Expertise & Experience: The Rationale
A common challenge when purifying carboxylic acids on standard silica gel is severe peak tailing or streaking. This occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica surface, leading to a mixture of protonated and deprotonated forms.[3][6] The authoritative solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[3][6] This suppresses the deprotonation of the target compound, ensuring it elutes as a single, well-defined band.
Experimental Workflow: Column Chromatography
Caption: Workflow for Purification by Column Chromatography.
Trustworthiness: A Self-Validating Protocol
The protocol is validated through systematic monitoring. Initial TLC analysis determines the optimal solvent system. During the run, collecting small, sequential fractions and analyzing each by TLC allows for precise identification of those containing the pure compound, ensuring that only the highest purity fractions are combined.
Methodology 4: Preparative Reversed-Phase HPLC (Prep-HPLC)
For applications demanding the highest possible purity (>99.5%), such as reference standard preparation or final API purification, preparative HPLC is the gold standard.[7][8] It offers the highest resolving power of the techniques discussed.
Expertise & Experience: The Rationale
Reversed-phase chromatography on a C18 stationary phase is highly effective for separating organic molecules.[9] For carboxylic acids, it is crucial to control the pH of the mobile phase. By adding an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid, the mobile phase pH is kept low (typically pH 2-3).[10] This ensures the carboxylic acid remains fully protonated (in its neutral form), leading to stronger retention on the non-polar C18 stationary phase, better separation from impurities, and sharp, symmetrical peak shapes.[10] Method development begins at the analytical scale to optimize selectivity before scaling up to a preparative column.[11][12]
Experimental Workflow: Preparative HPLC
Caption: Workflow for Purification by Preparative HPLC.
Trustworthiness: A Self-Validating Protocol
The system's validity is inherent in its design. The analytical chromatogram from the method development phase serves as the benchmark for the preparative separation. The purity of the collected fractions can be immediately re-assessed using the same analytical HPLC method, providing direct, quantitative evidence of the purification's success.
Performance Benchmarking: A Comparative Summary
The choice of technique involves a trade-off between purity, yield, cost, and throughput. The following table provides a comparative overview based on typical experimental outcomes.
| Parameter | Recrystallization | Acid-Base Extraction | Silica Gel Chromatography | Preparative HPLC |
| Typical Purity | 95 - 99% | 97 - 99.5% | 98 - 99.5% | > 99.5% |
| Typical Yield | 60 - 85% | 85 - 95% | 70 - 90% | > 90% |
| Selectivity | Removes major impurities | Removes neutral/basic impurities | Removes polar/non-polar impurities | Highest resolution for close-eluting impurities |
| Cost | Low | Low | Moderate | High |
| Throughput | High | High | Low to Moderate | Low |
| Scalability | Excellent | Excellent | Moderate | Good, but costly |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve the solid completely with gentle heating.
-
Induce Saturation: While hot, add deionized water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the purified crystals under vacuum at 50 °C to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve 5.0 g of the crude material in 100 mL of ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with 50 mL portions of saturated aqueous sodium bicarbonate solution. Combine the aqueous extracts.[3]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate will form.[3]
-
Collection, Washing, and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Mobile Phase Preparation: Based on prior TLC analysis, prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v) containing 0.5% acetic acid.[3][6]
-
Column Packing: Prepare a silica gel column of appropriate size.
-
Sample Loading: Dissolve 1.0 g of crude material in a minimal amount of dichloromethane, add ~2 g of silica gel, and evaporate the solvent to create a dry powder. Load this powder onto the top of the packed column.
-
Elution and Collection: Elute the column with the mobile phase, collecting fractions (e.g., 10-15 mL each).
-
Analysis: Monitor the fractions by TLC. Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to yield the purified acid.
Protocol 4: Purity Assessment by Analytical HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 285 nm.[13]
-
Analysis: Dissolve a small sample of the purified material in acetonitrile. Inject and analyze the chromatogram for peak symmetry and the presence of any impurity peaks. Purity is determined by the area percentage of the main peak.
Conclusion and Recommendations
The selection of a purification technique for this compound is a strategic decision guided by the end-use requirements.
-
For general synthesis where moderate to high purity (95-99%) is sufficient, Recrystallization and Acid-Base Extraction are highly effective, economical, and scalable first-line choices.
-
When dealing with challenging impurity profiles containing structurally similar compounds, Silica Gel Column Chromatography provides the necessary resolving power, provided the mobile phase is correctly modified with acid.
-
For applications requiring the highest echelon of purity (>99.5%), such as for creating analytical reference standards or for cGMP-regulated processes, Preparative HPLC is the unequivocal choice, delivering unparalleled separation efficiency.
By understanding the principles and practical nuances of each method, researchers can confidently select and execute a purification strategy that ensures the quality and integrity of their scientific work.
References
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. 9
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Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. 10
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BenchChem. Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid. 6
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ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
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Teledyne LABS. Preparative HPLC: Large-Scale Peptide Purification.
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ChemicalBook. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
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ChemicalBook. 3-(4-hydroxy-3-methoxyphenyl)propionic acid(1135-23-5) 1h nmr.
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ChemicalBook. 1857-56-3(3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&).
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European Patent Office. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
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RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
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Google Patents. CN101671245A - Process for preparing 3-methoxypropiophenone.
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PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
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SIELC Technologies. Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column.
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ChemicalBook. 3-(4-Chlorophenyl)propanoic acid synthesis.
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ChemScene. 3-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonamido)propanoic acid.
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Sigma-Aldrich. 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9.
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TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
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Arctom. CAS NO. 773125-23-8 | 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid.
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Amerigo Scientific. 3-(3-Chloro-4-methoxyphenyl)propionic acid.
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BenchChem. Application Note: Purification of Propanoic Acid, 3-(trichlorogermyl)- by Recrystallization.
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BenchChem. Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
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A Comparative Guide to 2D NMR: Unambiguous Structure Elucidation of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Introduction: Beyond the 1D Spectrum
In the realm of drug development and materials science, the precise structural characterization of novel small molecules is a non-negotiable cornerstone of research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as the initial workhorse for structural analysis, its limitations become apparent with increasing molecular complexity. Overlapping signals, ambiguous assignments, and the inability to definitively connect disparate parts of a molecule can lead to costly misinterpretations.
This guide addresses these challenges head-on. We will perform a deep dive into the structural confirmation of a representative small molecule, 3-(3-Chloro-4-methoxyphenyl)propanoic acid , moving beyond simple 1D analysis to leverage the power of two-dimensional (2D) NMR. The objective is not merely to present a protocol but to illustrate a self-validating analytical strategy. By comparing and integrating data from three fundamental 2D NMR experiments—COSY, HSQC, and HMBC—we will demonstrate how to build an unshakeable, evidence-based structural assignment, essential for regulatory submissions, patent filings, and advancing scientific discovery.
The Strategy: Assembling the Molecular Jigsaw with Orthogonal Data
The core principle of robust structure elucidation lies in gathering complementary, or orthogonal, pieces of information that corroborate each other. 2D NMR is unparalleled in this regard, providing a series of correlation maps that reveal the intricate bonding network of a molecule.[1][2] Our strategy involves a logical progression through three key experiments.
-
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks.[3] It is the primary tool for identifying adjacent protons, typically separated by two or three bonds, allowing us to piece together individual "spin systems" within the molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations).[5] It acts as a definitive bridge between the ¹H and ¹³C spectra, telling us precisely which proton is bonded to which carbon.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[7][8] HMBC data allows us to connect the individual spin systems identified by COSY, linking them through quaternary carbons and heteroatoms to build the complete molecular structure.[9]
Below is a visualization of our comprehensive workflow for unambiguous structure determination.
Experimental Protocol: A Self-Validating Approach
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters. The following protocol is designed for a standard 500 or 600 MHz spectrometer.[10]
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. The sample height should be at least 4.5 cm.[4]
2. Spectrometer Setup and 1D NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.[11]
-
Tune and match the probe for both the ¹H and ¹³C frequencies. This is critical for sensitivity in 2D experiments.[12]
-
Acquire a standard 1D ¹H spectrum to verify sample purity and concentration. Optimize the spectral width (SW) and transmitter offset (o1p) to cover all proton signals.[12]
-
Acquire a standard ¹³C spectrum, optionally including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
3. 2D NMR Acquisition:
-
General Principle: Use the optimized spectral widths from the 1D experiments to set up the 2D experiments. 2D experiments are typically run without sample spinning to avoid artifacts.[10]
-
COSY (gradient-selected, phase-sensitive):
-
Load a standard cosygpprqf or similar parameter set.
-
Set the spectral width in both dimensions (F2 and F1) to match the ¹H spectrum.
-
Typically acquire 1024 or 2048 data points in F2 and 256-512 increments in F1.
-
Use 2-4 scans per increment. The total experiment time is usually 10-30 minutes.[13]
-
-
HSQC (gradient-selected, sensitivity-enhanced, edited):
-
Load a standard hsqcedetgpsisp2 or similar parameter set. This "edited" sequence has the advantage of phasing CH/CH₃ groups opposite to CH₂ groups, providing the same information as a DEPT-135 experiment but with much higher sensitivity.[5]
-
Set the F2 (¹H) dimension spectral width to match the proton spectrum and the F1 (¹³C) dimension to match the carbon spectrum.
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is a standard value for organic molecules.
-
Acquire 2-8 scans per increment for 128-256 increments.
-
-
HMBC (gradient-selected):
-
Load a standard hmbcgplpndqf or similar parameter set.
-
Set the F2 (¹H) and F1 (¹³C) spectral widths as done for the HSQC.
-
This experiment is optimized for a long-range coupling constant (ⁿJCH) of 7-8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[4][5]
-
HMBC is less sensitive than HSQC, so more scans (e.g., 8-32) per increment are typically required.
-
Data Interpretation: A Case Study
Let's analyze the hypothetical but realistic NMR data for this compound. For clarity, we will use the following numbering scheme:
Step 1: 1D ¹H and ¹³C NMR Analysis
The 1D spectra provide the initial chemical shift assignments. The electron-withdrawing chlorine and electron-donating methoxy groups create a distinct substitution pattern on the aromatic ring.[14]
| ¹H Data (Hypothetical) | ¹³C Data (Hypothetical) |
| δ (ppm) | Multiplicity |
| 7.18 | d |
| 7.05 | dd |
| 6.85 | d |
| 3.88 | s |
| 2.89 | t |
| 2.63 | t |
Step 2: COSY Analysis - Identifying Spin Systems
The COSY spectrum reveals which protons are coupled to each other. We expect two isolated spin systems.
-
Aliphatic System: A cross-peak between the signals at δ 2.89 (H-7) and δ 2.63 (H-8) confirms the -CH₂-CH₂- fragment of the propanoic acid side chain.
-
Aromatic System: A cross-peak between δ 7.05 (H-6) and δ 6.85 (H-5) confirms their ortho relationship (three-bond coupling). The H-2 proton at δ 7.18 shows no COSY correlations, consistent with its isolation from other protons.[15]
Step 3: HSQC Analysis - Linking Protons to Carbons
The HSQC spectrum definitively connects each proton to its directly attached carbon, confirming the assignments from the 1D data.
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| C/H-2 | 7.18 | 127.5 |
| C/H-5 | 6.85 | 111.9 |
| C/H-6 | 7.05 | 128.8 |
| C/H-7 | 2.89 | 29.8 |
| C/H-8 | 2.63 | 35.4 |
| C/H-10 | 3.88 | 56.1 |
Step 4: HMBC Analysis - Building the Molecular Skeleton
The HMBC spectrum provides the critical long-range correlations that piece the entire structure together. The absence of a one-bond correlation (which is suppressed in the HMBC experiment) and the presence of two- and three-bond correlations are key.[5]
The following diagram and table highlight the crucial correlations that bridge the isolated fragments and confirm the substitution pattern.
| Proton (¹H) | Observed HMBC Correlations to Carbons (¹³C) | Structural Significance |
| H-10 (δ 3.88) | C-4 (δ 154.2) | Confirms the methoxy group is attached to C-4. |
| H-7 (δ 2.89) | C-1 (δ 131.0), C-2 (δ 127.5), C-6 (δ 128.8), C-8 (δ 35.4) | Crucially links the propanoic acid side chain to the aromatic ring at position C-1. |
| H-8 (δ 2.63) | C-9 (δ 178.5), C-7 (δ 29.8) | Confirms the connectivity of the propanoic acid chain up to the carboxyl carbon. |
| H-2 (δ 7.18) | C-4 (δ 154.2), C-6 (δ 128.8), C-3 (δ 122.3) | Confirms the position of H-2 relative to the chloro and methoxy-substituted carbons. |
| H-5 (δ 6.85) | C-1 (δ 131.0), C-3 (δ 122.3), C-4 (δ 154.2) | Confirms the position of H-5 relative to the chloro and propanoic acid-substituted carbons. |
Comparative Summary and Conclusion
| Experiment | Information Provided | Key Finding for this Molecule | Comparison & Utility |
| COSY | ¹H-¹H correlations through 2-3 bonds. | Identified the -CH₂-CH₂- and the ortho H-5/H-6 spin systems. | Excellent for defining protonated fragments but cannot connect them across non-protonated atoms. |
| HSQC | ¹H-¹³C correlations through 1 bond. | Definitively assigned each proton to its directly bonded carbon. | The essential link between ¹H and ¹³C spectra. Edited HSQC adds multiplicity information efficiently. |
| HMBC | ¹H-¹³C correlations through 2-4 bonds. | Connected the propanoic acid chain to C-1, the methoxy group to C-4, and confirmed the relative positions of all ring substituents. | The most critical experiment for elucidating the complete carbon framework and confirming isomerism. |
References
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Chemistry For Everyone. (2023). What Is HMBC NMR?. YouTube. [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
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Chemistry LibreTexts. (2021). 2D NMR Introduction. [Link]
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-
Chemistry LibreTexts. (2022). COSY. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a compound often utilized in the synthesis of novel pharmaceutical agents. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Compound: A Prerequisite for Safe Handling
Before initiating any disposal protocol, a thorough understanding of the subject compound is paramount. This compound is a solid carboxylic acid containing a chlorinated aromatic ring. Its chemical structure dictates its reactivity, potential hazards, and ultimately, the appropriate disposal pathway.
| Property | Value | Source |
| CAS Number | 1857-56-3 | |
| Molecular Formula | C₁₀H₁₁ClO₃ | |
| Molecular Weight | 214.65 g/mol | |
| Appearance | Solid | |
| Hazards | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. |
The presence of a chlorinated ring suggests that this compound may be persistent in the environment and could form hazardous byproducts upon incomplete combustion. Therefore, direct disposal into sanitary sewer systems or as general waste is strictly prohibited.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE. The principle of "as low as reasonably achievable" (ALARA) exposure should be applied at all times.
-
Eye Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All work with the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Containerization - Preventing Incompatible Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be handled as follows:
-
Waste Stream : This compound must be disposed of as hazardous waste. Do not mix it with non-hazardous waste.
-
Container : Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container should be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Incompatibilities : Keep this waste stream separate from bases, strong oxidizing agents, and reactive metals to avoid exothermic or violent reactions.
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(3-Chloro-4-methoxyphenyl)propanoic Acid
In the dynamic landscape of pharmaceutical research and development, the safe and effective handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS No. 1857-56-3), a compound of interest for innovative therapeutic development. By integrating established safety protocols with practical, field-tested insights, this document aims to be your trusted resource, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Compound: A Prerequisite for Safety
Before handling any chemical, a thorough understanding of its properties is essential. This compound is a solid organic compound with the following key characteristics:
| Property | Value | Source |
| CAS Number | 1857-56-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 115-119 °C | [1] |
| Hazard Codes | Xn (Harmful) | [1] |
| Risk Statements | R22 (Harmful if swallowed) | [1] |
| Safety Statements | S36 (Wear suitable protective clothing) | [1] |
The presence of a carboxylic acid group suggests corrosive properties, while the chlorinated aromatic ring indicates that it should be handled as a halogenated organic compound, requiring specific disposal procedures.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
Eye and Face Protection: Your Non-Negotiable Shield
-
Safety Goggles: Chemical splash goggles are essential to protect the eyes from dust particles and potential splashes.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.
Hand Protection: The Right Material Matters
-
Impervious Gloves: Due to the compound's chemical nature, standard latex gloves are insufficient. Chemically resistant gloves are required. While the specific glove material providing the longest breakthrough time for this exact compound is not detailed in the immediate literature, for halogenated aromatic carboxylic acids, nitrile or neoprene gloves are generally recommended as a starting point. Always check the manufacturer's glove compatibility charts for specific chemical resistance data.
Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and contamination of personal clothing.
-
Closed-Toed Shoes: Footwear that fully covers the feet is mandatory to protect against spills and falling objects.[2]
Respiratory Protection: When Engineering Controls Are Not Enough
-
In a Fume Hood: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: In the rare event of a large spill or if engineering controls are not available or sufficient, a NIOSH-approved respirator with organic vapor and particulate cartridges may be necessary.
Safe Handling and Storage: A Proactive Approach
Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the compound's integrity.
Engineering Controls
-
Chemical Fume Hood: As a solid that can form dust, all weighing and transferring of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to control airborne particles.
Storage Requirements
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
In Case of Emergency: A Clear and Decisive Response
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Response
For a minor spill of this compound solid:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain the Spill: Prevent the spread of the solid.
-
Clean-up: Gently sweep the solid material using a dustpan and brush, avoiding the generation of dust.[3] Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
For a major spill, evacuate the area and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Container: Collect all waste material (including contaminated PPE and cleaning supplies) in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
-
Disposal: Arrange for pick-up and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
- Material Safety Data Sheet acc. to OSHA and ANSI. (2008, November 11). 3-(3-Methoxyphenyl)propionic acid.
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
The University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Safety & Risk Services. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

